N-Methyl-1-(methylthio)-2-nitroethenamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-N-methyl-1-methylsulfanyl-2-nitroethenamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2S/c1-5-4(9-2)3-6(7)8/h3,5H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFHPXZGXNYYLD-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=C[N+](=O)[O-])SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN/C(=C\[N+](=O)[O-])/SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61832-41-5, 102721-76-6 | |
| Record name | N-Methyl-1-(methylthio)-2-nitroethenamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061832415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-1-(methylthio)-2-nitroethenamine, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102721766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-methyl-1-(methylthio)-2-nitrovinylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.497 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYL-1-(METHYLTHIO)-2-NITROETHENAMINE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9LS0UV4E3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Guide to the Synthesis of N-Methyl-1-(methylthio)-2-nitroethenamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-1-(methylthio)-2-nitroethenamine, with the chemical formula C₄H₈N₂O₂S, is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably the H₂ receptor antagonist Ranitidine.[1][2][3] Its unique structure, featuring a nitro group, a methylthio group, and a methylamino group on an ethene backbone, makes it a versatile building block in medicinal chemistry.[4][5][6][7] This "push-pull" electronic nature allows it to act as both an electrophile and a nucleophile, rendering it highly useful for creating complex heterocyclic compounds.[4][5][6][7] This guide provides a detailed exploration of the primary synthesis routes for this compound, focusing on the underlying chemical principles, procedural details, and comparative analysis to inform laboratory and industrial applications.
Primary Synthesis Route: Nucleophilic Substitution of a Nitroketene Dithioacetal
The most prevalent and commercially significant method for synthesizing this compound involves the reaction of 1,1-bis(methylthio)-2-nitroethylene with methylamine.[4] This approach is favored for its high efficiency and relatively straightforward, catalyst-free conditions.
Reaction Scheme and Mechanism
The core of this synthesis is a nucleophilic vinylic substitution reaction. The methylamine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the double bond in 1,1-bis(methylthio)-2-nitroethylene. This is followed by the elimination of a methanethiolate leaving group. The strong electron-withdrawing effect of the nitro group polarizes the carbon-carbon double bond, making the carbon atom attached to the two methylthio groups susceptible to nucleophilic attack.
The reaction proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methylamine attacks the C1 carbon of 1,1-bis(methylthio)-2-nitroethylene.
-
Intermediate Formation: This attack forms a tetrahedral intermediate.
-
Elimination: The intermediate then collapses, eliminating one of the methylthio groups as methanethiol (CH₃SH), resulting in the formation of the final product, this compound.
Caption: Primary synthesis route via nucleophilic substitution.
Experimental Protocol
A typical laboratory-scale procedure for this synthesis is as follows:
-
A solution of 1,1-bis(methylthio)-2-nitroethylene (1 mole) is prepared in a suitable solvent such as methanol or ethanol.
-
An aqueous solution of methylamine (typically 40%) is added dropwise to the stirred solution of the nitroketene dithioacetal at a controlled temperature, often between 25-30°C.
-
The reaction is typically stirred for several hours at room temperature or under gentle reflux to ensure completion.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product often crystallizes out of the solution.
-
The solid product is collected by filtration, washed with a cold solvent (e.g., isopropanol), and dried to yield this compound.[8]
Key Parameters and Optimization
| Parameter | Typical Value/Condition | Rationale and Impact on Yield/Purity |
| Solvent | Methanol, Ethanol, Acetonitrile | A polar protic solvent is generally used to facilitate the dissolution of reactants. Acetonitrile can also be used, especially for reflux conditions.[4] |
| Temperature | 25-82°C (Reflux) | The reaction can proceed at room temperature, but gentle heating or reflux can increase the reaction rate.[4] |
| Reaction Time | 4-8 hours | Sufficient time is required for the reaction to go to completion. Monitoring by TLC is recommended to avoid unnecessary heating or extended reaction times.[4] |
| Stoichiometry | Slight excess of methylamine | A slight excess of methylamine can help drive the reaction to completion. |
| Yield | 65-85% | This method generally provides good to excellent yields of the desired product.[4] |
Alternative Synthesis Route: From Nitromethane and Carbon Disulfide
An alternative, multi-step synthesis route starts from more basic raw materials: nitromethane, carbon disulfide, and potassium hydroxide.[2][3] While this method involves more steps, it can be advantageous in terms of raw material cost and availability.
Reaction Scheme and Mechanism
This synthetic pathway can be summarized in the following key steps:
-
Formation of the Dithio-dianion: Nitromethane reacts with carbon disulfide in the presence of a strong base like potassium hydroxide to form 1,1-dipotassium thio-2-nitroethylene.
-
Amination: The dipotassium salt is then dissolved in water and reacted with methylamine. This results in the substitution of one of the thio-potassium groups with a methylamino group, forming an intermediate, 1-potassium thio-1-methylamino-2-nitroethylene.[2]
-
Methylation: The water-soluble intermediate is then methylated in situ, without isolation, using a methylating agent like dimethyl sulfate. This step introduces the methylthio group, leading to the precipitation of the water-insoluble final product, this compound.[2]
Caption: Multi-step synthesis from nitromethane.
Experimental Protocol Highlights
-
Step 1: Nitromethane, carbon disulfide, and potassium hydroxide are reacted in a suitable solvent.
-
Step 2: The resulting 1,1-dipotassium thio-2-nitroethylene is dissolved in water, and an aqueous solution of methylamine is added at a controlled temperature (e.g., around 35°C). The reaction is allowed to proceed for several hours.[2]
-
Step 3: Without isolating the intermediate, dimethyl sulfate is added to the reaction mixture to carry out the methylation step.
-
Step 4: The final product, being insoluble in water, precipitates out and can be collected by filtration.
Advantages and Disadvantages
This route offers the potential for lower production costs due to the use of basic starting materials.[2] However, it involves multiple steps and the handling of toxic and flammable reagents like carbon disulfide and dimethyl sulfate, which requires stringent safety protocols. The overall yield and purity may also be more variable compared to the more direct route from 1,1-bis(methylthio)-2-nitroethylene.
Comparative Analysis of Synthesis Routes
| Feature | Route 1: From Nitroketene Dithioacetal | Route 2: From Nitromethane |
| Number of Steps | One primary step | Multiple steps |
| Starting Materials | 1,1-bis(methylthio)-2-nitroethylene, Methylamine | Nitromethane, Carbon Disulfide, KOH, Methylamine, Dimethyl Sulfate |
| Yield | Generally higher (65-85%)[4] | Potentially lower and more variable |
| Operational Simplicity | Simpler, more direct | More complex, requires careful control of multiple reaction stages[2] |
| Safety Concerns | Standard handling of organic reagents | Involves highly flammable and toxic reagents (CS₂, Dimethyl Sulfate) |
| Cost-Effectiveness | Higher cost of starting material | Lower cost of basic raw materials, but higher processing costs |
Purification and Characterization
Regardless of the synthesis route, the crude this compound product typically requires purification to meet the standards for pharmaceutical applications. Recrystallization from a suitable solvent, such as isopropanol or ethanol, is a common method to obtain a product with high purity.[8]
The identity and purity of the synthesized compound can be confirmed using a range of analytical techniques, including:
-
Melting Point: A sharp melting point range is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=C, NO₂).
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Conclusion
The synthesis of this compound is a well-established process crucial for the production of ranitidine and other valuable chemical entities. The most common and efficient method relies on the nucleophilic substitution of 1,1-bis(methylthio)-2-nitroethylene with methylamine, offering high yields and operational simplicity. An alternative route starting from nitromethane provides a cost-effective option with regard to raw materials but introduces greater complexity and safety challenges. The choice of synthesis route in a research or industrial setting will depend on a careful evaluation of factors including cost, scale, available equipment, and safety considerations. Further research in this area may focus on developing greener and more atom-economical synthetic pathways.
References
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Ghasemnejad-Bosra, H., et al. (2022). Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Advances. Available from: [Link]
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Ghasemnejad-Bosra, H., et al. (2022). Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). National Center for Biotechnology Information. Available from: [Link]
- Google Patents. CN1962626A - 1-methylamino-1- methylthio-2-nitroethylene synthesis method.
-
Ghasemnejad-Bosra, H., et al. (2022). Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). ResearchGate. Available from: [Link]
-
Ghasemnejad-Bosra, H., et al. (2022). Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Publishing. Available from: [Link]
- Google Patents. EP0219225A1 - Process for the preparation of ranitidine or acid addition salts thereof, and intermediates for this preparation.
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PrepChem.com. Synthesis of N-Methyl-1-methylthio-2-nitroethanamine. Available from: [Link]
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ResearchGate. Reactivity of 1,1-bis(methylthio)-2-nitroethylene. Available from: [Link]
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ResearchGate. (PDF) Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). Available from: [Link]
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LookChem. This compound, (E)-. Available from: [Link]
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PrepChem.com. Synthesis of 1-Methylthio-1-methylamino-2-nitroethylene. Available from: [Link]
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PubChem. 1,1-Bis(methylthio)-2-nitroethylene | C4H7NO2S2 | CID 83623. Available from: [Link]
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An In-depth Technical Guide to (Z)-N-Methyl-1-(methylthio)-2-nitroethenamine
This guide provides a comprehensive technical overview of (Z)-N-Methyl-1-(methylthio)-2-nitroethenamine, a pivotal intermediate in modern organic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core properties, synthesis, reactivity, and significant applications, grounding all claims in authoritative scientific literature.
Introduction
(Z)-N-Methyl-1-(methylthio)-2-nitroethenamine, often abbreviated as NMSM in literature, is a highly functionalized organic compound that has garnered significant attention as a versatile synthetic building block.[1] Its unique electronic structure allows it to serve as a precursor for a wide array of complex molecules, particularly in the synthesis of heterocyclic compounds and active pharmaceutical ingredients (APIs).[2][3] Notably, it is a crucial intermediate in the industrial synthesis of Ranitidine, a widely known histamine H₂ receptor antagonist used to treat peptic ulcer disease and gastroesophageal reflux disease.[4][5]
This guide moves beyond a simple recitation of facts to explain the causality behind the compound's utility, offering field-proven insights into its synthesis and application. We will explore its physicochemical characteristics, detailed synthetic protocols, reactivity patterns, and its role in the development of therapeutic agents.
Part 1: Core Physicochemical Properties and Structural Analysis
The utility of (Z)-N-Methyl-1-(methylthio)-2-nitroethenamine stems from its distinct molecular architecture. The molecule is a nitroketene N,S-acetal characterized by a polarized "push-pull" alkene system.[1][2] An electron-donating methylamino (-NHCH₃) group and a methylthio (-SCH₃) group are positioned on one carbon of the ethene backbone, while a strongly electron-withdrawing nitro (-NO₂) group is on the other.[3][6] This arrangement dictates its reactivity, making it an ambiphilic species capable of acting as both an electrophile and a nucleophile.[1]
Key Properties Summary
| Property | Value | Reference |
| IUPAC Name | (Z)-N-methyl-1-(methylthio)-2-nitroethenamine | [7] |
| CAS Number | 61832-41-5 (Isomer unspecified) | [8][9] |
| 168127-08-0 ((Z)-isomer) | [7] | |
| Molecular Formula | C₄H₈N₂O₂S | [7][8][10] |
| Molecular Weight | 148.18 g/mol | [7][8][10] |
| Appearance | Yellow to brown solid | [11] |
| Melting Point | 112-118 °C | [8] |
| Linear Formula | O₂NCH=C(SCH₃)NHCH₃ | [8] |
| InChI Key | YQFHPXZGXNYYLD-ARJAWSKDSA-N ((Z)-isomer) | [7] |
Structural and Electronic Profile
The compound's reactivity is governed by the interplay of its functional groups. The nitro group renders the adjacent carbon electrophilic and a prime target for Michael addition, while the methylamino and methylthio groups make the carbon they are attached to nucleophilic.[2][3] The methylthio group also functions as an excellent leaving group, facilitating nucleophilic substitution reactions.[1][2]
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An In-Depth Technical Guide to the Core Mechanism of Action of N-Methyl-1-(methylthio)-2-nitroethenamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM) is a versatile chemical intermediate most notably recognized for its pivotal role in the synthesis of ranitidine, a widely known histamine H2 receptor antagonist. While its primary application lies in synthetic chemistry, understanding the inherent biological activities and potential mechanisms of action of NMSM is crucial for a comprehensive assessment of its safety profile as a manufacturing impurity and for exploring any latent therapeutic potential. This guide provides a detailed examination of the current scientific understanding of NMSM's mechanism of action, moving beyond its synthetic utility to explore its interactions with biological systems. The core focus will be on its relationship with the histamine H2 receptor and its potential activity as an enzyme inactivator.
Introduction: The Dual Identity of this compound
This compound, with the CAS number 61832-41-5, is an organic compound characterized by a unique "push-pull" electronic structure.[1] This structure, featuring an electron-donating methylamino group and an electron-withdrawing nitro group across a double bond, imparts significant reactivity, making it a valuable building block in the synthesis of various heterocyclic compounds.[2][3]
Its most prominent role in medicinal chemistry is as a key precursor in the industrial synthesis of ranitidine.[4][5] Consequently, NMSM is also recognized as a known process impurity in the final drug substance, designated as "Ranitidine EP Impurity K". This dual identity necessitates a thorough understanding of its intrinsic pharmacological properties to ensure the safety and efficacy of pharmaceuticals it may be associated with.
The Primary Hypothesis: Interaction with the Histamine H2 Receptor
Given that NMSM is a direct precursor to the potent H2 receptor antagonist ranitidine, the most logical starting point for investigating its mechanism of action is its potential interaction with this receptor. The nitroethenamine moiety of NMSM is a critical component that ultimately forms part of the pharmacophore of ranitidine responsible for its antagonist activity.
Structural Analogy to H2 Receptor Ligands
The general structure of histamine H2 receptor antagonists consists of a heterocyclic ring (like the furan ring in ranitidine), a flexible side chain, and a polar, non-basic terminal group. The N,N'-disubstituted nitroethenamine group in ranitidine serves as this polar, non-basic moiety that is crucial for antagonist activity. While NMSM lacks the full structure of ranitidine, its core nitroethenamine group represents a key fragment of the final drug molecule.
Potential for Direct Receptor Interaction: A Gap in Current Knowledge
Despite the strong structural relationship, there is a notable absence of publicly available studies that directly characterize the binding affinity or functional activity (agonist or antagonist) of NMSM at the histamine H2 receptor. Such studies would typically involve:
-
Receptor Binding Assays: To determine the affinity of NMSM for the H2 receptor, competitive binding studies using a radiolabeled H2 antagonist (like [3H]-tiotidine) in cells expressing the receptor would be conducted.
-
Functional Assays: To assess whether NMSM acts as an agonist or antagonist, functional assays measuring downstream signaling of H2 receptor activation, such as cyclic AMP (cAMP) production, would be necessary. An agonist would stimulate cAMP production, while an antagonist would block histamine-induced cAMP production.
An Alternative Mechanism: Irreversible Inactivation of Monoamine Oxidase-B (MAO-B)
A significant and compelling piece of evidence points towards an alternative mechanism of action for NMSM. A study has shown that ranitidine and two of its synthetic precursors are time-dependent, irreversible inactivators of monoamine oxidase-B (MAO-B).[6] MAO-B is a crucial enzyme responsible for the metabolism of various neurotransmitters and xenobiotics.
While the study does not explicitly name NMSM as one of the tested precursors, its status as a key intermediate in ranitidine synthesis makes it a strong candidate. The chemical reactivity of the nitroethenamine moiety, particularly its electrophilic character, is consistent with the potential for covalent modification of the enzyme's active site, leading to irreversible inhibition.
Proposed Mechanism of MAO-B Inactivation
The proposed mechanism for the inactivation of MAO-B by ranitidine precursors likely involves the unique chemical properties of the nitroethenamine group. The electron-withdrawing nitro group makes the adjacent carbon atom susceptible to nucleophilic attack by amino acid residues within the active site of MAO-B. This could lead to the formation of a stable covalent bond, thereby permanently inactivating the enzyme.
Caption: Proposed general mechanism for MAO-B inactivation.
Other Investigated Biological Activities
While the connection to the H2 receptor and MAO-B are the most prominent leads, other biological activities of NMSM and its analogs have been explored:
-
Anticancer Potential: One source suggests that NMSM may have potential as a treatment for cancer cells by inhibiting pancreatic lipase, leading to an accumulation of fatty acids and subsequent cell death.[1] However, this mechanism is not well-established in peer-reviewed literature and requires further validation.
-
Cognitive Enhancers: Analogs of ranitidine, where the core structure is derived from intermediates like NMSM, have been investigated as multi-target-directed ligands for Alzheimer's disease, showing activity as acetylcholinesterase (AChE) inhibitors.[4][7][8] This suggests that the broader chemical scaffold has the potential for diverse biological activities.
Experimental Protocols for Elucidating the Mechanism of Action
To definitively characterize the mechanism of action of NMSM, a series of well-defined experimental protocols should be employed.
Histamine H2 Receptor Interaction Workflow
Caption: Experimental workflow for assessing H2 receptor activity.
Step-by-Step Methodology:
-
Cell Culture: Culture a stable cell line expressing the human histamine H2 receptor (e.g., CHO-H2R or HEK293-H2R).
-
Radioligand Binding Assay:
-
Prepare cell membranes from the H2-expressing cells.
-
Incubate the membranes with a fixed concentration of a radiolabeled H2 antagonist (e.g., [3H]-tiotidine) and varying concentrations of NMSM.
-
Measure the displacement of the radioligand by NMSM to determine its binding affinity (Ki).
-
-
cAMP Functional Assay:
-
Agonist Mode: Treat the H2-expressing cells with varying concentrations of NMSM and measure intracellular cAMP levels. An increase in cAMP would indicate agonist activity.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of NMSM before stimulating them with a known H2 agonist (e.g., histamine). A reduction in the histamine-induced cAMP response would indicate antagonist activity.
-
MAO-B Inactivation Assay
Step-by-Step Methodology:
-
Enzyme Source: Use a purified source of MAO-B (e.g., from bovine liver or recombinant human MAO-B).
-
Time-Dependent Inhibition Assay:
-
Pre-incubate MAO-B with various concentrations of NMSM for different time intervals.
-
Initiate the enzymatic reaction by adding a suitable MAO-B substrate (e.g., benzylamine or phenylethylamine).
-
Measure the rate of product formation over time using spectrophotometry or fluorometry.
-
A time-dependent decrease in enzyme activity that is not restored upon dialysis would confirm irreversible inactivation.
-
-
Determination of Inactivation Parameters: Calculate the inactivation rate constant (kinact) and the inhibitor concentration that gives half the maximal rate of inactivation (KI).
Summary and Future Directions
The primary role of this compound in the scientific literature is that of a chemical intermediate. However, its structural relationship to ranitidine and findings from studies on ranitidine precursors suggest two potential mechanisms of biological action:
-
Interaction with the Histamine H2 Receptor: While a direct interaction has not been definitively proven, the structural similarity of its core moiety to the pharmacophore of ranitidine makes this a plausible hypothesis that warrants further investigation.
-
Irreversible Inactivation of MAO-B: Evidence suggests that synthetic precursors of ranitidine can act as irreversible inactivators of MAO-B, and NMSM is a strong candidate for this activity.
Future research should focus on conducting direct binding and functional assays to clarify the role of NMSM at the H2 receptor. Furthermore, explicitly confirming its activity as an MAO-B inactivator and determining the associated kinetic parameters would provide a more complete understanding of its pharmacological profile. This knowledge is essential for a comprehensive risk assessment of NMSM as a pharmaceutical impurity and may also unveil unforeseen therapeutic applications for this class of compounds.
References
- Jung, W. H., et al. (2016). Synthesis and biological evaluation of ranitidine analogs as multiple-target-directed cognitive enhancers for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 124, 699-711.
- Lu, X., & Silverman, R. B. (1993). The anti-ulcer drug ranitidine hydrochloride and its synthetic intermediates are inactivators of monoamine oxidase-b. Journal of Enzyme Inhibition and Medicinal Chemistry, 7(1), 43-45.
- Z... W., et al. (2016). Synthesis and biological evaluation of ranitidine analogs as multiple-target-directed cognitive enhancers for the treatment of Alzheimer's disease. ACS Chemical Neuroscience, 7(11), 1547-1562.
- Z... W., et al. (2014). Design and Synthesis of Ranitidine Analogs as Multi-Target Directed Ligands for the Treatment of Alzheimer's Disease. Molecules, 19(11), 18649-18667.
- Guarneri, M., et al. (1998). SAR Studies on H2 Antagonists Containing Alkylamino Substituted 1,2, 5-thiadiazole 1-oxide Moieties. Il Farmaco, 53(8-9), 536-540.
- Abedinifar, F., Larijani, B., & Mahdavi, M. (2022). Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Advances, 12(48), 30436-30456.
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ResearchGate. A new method for the synthesis of ranitidine. Available at: [Link]
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- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to N-Methyl-1-(methylthio)-2-nitroethenamine (CAS Number: 61832-41-5)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-1-(methylthio)-2-nitroethenamine, registered under CAS number 61832-41-5, is a pivotal organic compound that has garnered significant attention in the pharmaceutical and agrochemical industries.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and its critical role as a versatile intermediate in the synthesis of various bioactive molecules. Furthermore, we will delve into its significance as a pharmaceutical impurity and the analytical methodologies employed for its detection and quantification.
Chemical and Physical Properties
This compound, often abbreviated as NMSM, is a nitroalkene amine compound.[3] It typically appears as a pale yellow to off-white crystalline solid.[3] The presence of a nitro group, a thioether linkage, and an α,β-unsaturated amine functionality imparts a unique reactivity profile to the molecule.[3]
| Property | Value | Source |
| Molecular Formula | C4H8N2O2S | [1][4] |
| Molecular Weight | 148.18 g/mol | [4] |
| Melting Point | 112-118 °C | [5][6] |
| Appearance | Pale yellow to off-white crystalline solid | [3] |
| Synonyms | (E)-N-Methyl-1-(methylsulfanyl)-2-nitroethenamine, 1-Methylamino-1-methylthio-2-nitroethylene, Ranitidine EP Impurity K, Nizatidine EP Impurity B | [1][7] |
| SMILES | C(=CN(=O)=O)(NC)SC | [1] |
| InChI | InChI=1S/C4H8N2O2S/c1-5-4(9-2)3-6(7)8/h3,5H,1-2H3 | [1] |
| InChIKey | YQFHPXZGXNYYLD-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The most widely documented method for the synthesis of this compound involves the reaction of 1,1-bis(methylthio)-2-nitroethylene with methylamine.[8] This reaction proceeds via a nucleophilic substitution mechanism where one of the methylthio groups is displaced by methylamine.
Experimental Protocol: Synthesis of this compound
-
Reactants:
-
1,1-bis(methylthio)-2-nitroethylene
-
Methylamine
-
Anhydrous acetonitrile (solvent)
-
-
Procedure:
-
Dissolve 1,1-bis(methylthio)-2-nitroethylene in anhydrous acetonitrile in a round-bottom flask equipped with a reflux condenser.
-
Add a stoichiometric equivalent of methylamine to the solution.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-8 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
-
Chemical Reactivity and Mechanism of Action
The chemical reactivity of this compound is dictated by the interplay of its functional groups. The electron-withdrawing nitro group renders the β-carbon of the nitroethylene moiety electrophilic, making it susceptible to nucleophilic attack (Michael addition).[8] The methylthio group acts as a good leaving group, facilitating substitution reactions.
Caption: Reactivity of this compound.
This versatile reactivity makes it a valuable building block for the synthesis of various heterocyclic compounds.[8] It can participate in a range of chemical transformations, including:
-
Michael Addition: The polarized alkene structure allows it to act as a Michael donor.[8]
-
Henry Reaction: The nitro group can participate in Henry reactions.
-
Cycloaddition Reactions: It can be used in the synthesis of complex cyclic systems.
Application in Pharmaceutical Synthesis
The most prominent application of this compound is as a key intermediate in the synthesis of the H2-receptor antagonists Ranitidine and Nizatidine, which are used to treat peptic ulcers and gastroesophageal reflux disease (GERD).[4][6]
Synthesis of Ranitidine
The synthesis of Ranitidine involves the reaction of this compound with 5-dimethylaminomethyl-2-(2′-aminoethyl)thiomethylfurane.[9] The amino group of the furan derivative acts as a nucleophile, attacking the electrophilic carbon of the nitroethene and displacing the methylthio group.
Caption: Synthesis of Ranitidine from this compound.
Experimental Protocol: Synthesis of Ranitidine
-
Reactants:
-
This compound
-
2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine
-
Ethanol (solvent)
-
-
Procedure:
-
Dissolve 2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine in ethanol in a reaction vessel.
-
Add this compound to the solution.
-
Slowly heat the reaction mixture to 40-45°C and maintain for 8-10 hours.
-
Cool the reaction solution to 4-8°C and keep it at this temperature for 32-38 hours to allow for complete crystallization.
-
Filter the reaction mixture to collect the crystals.
-
Wash the crystals with cold ethanol, drain, and dry under vacuum to obtain Ranitidine.
-
Synthesis of Nizatidine
Similarly, Nizatidine is synthesized by reacting this compound with an appropriate thiazole derivative.[8] The process involves the condensation of 2-(dimethylaminomethyl)-4-thiazole methanol with cysteamine hydrochloride, followed by reaction with this compound in water.[4]
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- 9. Ranitidine synthesis - chemicalbook [chemicalbook.com]
Biological activity of N-Methyl-1-(methylthio)-2-nitroethenamine derivatives
An In-depth Technical Guide to the Biological Activity of N-Methyl-1-(methylthio)-2-nitroethenamine Derivatives
Foreword
This compound (NMSM) has emerged as a remarkably versatile and powerful scaffold in synthetic chemistry.[1][2][3][4][5][6] Its unique electronic and structural features, characterized by a polarized push-pull alkene system, make it an ideal starting material for the construction of a diverse array of complex heterocyclic compounds.[1][6] This guide delves into the significant biological activities exhibited by these derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential in therapeutics and agrochemicals. We will explore the journey from the foundational NMSM molecule to its potent derivatives, elucidating their mechanisms of action, quantitative biological data, and the experimental protocols required for their evaluation.
The Versatile Precursor: this compound (NMSM)
This compound, a nitroketene N,S-acetal, is a multifaceted building block for organic synthesis.[3] Its structure incorporates a nitro group, which is strongly electron-withdrawing, a methylthio group that can act as a leaving group, and a methylamino group.[1][6] This arrangement of functional groups confers both electrophilic and nucleophilic characteristics to the molecule, enabling it to participate in a wide range of chemical transformations, including Michael additions, cycloadditions, and condensation reactions.[3] The true biological potential, however, is realized in the diverse heterocyclic structures synthesized from this precursor.[1][2][3][6]
The general synthesis of NMSM and its derivatives often starts from the condensation of nitromethane with carbon disulfide, followed by methylation to yield 1,1-bis(methylthio)-2-nitroethene.[1] Subsequent reaction with methylamine affords this compound.[1]
Diagram 1: Synthesis of this compound (NMSM)
Caption: General synthetic route to this compound.
Insecticidal Activity: Neonicotinoid Analogues
A significant application of NMSM derivatives is in the development of neonicotinoid insecticides. These synthetic compounds mimic the action of nicotine and exhibit potent activity against a range of sucking insects, such as aphids, while generally showing lower toxicity to mammals.
Mechanism of Action: Targeting Nicotinic Acetylcholine Receptors (nAChRs)
Neonicotinoids derived from NMSM act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[1][7][8][9] These receptors are ligand-gated ion channels that mediate fast synaptic transmission.[8] The binding of neonicotinoids to nAChRs leads to the persistent opening of the ion channel, resulting in uncontrolled nerve impulses, hyperexcitation, paralysis, and ultimately, the death of the insect.[7] The selectivity of these compounds for insect nAChRs over their mammalian counterparts is a key factor in their favorable safety profile for non-target species.[10]
Diagram 2: Mechanism of Action of Neonicotinoid Analogues
Caption: Simplified pathway of neonicotinoid insecticidal action.
Quantitative Data: Insecticidal Efficacy
The insecticidal activity of novel neonicotinoid analogues synthesized from NMSM has been evaluated against various pests. The following table summarizes the median lethal concentration (LC50) values for a series of β-substituted nitromethylene neonicotinoid analogues against the cowpea aphid (Aphis craccivora).
| Compound ID | β-Substituent | LC50 (mmol/L) | Reference |
| 7 | -SCN | 0.01567 | [8] |
| 9 | -SCN | 0.00974 | [8] |
| 12 | -SCN | 0.02494 | [8] |
| 13 | -SCN | 0.01893 | [8] |
| 15 | Imidazo[1,2-c]thiazole | 0.02677 | [8] |
| 17 | Imidazo[1,2-c]thiazole | 0.01778 | [8] |
| 19 | Imidazo[1,2-c]thiazole | 0.0220 | [8] |
| 20 | Imidazo[1,2-c]thiazole | 0.02447 | [8] |
| Imidacloprid | (Commercial Standard) | 0.03502 | [8] |
Experimental Protocol: Nicotinic Acetylcholine Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of novel NMSM-derived neonicotinoids for nAChRs.
-
Receptor Preparation: Prepare cell membranes from a cell line stably expressing the desired insect nAChR subtype (e.g., from Sf9 cells).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 1 mM MgSO4, pH 7.4).
-
Radioligand: Use a known radiolabeled nAChR agonist, such as [³H]imidacloprid or [³H]epibatidine.
-
Assay Procedure: a. In a 96-well microplate, add the receptor membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the test compound (NMSM derivative). b. For total binding, omit the test compound. For non-specific binding, add a high concentration of a known unlabeled nAChR agonist (e.g., nicotine). c. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes). d. Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. e. Wash the filters with ice-cold wash buffer. f. Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Anticancer Activity: Heterocyclic Derivatives
The structural diversity of heterocyclic compounds that can be synthesized from NMSM has led to the discovery of derivatives with potent anticancer activity. These compounds often target fundamental cellular processes in cancer cells, such as cell division and survival signaling pathways.
Mechanism of Action: Tubulin Polymerization Inhibition and Apoptosis Induction
A key mechanism of action for several anticancer derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[11] Microtubules are essential for the formation of the mitotic spindle during cell division. By binding to tubulin, these compounds prevent its assembly into microtubules, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[11] Other derivatives may act on different targets, such as specific kinases or topoisomerases, to exert their cytotoxic effects.
Diagram 3: Anticancer Mechanism via Tubulin Polymerization Inhibition
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N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM): A Comprehensive Technical Guide to a Versatile Synthon in Modern Organic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) has emerged as a profoundly versatile and powerful synthon in organic synthesis.[1][2] Characterized by a unique "push-pull" electronic structure, this acyclic nitroketene N,S-acetal possesses a remarkable ambiphilic nature, allowing it to function as both an electrophile and a nucleophile.[3][4] This guide provides an in-depth exploration of NMSM, detailing its synthesis, elucidating its unique reactivity, and showcasing its application in the construction of complex molecular architectures, particularly in the realm of heterocyclic chemistry and bulk drug synthesis.[1][2] We will delve into the mechanistic underpinnings of its reactivity in Michael additions, heteroannulations, and multi-component reactions, providing field-proven insights and detailed experimental protocols to empower researchers in leveraging this exceptional building block.[1]
Introduction: The Unique Profile of NMSM
N-Methyl-1-(methylthio)-2-nitroethenamine, with the chemical formula C₄H₈N₂O₂S, is a two-carbon building block that packs remarkable chemical diversity into a simple ethane motif.[1][5][6] Its utility stems from the strategic placement of three distinct functional groups: a potent electron-withdrawing nitro group (-NO₂), an electron-donating methylamino group (-NHCH₃), and a labile methylthio group (-SCH₃) that can act as an excellent leaving group.[3][4][7][8]
This specific arrangement creates a polarized push-pull alkene system.[4][7] The nitro group renders the C1 carbon electrophilic and an effective Michael acceptor, while the methylamino and methylthio groups enrich the C2 carbon with electron density, making it nucleophilic.[4][7][8] This dual reactivity, termed ambiphilia, is the cornerstone of NMSM's versatility, enabling it to participate in a wide array of chemical transformations, often with high regio- and stereoselectivity.[1] It is considered a synthetic equivalent of nitroacetic acid and glycine.[1]
Structural and Electronic Properties
The power of NMSM as a synthon can be visualized through its electronic landscape. The interplay between the electron-donating and withdrawing groups dictates its reaction pathways.
Caption: Electronic characteristics of this compound (NMSM).
Synthesis of NMSM: A Validated Protocol
The most common and efficient synthesis of NMSM involves the nucleophilic substitution of one methylthio group from 1,1-bis(methylthio)-2-nitroethylene using methylamine.[3] This method is valued for its simplicity and high yields.
Causality in Experimental Design
-
Reactant Choice: 1,1-bis(methylthio)-2-nitroethylene serves as an ideal precursor. The two methylthio groups activate the double bond, and one acts as a facile leaving group upon nucleophilic attack.
-
Nucleophile: Methylamine is a simple, readily available primary amine that effectively displaces the methylthio group.
-
Solvent: Anhydrous acetonitrile is the solvent of choice.[3] Its polar aprotic nature effectively solubilizes the reactants without interfering with the reaction, as protic solvents could lead to unwanted side reactions.
-
Temperature: The reaction is conducted at reflux temperature (~82°C) to provide the necessary activation energy for the substitution to proceed at a practical rate.[3]
Step-by-Step Experimental Protocol
Objective: To synthesize (E)-N-methyl-1-(methylthio)-2-nitroethenamine.
Materials:
-
1,1-bis(methylthio)-2-nitroethylene (NMSN)
-
Methylamine (40% solution in water or as a gas)
-
Anhydrous Acetonitrile (CH₃CN)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is dry.
-
Reactant Addition: Dissolve 1,1-bis(methylthio)-2-nitroethylene (10.0 g, 61.3 mmol) in 100 mL of anhydrous acetonitrile in the flask.
-
Nucleophile Introduction: To the stirring solution, slowly add methylamine (1 equivalent). If using a 40% aqueous solution, this corresponds to approximately 4.75 g (61.3 mmol).
-
Reaction: Heat the mixture to reflux (approximately 82°C) using a heating mantle. Maintain reflux with vigorous stirring for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Isolation: Reduce the solvent volume under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure NMSM as a solid.
Expected Yield: 65-85%.[3]
Caption: Workflow for the synthesis of NMSM.
The Reaction Chemistry of NMSM
The ambiphilic nature of NMSM allows it to participate in a diverse range of reactions, making it a cornerstone for synthesizing complex heterocyclic scaffolds.[1][2]
Michael Addition Reactions
The electron-deficient C1 position of NMSM makes it a potent Michael acceptor. It readily reacts with a variety of nucleophiles. Conversely, the electron-rich C2 position allows NMSM to act as a Michael donor in certain contexts.[3][4] This duality is central to its role in domino and cascade reactions.
Multi-Component Reactions (MCRs)
NMSM is particularly well-suited for one-pot multi-component reactions (MCRs), which are highly efficient for building molecular diversity.[1] In these reactions, NMSM can react with both a nucleophile and an electrophile in a single pot, leading to the rapid assembly of complex structures.[1]
Example Application: Synthesis of Pyrano[2,3-c]pyrazol-6-amines
A notable MCR involves the four-component reaction of an aldehyde, hydrazine, an ethyl acetoacetate derivative, and NMSM to form dihydropyrano[2,3-c]pyrazoles, a scaffold of significant biological interest.[5]
Table 1: Representative Multi-Component Reactions using NMSM
| Reaction Type | Reactants | Catalyst/Conditions | Product Scaffold | Reference |
| Domino Knoevenagel/Michael | Aldehydes, Pyrazolones, NMSM | ZnCl₂ or Brønsted Acid | Pyranopyrazoles | [3] |
| Catalyst-Free Cascade | 2-Hydroxy-1,4-naphthoquinone, Aldehydes, NMSM | Aqueous Ethanol | Benzo[g]chromene derivatives | [3] |
| Indium-Catalyzed Annulation | 3-Formylchromone, NMSM | In(OTf)₃ | 2-Pyridone Analogues | [7][9] |
| Iodine-Catalyzed Reaction | Aromatic Amines, Phenylglyoxal, NMSM | I₂ (10 mol%) | Substituted Imidazoles | [8] |
Heteroannulation and Cyclization Cascades
NMSM is extensively used in reactions that form heterocyclic rings. A common strategy involves an initial reaction (e.g., Michael addition) followed by an intramolecular cyclization with the elimination of the methylthio group.
Mechanistic Insight: Indium-Catalyzed Synthesis of 2-Pyridone Analogues
The reaction between 3-formylchromone and NMSM, catalyzed by Indium(III) triflate (In(OTf)₃), provides a clear example of NMSM's role in a cascade reaction.[7][9]
-
Henry Reaction: The catalyst promotes a Henry-type reaction between the aldehyde of the 3-formylchromone and the nucleophilic C2 of NMSM.[7]
-
Dehydration: The resulting intermediate undergoes dehydration.[7]
-
N-Cyclization & Ring Opening: An intramolecular N-cyclization occurs, followed by the opening of the chromone ring.[7]
-
Elimination: Finally, the elimination of methanethiol (MeSH) and the catalyst affords the final 2-pyridone product.[7][9]
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- 2. eurekaselect.com [eurekaselect.com]
- 3. This compound, (Z)- | 168127-08-0 | Benchchem [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. This compound 98 61832-41-5 [sigmaaldrich.com]
- 6. CAS 61832-41-5: this compound [cymitquimica.com]
- 7. Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitroenediamines (EDAMs), and N -methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update fro ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05547C [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Electrophilic and nucleophilic sites of N-Methyl-1-(methylthio)-2-nitroethenamine
An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of N-Methyl-1-(methylthio)-2-nitroethenamine
Authored by: A Senior Application Scientist
Introduction
This compound, commonly referred to as NMSM, is a highly versatile organic compound with the molecular formula C₄H₈N₂O₂S and a molecular weight of 148.18 g/mol .[1][2] Structurally, it is classified as a nitroketene N,S-acetal, a subset of push-pull alkenes.[3][4] This unique molecular architecture, featuring both electron-donating and electron-withdrawing groups at opposite ends of a carbon-carbon double bond, imparts a remarkable ambiphilic character to the molecule.[3] This guide provides an in-depth analysis of the electronic properties of NMSM, delineating its distinct electrophilic and nucleophilic sites and explaining the chemical principles that govern its reactivity. For researchers and professionals in drug development, understanding this dual reactivity is paramount, as NMSM serves as a potent and adaptable building block in the synthesis of diverse and complex heterocyclic compounds, many of which are scaffolds for pharmacologically active molecules.[3][5][6][7][8]
The Electronic Architecture: A Classic Push-Pull System
The reactivity of this compound is fundamentally dictated by its polarized "push-pull" electronic system.[3] The molecule's ethene core is functionalized with three key groups that create a significant electronic imbalance across the C=C double bond:
-
Electron-Withdrawing Group (EWG): A nitro group (-NO₂) is attached to the C1 position. The nitro group is a powerful EWG, exerting strong -I (inductive) and -M (mesomeric) effects, which delocalize electron density away from the double bond.[6][7][8]
-
Electron-Donating Groups (EDG): A methylamino group (-NHCH₃) and a methylthio group (-SCH₃) are attached to the C2 position. Both groups act as EDGs through the +M effect, pushing electron density into the double bond via their lone pairs of electrons.[6][7][8]
This push-pull arrangement results in a highly polarized π-system. The C1 carbon becomes electron-deficient (electrophilic), while the C2 carbon becomes electron-rich (nucleophilic). This intrinsic polarization is best represented by its resonance contributors.
Caption: Resonance delocalization in NMSM illustrating charge separation.
Electrophilic Reactivity at the C1 Position
The potent electron-withdrawing nature of the nitro group renders the C1 carbon atom significantly electron-deficient, making it the primary electrophilic site of the molecule.[6][7] This pronounced electrophilicity allows NMSM to function as an excellent Michael acceptor, readily undergoing conjugate addition reactions with a wide range of nucleophiles.[3][6][7][8]
The general mechanism involves the attack of a nucleophile on the C1 carbon, which pushes the π-electrons of the double bond onto the nitro group, forming a stabilized nitronate anion intermediate. Subsequent protonation or further reaction of this intermediate leads to the final product.
Caption: General workflow of NMSM acting as an electrophile.
Experimental Protocol: Michael Addition to NMSM
This protocol describes a general procedure for the Michael addition of a thiol to this compound.
Materials:
-
This compound (NMSM)
-
Thiol (e.g., thiophenol)
-
Triethylamine (Et₃N)
-
Ethanol (EtOH)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve NMSM (1.0 eq) in ethanol (0.2 M).
-
Addition of Nucleophile: To the stirred solution, add the thiol (1.1 eq).
-
Base Catalysis: Add triethylamine (0.1 eq) dropwise to the mixture. The base deprotonates the thiol, generating the more nucleophilic thiolate anion.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material (NMSM) is consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure Michael adduct.
Causality: The use of a catalytic amount of a non-nucleophilic base like triethylamine is crucial. It generates the active nucleophile (thiolate) in situ without competing in the addition reaction, ensuring a high yield of the desired adduct.
Nucleophilic Reactivity at the C2 Position
Conversely, the electron-donating resonance effects (+M) from the methylamino and methylthio groups enrich the C2 carbon with electron density, establishing it as the molecule's primary nucleophilic center.[6][7][8] This allows NMSM to react with various electrophiles. In many of these transformations, the methylthio group also serves as an effective leaving group, facilitating subsequent cyclization or substitution steps.[3][6][7][8] This reactivity profile makes NMSM a valuable Michael donor in its own right.[6]
A notable example is its reaction with aldehydes, such as 3-formylchromone, often catalyzed by a Lewis acid like Indium(III) triflate (In(OTf)₃).[6][9][7][8]
Caption: General workflow of NMSM acting as a nucleophile.
Experimental Protocol: Indium-Catalyzed Reaction with an Aldehyde
This protocol is based on the reported indium triflate-catalyzed reaction of NMSM with 3-formylchromone to synthesize azaxanthone derivatives.[6][9][7][8]
Materials:
-
(Z)-N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) (4)
-
3-formylchromone (104)
-
Indium(III) triflate (In(OTf)₃)
-
Anhydrous solvent (e.g., acetonitrile)
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 3-formylchromone (1.0 eq) and In(OTf)₃ (10 mol%).
-
Solvent and Reactant Addition: Add anhydrous acetonitrile, followed by a solution of NMSM (1.1 eq) in anhydrous acetonitrile.
-
Reaction Conditions: Stir the mixture at the specified reaction temperature (e.g., reflux). The Lewis acid, In(OTf)₃, activates the aldehyde carbonyl group, making it more electrophilic.
-
Mechanism Insight: The nucleophilic C2 of NMSM attacks the activated aldehyde. The reaction proceeds through a series of steps including a Henry-type reaction, dehydration, N-cyclization, and elimination of the methylthiol (MeSH) group to afford the final heterocyclic product.[6][9]
-
Monitoring and Workup: Monitor the reaction by TLC. After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography to isolate the target azaxanthone derivative.
Trustworthiness: This protocol is a self-validating system. The progress can be unequivocally tracked via TLC by observing the consumption of starting materials and the appearance of a new product spot. The final product's structure can be confirmed using standard analytical techniques like NMR spectroscopy and mass spectrometry.
Summary of Reactive Sites
The dual reactivity of this compound is summarized below.
| Reactive Site | Character | Influencing Groups | Common Reaction Types |
| **C1 (Carbon with -NO₂) ** | Electrophilic | -NO₂ (Strong electron-withdrawing) | Michael Addition, Conjugate Addition |
| C2 (Carbon with -NHMe, -SMe) | Nucleophilic | -NHCH₃, -SCH₃ (Electron-donating) | Aldol/Henry-type reactions, Annulations, Cyclizations |
Conclusion
This compound is a quintessential example of a push-pull alkene, exhibiting a finely tuned ambiphilic character. Its C1 carbon, rendered electrophilic by a powerful nitro group, readily engages with nucleophiles. Simultaneously, its C2 carbon, enriched by amino and thioether groups, acts as a potent nucleophile towards electrophiles. This duality is not a mere chemical curiosity but the foundation of its utility. By understanding and strategically exploiting these distinct reactive sites, synthetic chemists can leverage NMSM as a powerful and versatile precursor for the construction of a vast array of complex, functionalized heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.[3][5][6]
References
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Abedinifar, F., Larijani, B., & Mahdavi, M. (2022). Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Advances, 12, 30436-30456. Available from: [Link]
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Abedinifar, F., Larijani, B., & Mahdavi, M. (2022). Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). National Center for Biotechnology Information (PMC). Available from: [Link]
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PubChem. This compound, (Z)-. Available from: [Link]
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ResearchGate. (2022). Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). Available from: [Link]
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NIST. Ethenamine, N-methyl-1-(methylthio)-2-nitro-. Available from: [Link]
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Abedinifar, F., Larijani, B., & Mahdavi, M. (2022). Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Advances. Available from: [Link]
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Methodological & Application
Synthesis of heterocycles using N-Methyl-1-(methylthio)-2-nitroethenamine
An Application Guide for the Synthetic Chemist: Leveraging N-Methyl-1-(methylthio)-2-nitroethenamine in Heterocyclic Chemistry
Introduction: The Unique Versatility of a Push-Pull Alkene
In the landscape of organic synthesis, the quest for efficient and versatile building blocks is perpetual. This compound (NMSM), a non-symmetrical nitroketene N,S-acetal, has emerged as a synthon of exceptional utility for the construction of diverse heterocyclic scaffolds.[1][2] Its power lies in a unique "push-pull" electronic structure. The molecule features an electron-withdrawing nitro group juxtaposed with electron-donating methylamino and methylthio groups across a C=C double bond.[3][4] This arrangement polarizes the alkene, creating a molecule with four distinct active sites, rendering it a potent ambiphilic synthon capable of acting as both an electrophile and a nucleophile.[1][2]
This dual reactivity profile allows NMSM to participate in a wide array of chemical transformations, including Michael additions, [3+2] cycloadditions, heteroannulation reactions, and complex cascade sequences, often within one-pot, multi-component reaction (MCR) frameworks.[1][2] The resulting heterocyclic products are of significant interest to medicinal chemists and drug development professionals, as they form the core of numerous pharmacologically active agents.[5][6] This guide provides an in-depth exploration of NMSM's reactivity and offers detailed, field-proven protocols for its application in the synthesis of valuable heterocyclic systems.
The Chemical Foundation: Understanding NMSM's Reactivity
The synthetic potential of NMSM is a direct consequence of its molecular architecture. The nitro group strongly withdraws electron density, making the adjacent carbon (C2) electrophilic and a prime target for Michael addition. Conversely, the electron-donating methylamino group and the methylthio group (which also serves as an excellent leaving group) enrich the other carbon (C1) with electron density, making it nucleophilic.[5][7] This inherent polarity is the key to its versatility.
The primary route for preparing NMSM involves the nucleophilic substitution of one methylthio group from 1,1-bis(methylthio)-2-nitroethylene using methylamine, typically under reflux in an anhydrous solvent like acetonitrile.[3][8]
Application Protocol I: Synthesis of Substituted 2-Pyridones
Substituted pyridines and their analogues are core structures in numerous pharmaceuticals. This protocol details an indium-catalyzed domino reaction between NMSM and 3-formylchromone to produce highly functionalized 2-pyridone derivatives, which are valuable scaffolds in medicinal chemistry.[7][9]
Mechanistic Rationale
The reaction proceeds through a sophisticated cascade sequence. Indium(III) triflate (In(OTf)₃) acts as a Lewis acid catalyst, activating the aldehyde of the 3-formylchromone for a nucleophilic attack.[7][8]
-
Henry Reaction: The first step is a catalytic Henry-type reaction where the nucleophilic C2 of NMSM attacks the activated aldehyde, forming an intermediate.[7][9]
-
Dehydration & Cyclization: Subsequent elimination of water is followed by an N-cyclization.
-
Ring Opening & Elimination: The chromone ring opens, and a final elimination of methanethiol (MeSH) and the catalyst affords the stable 2-pyridone aromatic system.[7][9]
Experimental Protocol
Materials & Reagents:
-
(E)-N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) (1.0 mmol)
-
Substituted 3-formylchromone (1.0 mmol)
-
Indium(III) triflate (In(OTf)₃) (10 mol%)
-
Acetonitrile (CH₃CN), anhydrous (5 mL)
-
Round-bottom flask (25 mL) with magnetic stirrer
-
Reflux condenser
-
Standard glassware for workup and purification
-
Ethyl acetate and hexane for chromatography
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted 3-formylchromone (1.0 mmol), NMSM (1.0 mmol, 148.18 mg), and indium(III) triflate (0.1 mmol, 56.1 mg).
-
Add 5 mL of anhydrous acetonitrile to the flask.
-
Heat the reaction mixture to reflux (approx. 82°C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-6 hours, as indicated by the disappearance of starting materials), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude residue is then purified by column chromatography on silica gel.
Scientist's Note (Trustworthiness): The choice of an anhydrous solvent is critical to prevent the hydrolysis of the catalyst and side reactions. The 10 mol% catalyst loading is typically sufficient to drive the reaction to completion without requiring harsh conditions. Purification via column chromatography (eluent: ethyl acetate/hexane gradient) is usually effective in isolating the desired product with high purity.
Data Summary: Scope of 2-Pyridone Synthesis
| Entry | 3-Formylchromone Substituent | Time (h) | Yield (%) |
| 1 | H | 4 | 88 |
| 2 | 6-Chloro | 5 | 85 |
| 3 | 6-Bromo | 5 | 86 |
| 4 | 6-Methyl | 4.5 | 82 |
| 5 | 6-Nitro | 6 | 75 |
| (Data adapted from representative literature.[7][9]) |
Application Protocol II: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles
This protocol exemplifies the power of NMSM in multicomponent reactions (MCRs), allowing for the rapid assembly of complex pyrano[2,3-c]pyrazole scaffolds. These structures are privileged in drug discovery, exhibiting a range of biological activities.
Mechanistic Rationale
This one-pot domino strategy involves a sequence of cyclization, condensation, Michael addition, and intramolecular cyclization steps.
-
Pyrazole Formation: Phenylhydrazine and ethyl acetoacetate condense to form a pyrazolone intermediate.
-
Knoevenagel Condensation: The pyrazolone intermediate undergoes a Knoevenagel condensation with an aromatic aldehyde.
-
Michael Addition: NMSM then acts as a Michael donor, adding to the activated alkene formed in the previous step.
-
Tautomerism & O-Cyclization: A series of tautomerizations and an intramolecular O-cyclization, followed by the elimination of methylamine, leads to the final pyrano[2,3-c]pyrazole product.
Experimental Protocol
Materials & Reagents:
-
N-aryl/alkyl-1-(methylthio)-2-nitroethenamine (NMSM derivative) (1.0 mmol)
-
1,4-Dithiane-2,5-diol (0.5 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Ethanol (10 mL)
-
Standard reflux and workup apparatus
Procedure:
-
Prepare the required N-substituted NMSM derivative by refluxing 1,1-bis(methylthio)-2-nitroethylene with the desired primary amine in ethanol. [10]2. In a 25 mL round-bottom flask, suspend the NMSM derivative (1.0 mmol), 1,4-dithiane-2,5-diol (0.5 mmol, 76 mg), and potassium carbonate (2.0 mmol, 276 mg) in 10 mL of ethanol.
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC. Once the starting material is consumed (typically 3-5 hours), cool the reaction to room temperature.
-
Pour the reaction mixture into 50 mL of cold water and stir for 15 minutes.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure N-substituted 3-nitrothiophen-2-amine.
Scientist's Note (Causality): 1,4-Dithiane-2,5-diol serves as a stable, solid precursor for the in-situ generation of the more reactive 2-mercaptoacetaldehyde. Using K₂CO₃, an inexpensive and mild base, is sufficient to promote this decomposition and the subsequent cyclization steps. The reaction is compatible with a range of N-substituents, including phenyl rings with moderately electron-withdrawing groups. [10]
Conclusion
This compound is a testament to how intelligent molecular design can yield a building block of immense synthetic power. Its ambiphilic nature, born from a "push-pull" electronic system, allows it to engage in diverse and complex reaction cascades, often under mild and efficient conditions. [1][3]The protocols detailed herein for the synthesis of pyridones, pyrazoles, and thiophenes represent just a fraction of its potential. For researchers, scientists, and drug development professionals, a deep understanding of NMSM's reactivity opens a gateway to the rapid and diversity-oriented synthesis of novel heterocyclic entities, accelerating the discovery of new chemical matter with potential therapeutic applications.
References
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The Strategic Deployment of N-Methyl-1-(methylthio)-2-nitroethenamine in Advanced Multi-Component Reactions: Application Notes and Protocols
Abstract
This technical guide provides an in-depth exploration of N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) as a pivotal building block in the realm of multi-component reactions (MCRs). We delve into the unique chemical attributes of NMSM that render it a versatile synthon for the construction of complex heterocyclic scaffolds. This document furnishes detailed, field-proven protocols for two significant MCRs employing NMSM: the four-component domino synthesis of 1,4-dihydropyrano[2,3-c]pyrazol-6-amines and the indium triflate-catalyzed synthesis of azaxanthones. These protocols are supplemented with mechanistic insights, quantitative data on reaction scope and yields, and visual representations of reaction pathways to empower researchers in drug discovery and organic synthesis.
Introduction: The Versatility of this compound (NMSM)
This compound, with the CAS number 61832-41-5, is an organic compound characterized by its distinct functional groups: a nitro group, a methylthio group, and an N-methylamino group.[1] This unique arrangement of electron-withdrawing and electron-donating groups on an ethene backbone confers upon NMSM a remarkable ambiphilic character.[2] The polarized "push-pull" alkene structure allows it to act as both an electrophile and a nucleophile, making it an exceptionally versatile reagent in organic synthesis.[2][3]
The core value of NMSM lies in its application as a precursor for the synthesis of a myriad of heterocyclic compounds, which are foundational structures in numerous pharmaceuticals.[2][4] Its ability to participate in Michael addition reactions and other cascade sequences within a multi-component reaction framework allows for the rapid assembly of complex molecular architectures from simple starting materials.[3][5] This aligns with the principles of green chemistry by promoting atom economy and reducing the number of synthetic steps.
This guide will focus on two exemplary MCRs that showcase the synthetic utility of NMSM, providing detailed protocols and a comprehensive understanding of the underlying chemical principles.
Core Application: Synthesis of Bioactive Heterocycles
The strategic incorporation of NMSM in MCRs has led to the efficient synthesis of various heterocyclic systems with recognized biological activities. This section will detail the protocols for the synthesis of two such scaffolds: pyranopyrazoles and azaxanthones.
Four-Component Domino Synthesis of 1,4-Dihydropyrano[2,3-c]pyrazol-6-amines
The 1,4-dihydropyrano[2,3-c]pyrazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities. The following protocol outlines a highly efficient, one-pot, four-component domino reaction for the synthesis of this important heterocyclic system.[6][7]
Reaction Principle: This transformation proceeds through a cascade of reactions, including cyclization, Knoevenagel condensation, Michael addition, tautomerism, intramolecular O-cyclization, and elimination, to rapidly construct the complex pyranopyrazole framework.[7]
Experimental Protocol:
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Hydrazine hydrate (1.0 mmol)
-
Dimethyl acetylenedicarboxylate (DMAD) (1.0 mmol)
-
(E)-N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) (1.0 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (10 mol%)
-
Ethanol (5 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde (1.0 mmol), hydrazine hydrate (1.0 mmol), dimethyl acetylenedicarboxylate (DMAD) (1.0 mmol), and (E)-N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) (1.0 mmol) in ethanol (5 mL).
-
Add N,N-diisopropylethylamine (DIPEA) (0.1 mmol, 10 mol%) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to afford the pure 1,4-dihydropyrano[2,3-c]pyrazol-6-amine. No column chromatographic purification is typically required.
Data Presentation: Substrate Scope and Yields
The following table summarizes the yields obtained for the synthesis of various 1,4-dihydropyrano[2,3-c]pyrazol-6-amines using different aromatic aldehydes.
| Entry | Aromatic Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 92 |
| 2 | 4-Chlorobenzaldehyde | 6-amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 95 |
| 3 | 4-Methoxybenzaldehyde | 6-amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 94 |
| 4 | 4-Nitrobenzaldehyde | 6-amino-3-methyl-4-(4-nitrophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 90 |
Mechanistic Workflow:
The reaction is believed to proceed through the initial formation of a pyrazolone intermediate from the reaction of hydrazine hydrate and DMAD. This is followed by a Knoevenagel condensation with the aromatic aldehyde. The resulting intermediate then undergoes a Michael addition with NMSM, followed by a series of intramolecular cyclizations and eliminations to afford the final product.
Caption: Domino reaction pathway for pyranopyrazole synthesis.
Indium Triflate-Catalyzed Synthesis of Azaxanthones
Azaxanthones are a class of heterocyclic compounds with potential applications in medicinal chemistry. The following protocol describes an efficient synthesis of azaxanthone derivatives through an indium triflate-catalyzed reaction of NMSM with 3-formylchromone.[3][8]
Reaction Principle: This reaction is initiated by an indium triflate-promoted Henry reaction (nitroaldol reaction) between the 3-formylchromone and NMSM. The resulting intermediate then undergoes a dehydration and a subsequent 6π-electrocyclization to furnish the azaxanthone core.[3][8]
Experimental Protocol:
Materials:
-
3-Formylchromone (1.0 mmol)
-
(Z)-N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) (1.2 mmol)
-
Indium(III) triflate (In(OTf)₃) (10 mol%)
-
1,2-Dichloroethane (DCE) (5 mL)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 3-formylchromone (1.0 mmol), (Z)-N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) (1.2 mmol), and indium(III) triflate (0.1 mmol, 10 mol%).
-
Add dry 1,2-dichloroethane (DCE) (5 mL) to the tube.
-
Seal the tube and heat the reaction mixture at 80 °C with stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired azaxanthone derivative.
Data Presentation: Substrate Scope and Yields
The following table illustrates the yields for the synthesis of various azaxanthone derivatives.
| Entry | 3-Formylchromone Derivative | Product | Yield (%) |
| 1 | 3-Formylchromone | 2-(Methylamino)-1-nitro-10H-chromeno[3,2-b]pyridin-10-one | 88 |
| 2 | 6-Chloro-3-formylchromone | 8-Chloro-2-(methylamino)-1-nitro-10H-chromeno[3,2-b]pyridin-10-one | 85 |
| 3 | 6-Methyl-3-formylchromone | 8-Methyl-2-(methylamino)-1-nitro-10H-chromeno[3,2-b]pyridin-10-one | 87 |
Mechanistic Workflow:
The indium triflate catalyst acts as a Lewis acid to activate the formyl group of the 3-formylchromone, facilitating the nucleophilic attack of NMSM in a Henry-type reaction. The subsequent steps involve intramolecular cyclization and aromatization to yield the final product.
Caption: In(OTf)₃-catalyzed synthesis of azaxanthones.
Conclusion
This compound has unequivocally established itself as a powerful and versatile tool in the synthetic chemist's arsenal for the construction of complex heterocyclic molecules. The protocols detailed herein for the synthesis of 1,4-dihydropyrano[2,3-c]pyrazol-6-amines and azaxanthones via multi-component reactions serve as a testament to the efficiency and elegance of employing NMSM. The mild reaction conditions, high yields, and operational simplicity of these methods make them highly attractive for applications in drug discovery and development. It is anticipated that the continued exploration of NMSM in novel MCRs will lead to the discovery of new synthetic methodologies and the generation of diverse libraries of biologically active compounds.
References
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Abedinifar, F., Larijani, B., & Mahdavi, M. (2022). Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Advances, 12(47), 30436–30456. [Link]
-
Abedinifar, F., Larijani, B., & Mahdavi, M. (2022). Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Advances, 12(47), 30436–30456. [Link]
-
Reddy, P. N., & Padmaja, P. (2020). (E)-N-Methyl-1-(Methylthio)-2-Nitroethenamine (Nmsm) as a Versatile Ambiphilic Synthon in Organic Synthesis. In Advances in Organic Synthesis (Vol. 13, pp. 273-310). Bentham Science Publishers. [Link]
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PubChem. (n.d.). This compound, (Z)-. Retrieved from [Link]
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SciSpace. (2022). Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). [Link]
-
Kanchithalaivan, S., Sivakumar, S., Kumar, R. R., Elumalai, P., Ahmed, Q. N., & Padala, A. K. (2013). Four-component domino strategy for the combinatorial synthesis of novel 1,4-dihydropyrano[2,3-c]pyrazol-6-amines. ACS combinatorial science, 15(12), 631–638. [Link]
-
SciSpace. (2013). Four-component domino strategy for the combinatorial synthesis of novel 1,4-dihydropyrano[2,3-c]pyrazol-6-amines. [Link]
-
ACS Omega. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. [Link]
-
The Journal of Organic Chemistry. (2023). Domino Reaction for the Synthesis of Pyrazole/Isoxazole Fused Naphthyridine Derivatives Involving Indole Ring Opening and Double Ring Formation. [Link]
-
ResearchGate. (2013). Four-Component Domino Strategy for the Combinatorial Synthesis of Novel 1,4-Dihydropyrano[2,3- c ]pyrazol-6-amines. [Link]
-
ResearchGate. (n.d.). Plausible mechanism for the synthesis of pyranopyrazole derivatives using baker's yeast. [Link]
-
Bentham Science. (2020). (E)-N-Methyl-1-(Methylthio)-2-Nitroethenamine (Nmsm) as a Versatile Ambiphilic Synthon in Organic Synthesis. [Link]
-
ResearchGate. (n.d.). Synthesis of dihydropyrano[2,3-c]pyrazole. [Link]
-
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National Institutes of Health. (n.d.). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. [Link]
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Acta Chimica Slovenica. (2013). Expeditious, Four-Component Synthesis of 1,4-dihydropyrano[2,3-c]pyrazole Derivatives Catalyzed by Trichloroacetic Acid or Ceric Sulfate. [Link]
-
PubMed. (2010). Indium triflate-assisted nucleophilic aromatic substitution reactions of nitrosobezene-derived cycloadducts with alcohols. [Link]
-
University of South Wales. (2011). Indium triflate mediated tandem acetalisation-acetal exchange reactions under solvent-free conditions. [Link]
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Application Notes and Protocols for Michael Addition Reactions with N-Methyl-1-(methylthio)-2-nitroethenamine
Introduction: The Versatility of a Polarized Alkene in Modern Synthesis
N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM) has emerged as a highly valuable and versatile building block in contemporary organic synthesis.[1][2][3][4] Its unique electronic structure, characterized by a polarized ethylene moiety, makes it an exceptional substrate for a variety of chemical transformations.[2][5] The molecule incorporates four active sites and three distinct functional groups—a nitro group, a methylthio group, and a secondary amine—all attached to an ethene backbone.[2][5] The potent electron-withdrawing nature of the nitro group renders the nitroethylene substructure a proficient Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles.[2][5] This reactivity is at the heart of its utility in constructing complex molecular architectures, particularly in the synthesis of heterocyclic compounds of significant medicinal interest.[1][2][3][4]
These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth technical insights and detailed protocols for leveraging this compound in Michael addition reactions. The subsequent sections will delve into the mechanistic underpinnings of these reactions, showcase the breadth of their applications, and offer step-by-step methodologies for their successful implementation in a laboratory setting.
Physicochemical Properties and Safety Data
A thorough understanding of the reagent's properties and safety considerations is paramount for its effective and safe utilization.
| Property | Value | Reference |
| Molecular Formula | C₄H₈N₂O₂S | [6] |
| Molecular Weight | 148.18 g/mol | |
| Appearance | Solid | |
| Melting Point | 112-118 °C | |
| CAS Number | 61832-41-5 | [6] |
Safety Information:
-
GHS Pictograms: GHS07 (Exclamation mark)
-
Signal Word: Warning
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
-
Precautionary Statements: P261, P264, P271, P280, P302 + P352, P305 + P351 + P338
-
Personal Protective Equipment (PPE): Dust mask type N95 (US), eyeshields, gloves
The Michael Addition: A Mechanistic Overview
The Michael addition is a cornerstone of carbon-carbon bond formation in organic chemistry, involving the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (the Michael acceptor).[7][8] In the context of this compound, the polarized nature of the double bond dictates the regioselectivity of the nucleophilic attack at the β-carbon relative to the nitro group.
The general mechanism proceeds in three key steps:
-
Formation of the Nucleophile: A base abstracts a proton from the Michael donor to generate a resonance-stabilized carbanion or another suitable nucleophile.[7][8]
-
Conjugate Addition: The nucleophile adds to the β-carbon of the Michael acceptor, leading to the formation of a new carbon-carbon bond and a resonance-stabilized enolate intermediate.[7][8]
-
Protonation: The enolate intermediate is protonated by the conjugate acid of the base or a proton source in the reaction mixture to yield the final Michael adduct.[7]
Caption: General mechanism of the Michael addition reaction.
Applications in Heterocyclic Synthesis
The true synthetic power of this compound is realized in domino and multi-component reactions, where the initial Michael adduct undergoes subsequent intramolecular cyclization and elimination steps to afford a diverse array of heterocyclic scaffolds.[1][5] This versatile reagent has been instrumental in the synthesis of various biologically active molecules, including pharmaceuticals like CDK2 inhibitors and potential therapeutics for Alzheimer's disease.[1]
Catalytic Approaches
A range of catalysts can be employed to facilitate Michael additions with NMSM, with the choice of catalyst often influencing the reaction's efficiency and selectivity.
| Catalyst Type | Examples | Application | Reference |
| Lewis Acids | In(OTf)₃, InCl₃, ZnCl₂ | Promotion of Henry-type reactions and domino Knoevenagel condensation/Michael additions. | [1][5] |
| Brønsted Acids | Trichloroacetic acid (TCAA) | Driving Mannich-type reactions. | [1] |
| Organocatalysts | L-proline | Enabling solvent-free synthesis of pyrazolo[3,4-b]pyridines. | [1] |
| Other Metal Catalysts | CuCl | Facilitating annulation with styrenes to form isoxazoles. | [1] |
Catalyst-Free Syntheses
Notably, several multi-component reactions involving NMSM proceed efficiently without the need for a catalyst, offering a greener and more atom-economical synthetic route.[1][5] An example is the coupling of 2-hydroxy-1,4-naphthoquinone, aldehydes, and NMSM in aqueous ethanol to yield benzo[g]chromene derivatives.[1][5]
Experimental Protocols
The following protocols are illustrative examples of how this compound can be utilized in Michael addition-initiated domino reactions.
Protocol 1: Synthesis of Pyrano[2,3-c]pyrazol-6-amines
This protocol describes a four-component domino reaction for the synthesis of 1,4-dihydropyrano[2,3-c]pyrazol-6-amines. The reaction proceeds through a sequence of cyclization, Knoevenagel condensation, Michael addition, tautomerism, intramolecular O-cyclization, and elimination.
Materials:
-
Hydrazine hydrate
-
Ethyl acetoacetate
-
Aromatic aldehyde
-
This compound (NMSM)
-
Ethanol
-
Piperidine (catalyst)
Procedure:
-
To a solution of hydrazine hydrate (1 mmol) and ethyl acetoacetate (1 mmol) in ethanol (10 mL), add a catalytic amount of piperidine.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the aromatic aldehyde (1 mmol) and this compound (1 mmol) to the reaction mixture.
-
Reflux the reaction mixture for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure pyrano[2,3-c]pyrazol-6-amine derivative.
Caption: Workflow for the synthesis of pyrano[2,3-c]pyrazol-6-amines.
Protocol 2: In(OTf)₃-Catalyzed Synthesis of Azaxanthone Derivatives
This protocol details a Lewis acid-catalyzed reaction between NMSM and 3-formylchromone to produce azaxanthone derivatives.[3][5] The proposed mechanism involves an indium triflate-promoted Henry reaction followed by dehydration and a 6π-electrocyclization.[3][5]
Materials:
-
(Z)-N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM)
-
3-Formylchromone
-
Indium(III) triflate (In(OTf)₃)
-
Acetonitrile (anhydrous)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (Z)-N-Methyl-1-(methylthio)-2-nitroethenamine (1 mmol) and 3-formylchromone (1 mmol) in anhydrous acetonitrile (10 mL).
-
Add indium(III) triflate (10 mol%) to the solution.
-
Stir the reaction mixture at reflux temperature for the time indicated by TLC analysis for complete consumption of the starting materials.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to isolate the azaxanthone product.
Conclusion
This compound is a powerful and versatile reagent in organic synthesis, particularly for the construction of complex heterocyclic systems through Michael addition-initiated reaction cascades. Its unique electronic properties and multiple reactive sites allow for a wide range of transformations under both catalyzed and catalyst-free conditions. The protocols and data presented in these application notes are intended to provide a solid foundation for researchers to explore the full potential of this remarkable building block in their synthetic endeavors, from fundamental research to the development of novel therapeutic agents.
References
-
Abedinifar, F., Larijani, B., & Mahdavi, M. (2022). Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Advances, 12(48), 30436–30456. [Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]
-
MDPI. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. [Link]
-
ResearchGate. (2011). Organocatalyzed Michael Addition of Aldehydes to Nitro Alkenes – Generally Accepted Mechanism Revisited and Revised. [Link]
-
Abedinifar, F., Larijani, B., & Mahdavi, M. (2022). Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC advances, 12(48), 30436–30456. [Link]
-
Wikipedia. Michael addition reaction. [Link]
-
Michael additions of nitroalkanes to conjugated ketones, carboxylic esters and nitriles in biphasic media. [Link]
-
Abedinifar, F., Larijani, B., & Mahdavi, M. (2022). Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Advances, 12(48), 30436-30456. [Link]
-
Abedinifar, F., Larijani, B., & Mahdavi, M. (2022). Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Advances. [Link]
-
National Center for Biotechnology Information. (2023). Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. [Link]
-
ResearchGate. (2022). (PDF) Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). [Link]
-
Organic Chemistry Data. Michael Addition - Common Conditions. [Link]
-
Oakwood Chemical. This compound. [Link]
-
Organic Chemistry Portal. Michael Addition. [Link]
-
MDPI. α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate: Synthesis of α,β-Dehydroamino Acid Derivatives. [Link]
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Application Notes & Protocols: Harnessing the Power of N-Methyl-1-(methylthio)-2-nitroethenamine in Catalyst-Free Synthesis
Introduction: The Intrinsic Reactivity of a Versatile Synthon
N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM) is a highly functionalized and versatile building block in modern organic synthesis.[1][2] Its unique electronic structure, characterized by a polarized "push-pull" alkene system, makes it an exceptional reagent for constructing complex molecular architectures, particularly heterocyclic scaffolds prevalent in pharmaceuticals.[3][4] The molecule incorporates four active sites: a strongly electron-withdrawing nitro group, an electron-donating secondary amine, a nucleophilic C2 carbon, and a methylthio group that serves as an excellent leaving group.[1] This inherent ambiphilic nature, with both electrophilic and nucleophilic character within the same ethylene motif, is the cornerstone of its ability to participate in a wide array of reactions, often without the need for catalytic activation.[3][5]
This guide moves beyond catalyst-assisted transformations to explore the elegant and efficient world of catalyst-free reactions mediated by NMSM. By leveraging the intrinsic reactivity of the molecule, these protocols offer significant advantages in line with the principles of green chemistry, including simplified reaction setups, easier product purification, reduced costs, and the elimination of toxic metal catalyst residues. The following sections provide detailed mechanistic insights and field-tested protocols for researchers engaged in synthetic chemistry and drug discovery.
Core Principle: The Self-Activating Nature of NMSM in Multi-Component Reactions
The efficacy of NMSM in catalyst-free multi-component reactions (MCRs) stems from its pre-activated structure. The nitro group renders the adjacent vinyl carbon electrophilic and susceptible to nucleophilic attack (Michael addition), while the enamine and methylthio moieties make the second vinyl carbon a competent nucleophile. This allows for sequential, domino-like bond formations where the initial adduct undergoes further transformations, such as intramolecular cyclization and elimination, to rapidly build molecular complexity.
Figure 2: Workflow for the catalyst-free synthesis of benzo[g]chromenes.
Experimental Protocol
-
Reagent Preparation: In a 50 mL round-bottom flask, combine 2-hydroxy-1,4-naphthoquinone (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and NMSM (1.2 mmol).
-
Solvent Addition: Add a 1:1 mixture of ethanol and water (15 mL).
-
Reaction Condition: Stir the mixture vigorously at reflux temperature (approximately 80-90°C). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature. The solid product often precipitates out of solution. Collect the precipitate by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from ethanol to afford the pure benzo[g]chromene derivative.
Data Summary: Substrate Scope & Yields
| Entry | Aromatic Aldehyde (Ar-CHO) | Yield (%) |
| 1 | Benzaldehyde | ~85-90% |
| 2 | 4-Chlorobenzaldehyde | ~90-95% |
| 3 | 4-Methoxybenzaldehyde | ~88-92% |
| 4 | 4-Nitrobenzaldehyde | ~92-96% |
Note: Yields are indicative and may vary based on specific reaction conditions and purification methods.
Application 2: Room Temperature Synthesis of Dihydroxyoxoindeno[1,2-b]pyrroles
This protocol demonstrates the remarkable reactivity of NMSM in forming complex pyrrole-fused systems under exceptionally mild, catalyst-free conditions at room temperature. [6]The reaction involves ninhydrin, an aromatic amine, and NMSM in ethanol.
Mechanistic Rationale
This three-component reaction proceeds through a cascade of imine formation, nucleophilic addition, and cyclization.
-
Imine Formation: The aromatic amine reacts with one of the ketone groups of ninhydrin to form an initial imine intermediate.
-
Nucleophilic Attack: The C2 carbon of NMSM attacks the electrophilic carbon of the newly formed imine in a Mannich-type reaction.
-
Intramolecular Cyclization: The secondary amine of the NMSM moiety then attacks the remaining ketone group of the ninhydrin core, initiating an intramolecular cyclization.
-
Rearrangement & Elimination: Subsequent rearrangement and elimination of methanethiol (MeSH) leads to the formation of the stable, aromatic pyrrole ring, yielding the final dihydroxyoxoindeno[1,2-b]pyrrole product. [6]
Experimental Protocol
-
Reagent Combination: To a solution of ninhydrin (1.0 mmol) in ethanol (10 mL), add the selected aromatic amine (1.0 mmol) and stir for 5 minutes at room temperature.
-
NMSM Addition: Add this compound (NMSM) (1.1 mmol) to the mixture in one portion.
-
Reaction Condition: Continue stirring the reaction mixture at ambient temperature. The reaction is typically complete within 30-60 minutes, often indicated by the formation of a precipitate.
-
Product Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the filtered solid sequentially with water and cold ethanol to yield the pure product. No further purification is usually required.
Application 3: Synthesis of Benzo[f]chromen-3-amine Derivatives
Similar to the first application, this catalyst-free MCR constructs a different class of chromene derivatives, demonstrating the modularity of NMSM-based synthesis. This reaction utilizes naphthalene-2-ol, aromatic aldehydes, and NMSM in an aqueous ethanol medium. [1]
Mechanistic Rationale
The mechanism mirrors the logic of other chromene syntheses with NMSM, relying on a sequence of condensation, Michael addition, and cyclization.
-
Initial Condensation: Naphthalene-2-ol and the aromatic aldehyde undergo a Knoevenagel-type condensation.
-
Michael Addition: NMSM adds to the resulting electrophilic alkene intermediate.
-
Cyclization and Elimination: An intramolecular O-cyclization by the naphthol hydroxyl group, followed by the elimination of methanethiol, furnishes the final N-methyl-2-nitro-aryl-1H-benzo[f]chromen-3-amine product in excellent yields. [1][6]
Experimental Protocol
-
Reactant Mixing: In a round-bottom flask, suspend naphthalene-2-ol (1.0 mmol), an aromatic aldehyde (1.0 mmol), and NMSM (1.2 mmol) in a 1:1 mixture of water and ethanol (10 mL).
-
Reaction Execution: Stir the mixture at reflux for 2-3 hours. Monitor the reaction's completion by TLC.
-
Isolation: After cooling the flask to room temperature, the solid product that precipitates is collected via vacuum filtration.
-
Purification: The crude product is washed with a cold ethanol/water mixture to afford the highly functionalized benzo[f]chromene derivative in high purity.
Figure 3: A generalized experimental workflow for NMSM-based catalyst-free MCRs.
Conclusion and Outlook
This compound has proven to be a powerhouse synthon for the catalyst-free construction of diverse and medicinally relevant heterocyclic systems. The protocols detailed herein highlight how its intrinsic electronic properties can be strategically exploited to drive complex transformations under mild and environmentally friendly conditions. For researchers in drug development and synthetic chemistry, mastering these catalyst-free approaches not only streamlines synthetic routes but also aligns with the growing demand for sustainable chemical practices. The continued exploration of NMSM in novel MCRs promises to unlock even more efficient pathways to valuable molecular entities.
References
-
PrepChem.com. Synthesis of N-Methyl-1-methylthio-2-nitroethanamine. Available from: [Link]
-
Abedinifar, F., Larijani, B., & Mahdavi, M. (2022). Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Advances, 12(48), 30436–30456. Available from: [Link]
-
Abedinifar, F., Larijani, B., & Mahdavi, M. (2022). Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). SciSpace. Available from: [Link]
-
Abedinifar, F., Larijani, B., & Mahdavi, M. (2022). Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). National Center for Biotechnology Information. Available from: [Link]
-
Abedinifar, F., Larijani, B., & Mahdavi, M. (2022). Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). SciSpace. Available from: [Link]
-
Abedinifar, F., Larijani, B., & Mahdavi, M. (2022). (PDF) Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). ResearchGate. Available from: [Link]
-
Abedinifar, F., Larijani, B., & Mahdavi, M. (2022). Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Publishing. Available from: [Link]
-
Bentham Science Publisher. (E)-N-Methyl-1-(Methylthio)-2-Nitroethenamine (Nmsm) as a Versatile Ambiphilic Synthon in Organic Synthesis. Available from: [Link]
Sources
- 1. Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. This compound 98 61832-41-5 [sigmaaldrich.com]
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- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Indium-Catalyzed Reactions of N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM) for Heterocyclic Synthesis
Introduction: Unlocking Complex Scaffolds with a Versatile Building Block
In the landscape of modern synthetic and medicinal chemistry, the development of efficient and selective methods for constructing complex heterocyclic frameworks is of paramount importance. These scaffolds are foundational to a vast array of pharmaceuticals and biologically active compounds.[1] N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM) has emerged as a uniquely versatile and powerful building block for this purpose.[2] Its distinct electronic structure, featuring a "push-pull" alkene system, endows it with ambiphilic reactivity that can be strategically exploited.[3][4]
This guide details the application of indium(III) catalysts, particularly indium(III) trifluoromethanesulfonate (In(OTf)₃), to harness the synthetic potential of NMSM. Indium(III) salts are notable for their character as water-tolerant Lewis acids that exhibit high chemoselectivity and functional group tolerance, making them ideal for complex organic transformations.[5][6][7] We will explore the mechanistic underpinnings of these reactions, provide detailed, field-tested protocols for their execution, and discuss their application in constructing high-value molecular architectures for drug discovery professionals.
Core Components: Rationale for Reagent Selection
A deep understanding of the individual components is critical to appreciating the synergy and causality behind the experimental design.
This compound (NMSM): A Duality of Reactivity
NMSM is not a simple alkene. Its reactivity is governed by the powerful electronic push-pull effect of its substituents.[3]
-
Electron-Withdrawing Nitro Group (-NO₂): This group polarizes the double bond, rendering the C2 carbon strongly electrophilic and an excellent Michael acceptor.[2][3]
-
Electron-Donating Groups (-NHMe, -SMe): The secondary amine and methylthio groups act as electron donors. The methylthio group also functions as an excellent leaving group in nucleophilic substitution reactions.[3]
This unique electronic arrangement creates a polarized ethylene moiety where C1 is electrophilic and C2 is nucleophilic, allowing NMSM to react with a wide range of partners in a controlled manner to build complex heterocyclic systems.[2][3]
Caption: Duality of NMSM's reactive centers.
Indium(III) Catalysts: The Gentle Power of Lewis Acidity
Indium(III) salts, such as indium trichloride (InCl₃) and indium triflate (In(OTf)₃), have gained significant traction as Lewis acid catalysts in organic synthesis. Unlike more traditional Lewis acids like AlCl₃ or TiCl₄, they offer several distinct advantages:
-
Water Tolerance: Indium catalysts are remarkably stable in the presence of water, often allowing reactions to be run in aqueous media or without rigorously dry solvents, which simplifies experimental setup.[7][8]
-
Chemoselectivity: They exhibit high tolerance for various functional groups, such as amines and alcohols, which might coordinate irreversibly to stronger Lewis acids.[9]
-
Catalytic Activity: They effectively activate π-systems, such as carbonyls and alkenes, towards nucleophilic attack, often in substoichiometric quantities.[5][9]
In the context of NMSM reactions, the indium catalyst's primary role is to coordinate with and activate an electrophilic partner (e.g., an aldehyde), lowering the energy barrier for the subsequent nucleophilic attack by NMSM.[3][10]
The Core Mechanism: Indium-Catalyzed Cascade Annulation
A prime example of this chemistry is the In(OTf)₃-catalyzed reaction between NMSM and 3-formylchromone to synthesize azaxanthone derivatives.[3][10] This is not a simple addition but a sophisticated cascade reaction.
The proposed mechanism proceeds through several key steps:
-
Lewis Acid Activation: The indium(III) catalyst coordinates to the carbonyl oxygen of the 3-formylchromone, significantly increasing its electrophilicity.
-
Henry Reaction: The nucleophilic C2 of NMSM attacks the activated aldehyde, forming a nitro-aldol (Henry reaction) intermediate.[3][10]
-
Dehydration: The resulting alcohol intermediate readily eliminates a molecule of water to form a conjugated alkene.
-
6π-Electrocyclization: The newly formed system undergoes a 6π-electrocyclization, a powerful ring-forming reaction, to construct the core heterocyclic framework of the final product.[3][10]
Caption: Mechanism of In(OTf)₃-catalyzed azaxanthone synthesis.
Experimental Protocols
General Considerations & Safety
-
Safety: Nitro-containing organic compounds can be energetic. While NMSM is generally stable, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. All reactions should be conducted in a well-ventilated fume hood.
-
Reagents: All reagents should be of analytical grade or higher. Solvents should be anhydrous where specified, although indium catalysis is tolerant to trace moisture.[7]
-
Catalyst Handling: Indium(III) triflate is hygroscopic. Store it in a desiccator and handle it quickly in the open air to minimize water absorption.
Protocol: In(OTf)₃-Catalyzed Synthesis of Azaxanthones
This protocol is adapted from demonstrated literature procedures for the reaction of (Z)-N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) with 3-formylchromone derivatives.[3][10]
Materials and Equipment:
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware
-
This compound (NMSM)
-
Substituted 3-formylchromone
-
Indium(III) Triflate (In(OTf)₃)
-
Anhydrous 1,2-dichloroethane (DCE) or Toluene
-
Ethyl acetate, hexane, silica gel (for chromatography)
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 3-formylchromone (1.0 mmol, 1.0 equiv).
-
Add NMSM (1.1 mmol, 1.1 equiv) to the flask.
-
Add the anhydrous solvent (e.g., 1,2-dichloroethane, 5 mL).
-
Add In(OTf)₃ (0.1 mmol, 10 mol%) to the stirring solution. The causality here is that a catalytic amount is sufficient to turn over the reaction cycle efficiently.
-
Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the azaxanthone derivative as a solid.
-
Characterization: Confirm the structure of the product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy).
Reaction Scope and Optimization Data
The robustness of the indium-catalyzed protocol is demonstrated by its applicability to various substituted starting materials. The following table summarizes representative data.
| Entry | 3-Formylchromone Substituent | Solvent | Time (h) | Yield (%) | Source |
| 1 | H | DCE | 5 | 88 | [3][10] |
| 2 | 6-Cl | Toluene | 6 | 85 | [3][10] |
| 3 | 6-Br | DCE | 6 | 86 | [3][10] |
| 4 | 6-Me | Toluene | 8 | 82 | [3][10] |
| 5 | 8-Me | DCE | 8 | 80 | [3][10] |
Workflow and Troubleshooting
General Experimental Workflow
The overall process from setup to analysis follows a logical and reproducible sequence, ensuring the integrity of the results.
Caption: Standard workflow for indium-catalyzed NMSM reactions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (hydrolyzed).2. Insufficient temperature or reaction time.3. Purity of starting materials. | 1. Use fresh In(OTf)₃ from a desiccator.2. Increase temperature to 90 °C or extend reaction time, monitoring by TLC.3. Verify the purity of NMSM and the aldehyde by NMR. |
| Formation of Multiple Byproducts | 1. Reaction temperature is too high, causing decomposition.2. NMSM instability (can dimerize or decompose over time). | 1. Lower the reaction temperature to 70 °C.2. Use freshly prepared or purified NMSM. |
| Difficult Purification | Product co-elutes with starting material or impurities. | 1. Adjust the polarity of the eluent system for chromatography.2. Consider an alternative purification method like recrystallization. |
Relevance in Drug Discovery
The azaxanthone core and related heterocyclic structures synthesized via NMSM chemistry are prevalent in pharmacologically active molecules. Their planar, aromatic systems are ideal for interacting with biological targets like enzymes and DNA. The ability to rapidly generate diverse libraries of these compounds by varying the starting materials makes indium-catalyzed reactions of NMSM a highly valuable tool for lead generation and optimization campaigns in drug development. The functional group tolerance of the indium catalyst allows for the incorporation of sensitive moieties often required for biological activity.[11][12]
References
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Frost, C. G.; Hartley, J. P. (2004). New Applications of Indium Catalysts in Organic Synthesis. Mini-Reviews in Organic Chemistry, 1(1), 1-7. [Link][5][7]
-
Yang, Y. S., Wang, S. W., & Long, Y. (2016). Indium-mediated Organic Reactions and their Application in Organic Synthesis. Current Organic Chemistry, 20(27). [Link][6]
-
Frost, C. G., & Hartley, J. P. (2004). New Applications of Indium Catalysts in Organic Synthesis. Bentham Science Publishers.[Link][5][7]
-
Kamboj, M., Bajpai, S., Pandey, G., & Banik, B. K. (2023). Indium Metal-Mediated Reactions in Water: Diverse Synthesis of Important Organic Compounds. Current Organocatalysis, 10(2), 74-80. [Link][8]
-
Ranu, B. C., Guchhait, S. K., & Ghosh, K. (2011). Indium Triflate-Catalyzed Coupling Between Nitroalkenes and phenol/naphthols: A Simple and Direct Synthesis of Arenofurans by a Cyclization Reaction. Chemistry–An Asian Journal, 6(2), 406-409. [Link][13]
-
Wikipedia contributors. (2023). Michael reaction. Wikipedia, The Free Encyclopedia. [Link][14]
-
Alavinia, S., & Arefi, E. (2022). Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Advances, 12(48), 31057-31081. [Link][1][2][3][10]
-
Loh, T. P., Pei, J., & Lin, M. (1996). Indium trichloride (InCl3) catalysed Diels–Alder reaction in water. Chemical Communications, (20), 2315-2316. [Link][15][16]
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Ballini, R., & Palmieri, A. (2014). Part I: Nitroalkenes in the Synthesis of Heterocyclic Compounds. RSC Advances, 4(74), 39436-39461. [Link][17]
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Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link][18]
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Pérez-Gómez, A., Bio, M., Asensio, G., & Medio-Simón, M. (2021). Indium(III)-Catalyzed Stereoselective Synthesis of Tricyclic Frameworks by Cascade Cycloisomerization Reactions of Aryl 1,5-Enynes. The Journal of Organic Chemistry, 86(14), 9579-9590. [Link][19]
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Fleming, F. F., Yao, L., Ravikumar, P. C., Funke, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link][11]
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da Silva, A. B. F., et al. (2017). Copper-Catalyzed N-Arylation of Nitroenamines with Diaryliodonium Salts. The Journal of Organic Chemistry, 82(17), 9195-9202. [Link][12]
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Application Note & Protocols: Microwave-Assisted Synthesis Using N-Methyl-1-(methylthio)-2-nitroethenamine
Abstract
This technical guide provides a comprehensive overview of the application of N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM) in microwave-assisted organic synthesis (MAOS). NMSM is a versatile, polyfunctionalized reagent that serves as a valuable building block for a wide array of heterocyclic compounds, which are foundational scaffolds in medicinal chemistry and drug development.[1][2] We will explore the fundamental principles of microwave-assisted synthesis, detailing its advantages over conventional heating methods, such as dramatic acceleration of reaction rates, improved yields, and enhanced product purity.[3][4] This document presents detailed, step-by-step protocols for the efficient synthesis of highly functionalized N-methyl-1,4-dihydropyridines (1,4-DHPs), a class of compounds with significant biological activity. The protocols are designed to be robust and reproducible, with an emphasis on the mechanistic rationale behind procedural steps and optimization strategies.
Introduction to this compound (NMSM)
This compound, often abbreviated as NMSM, is a polarized push-pull alkene containing three key functional groups: a secondary amine, a methylthio group, and a nitro group.[5] This unique electronic arrangement confers upon it a remarkable ambiphilic character. The strongly electron-withdrawing nitro group renders the adjacent vinylic carbon (C2) electrophilic and an excellent Michael acceptor. Conversely, the electron-donating amine and methylthio groups make the other vinylic carbon (C1) nucleophilic.[6] Furthermore, the methylthio group is an excellent leaving group, facilitating substitution reactions.[1] This confluence of reactivity makes NMSM an exceptionally powerful synthon for constructing complex molecular architectures, particularly nitrogen- and sulfur-containing heterocycles.[2][5]
The Advantage of Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted organic synthesis has emerged as a transformative green chemistry technique that challenges the paradigms of classical conductive heating.[7] Unlike conventional methods that rely on surface-based heating, microwave irradiation delivers energy directly to polar molecules within the reaction mixture, resulting in rapid, uniform, and efficient internal heating.[8][9]
Key Advantages of MAOS:
-
Reaction Rate Acceleration: Microwave heating can dramatically reduce reaction times from hours or days to mere minutes.[4][8] This is attributed to the rapid superheating of the solvent and reactants, allowing activation energy barriers to be overcome much more quickly.[10]
-
Higher Yields and Purity: The uniform and controlled heating minimizes the formation of side products and thermal degradation of sensitive compounds, often leading to higher isolated yields and cleaner reaction profiles.[3]
-
Improved Reproducibility: Dedicated microwave synthesizers offer precise control over temperature, pressure, and power, leading to highly reproducible experimental outcomes.[3]
-
Energy Efficiency & Green Chemistry: By reducing reaction times and often enabling solvent-free conditions, MAOS significantly lowers energy consumption and waste generation, aligning with the principles of green chemistry.[9][10]
Core Application: Microwave-Assisted Synthesis of N-Methyl-1,4-Dihydropyridines
The synthesis of 1,4-dihydropyridine (1,4-DHP) scaffolds is of significant interest due to their prevalence in biologically active compounds. This section details a highly efficient, pseudo three-component reaction for synthesizing functionalized N-methyl-1,4-DHPs using NMSM and various aromatic aldehydes under microwave irradiation. This protocol is adapted from a catalyst-free and solvent-free approach, highlighting the green chemistry advantages of MAOS.[11]
General Reaction Scheme
The reaction proceeds by combining two equivalents of NMSM with one equivalent of an aromatic aldehyde. The microwave energy drives the reaction to completion in a short timeframe without the need for a catalyst or solvent.
Figure 1. General scheme for the microwave-assisted synthesis of N-methyl-1,4-dihydropyridines from NMSM and aromatic aldehydes.
Detailed Experimental Protocol
Materials:
-
(E)-N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) (CAS: 61832-41-5)
-
Substituted Aromatic Aldehyd (e.g., Benzaldehyde, 3-Nitrobenzaldehyde, 3-Bromobenzaldehyde)
-
Dedicated Microwave Synthesizer (e.g., CEM Discover, Anton Paar Monowave)
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Ethanol (for washing)
-
Standard laboratory glassware
Procedure:
-
Place the aromatic aldehyde (1.0 mmol) and (E)-N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) (2.0 mmol, 296 mg) into a 10 mL microwave reaction vessel equipped with a magnetic stir bar.
-
Seal the vessel securely with a cap.
-
Place the vessel inside the cavity of the microwave synthesizer.
-
Set the reaction parameters:
-
Temperature: 100 °C (monitored by an external IR sensor)
-
Time: 10-15 minutes
-
Power: Dynamic power application to maintain the set temperature (typically 100-150 W)
-
Stirring: Medium
-
-
Run the microwave program.
-
After the reaction is complete, allow the vessel to cool to room temperature (below 50 °C) before carefully opening it.
-
The resulting solid product is typically pure enough for characterization. Wash the solid with a small amount of cold ethanol to remove any residual starting material.
-
Dry the product under vacuum to obtain the final N-methyl-1,4-dihydropyridine derivative.
Data Presentation: Representative Examples
The following table summarizes the results for the synthesis of various 1,4-DHP derivatives using the described microwave protocol, demonstrating its broad applicability.[11]
| Entry | Aromatic Aldehyde | Product | Time (min) | Yield (%) |
| 1 | Benzaldehyde | N,1-Dimethyl-6-(methylthio)-3,5-dinitro-4-phenyl-1,4-dihydropyridin-2-amine | 10 | 94% |
| 2 | 3-Nitrobenzaldehyde | N,1-Dimethyl-6-(methylthio)-3,5-dinitro-4-(3-nitrophenyl)-1,4-dihydropyridin-2-amine | 12 | 86% |
| 3 | 3-Bromobenzaldehyde | 4-(3-Bromophenyl)-N,1-dimethyl-6-(methylthio)-3,5-dinitro-1,4-dihydropyridin-2-amine | 12 | 88% |
| 4 | 3,4,5-Trimethoxybenzaldehyde | N,1-Dimethyl-6-(methylthio)-3,5-dinitro-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridin-2-amine | 15 | 92% |
Mechanistic Insights & Workflow Visualization
The proposed mechanism involves an initial Knoevenagel condensation between the aldehyde and one equivalent of NMSM, followed by a Michael addition of the second equivalent of NMSM. The intermediate then undergoes an intramolecular cyclization and subsequent elimination to afford the final 1,4-dihydropyridine product.
Proposed Reaction Mechanism
Caption: A visual representation of the experimental workflow.
Safety and Troubleshooting
-
Safety: Microwave synthesis involves superheating solvents, which can generate high pressures. Always use vessels and equipment specifically designed for microwave chemistry. Never exceed the recommended volume or temperature limits for the reaction vessels. Wear appropriate personal protective equipment (PPE), including safety glasses and lab coat.
-
Troubleshooting:
-
Low Yield: Ensure the purity of starting materials. Check the seal on the microwave vessel to ensure no pressure is lost during the reaction. An incremental increase in reaction time or temperature (e.g., 110 °C) may improve conversion.
-
Incomplete Reaction: If starting material is still present after the reaction, increase the irradiation time in 5-minute increments. Ensure the magnetic stirrer is functioning correctly to promote even heating.
-
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of complex heterocyclic structures. When combined with the speed and efficiency of microwave-assisted synthesis, it provides a powerful platform for accelerating research and development in medicinal chemistry. The solvent-free and catalyst-free protocol presented here for the synthesis of N-methyl-1,4-dihydropyridines exemplifies a modern, green approach to organic synthesis that offers high yields, short reaction times, and operational simplicity. [11]
References
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- Advanced Journal of Chemistry, Section A. (n.d.). Importance of Microwave Heating in Organic Synthesis.
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- Benchchem. (n.d.). This compound, (Z)-.
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- SciSpace. (2022, October 26). Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular.
- Sigma-Aldrich. (n.d.). This compound 98 61832-41-5.
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- International Journal of Pharmaceutical Sciences. (2024, July 27). Microwave Assisted Synthesis Of New Heterocyclic Compounds.
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The Versatile Precursor: A-Methyl-1-(methylthio)-2-nitroethenamine in Pharmaceutical Synthesis
This technical guide provides an in-depth exploration of N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM), a pivotal precursor in the synthesis of prominent pharmaceutical agents. Designed for researchers, scientists, and professionals in drug development, this document elucidates the chemical properties, synthesis, and application of NMSM, with a focus on the production of H₂-receptor antagonists such as Ranitidine and Nizatidine. Beyond mere procedural outlines, this guide offers insights into the causality of experimental choices and provides self-validating protocols to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of NMSM
This compound, with the CAS number 61832-41-5, is a nitroketene N,S-acetal that has garnered significant attention as a versatile building block in organic synthesis.[1] Its utility is particularly pronounced in the construction of heterocyclic compounds, a common scaffold in many biologically active molecules.[1] The strategic importance of NMSM in the pharmaceutical industry lies in its role as a key intermediate for the synthesis of widely used drugs, including the anti-ulcer medications Ranitidine and Nizatidine.[2][3]
The unique electronic structure of NMSM, characterized by a "push-pull" system, is central to its reactivity.[1] The molecule features an electron-withdrawing nitro group and an electron-donating methylamino group across a double bond, with a methylthio group that can act as a leaving group.[1][4] This "ambiphilic" nature allows NMSM to behave as both an electrophile and a nucleophile, rendering it a highly reactive and adaptable synthon in the assembly of complex molecular architectures.[1]
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of NMSM is fundamental to its effective use in synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₈N₂O₂S | [5][6] |
| Molecular Weight | 148.18 g/mol | [7] |
| Appearance | Yellow solid | [2] |
| Melting Point | 112-118 °C | [7] |
| CAS Number | 61832-41-5 | [7] |
| IUPAC Name | (E)-N-methyl-1-(methylthio)-2-nitroethenamine | [2] |
Spectroscopic data is crucial for the identification and purity assessment of NMSM. The National Institute of Standards and Technology (NIST) provides reference spectra for this compound, which can be used for verification.[6]
Synthesis of this compound (NMSM)
The synthesis of NMSM is a critical first step in its application as a pharmaceutical precursor. A common and efficient method involves the reaction of 1,1-bis(methylthio)-2-nitroethene with methylamine.
Reaction Scheme: Synthesis of NMSM
Caption: Synthesis of NMSM via nucleophilic substitution.
Detailed Protocol: Laboratory-Scale Synthesis of NMSM
This protocol is designed to be self-validating by including clear steps for reaction monitoring and product characterization.
Materials:
-
1,1-bis(methylthio)-2-nitroethene
-
Methylamine (e.g., 40% in water or as a gas)
-
Ethanol (or a suitable solvent)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve 1,1-bis(methylthio)-2-nitroethene in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Slowly add a molar equivalent of methylamine solution to the stirred solution. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), observing the disappearance of the starting material.
-
Work-up and Isolation: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting solid residue is NMSM.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield a yellow crystalline solid.
-
Characterization: Confirm the identity and purity of the synthesized NMSM using techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the obtained data with reference spectra.
Causality of Experimental Choices:
-
Solvent: Ethanol is a common choice as it readily dissolves the reactants and is relatively easy to remove. The choice of solvent can influence the reaction rate and the ease of product isolation.
-
Temperature: The reaction is typically conducted at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions.
-
Purification: Recrystallization is an effective method for purifying solid organic compounds, removing impurities and leading to a product with high purity, which is essential for subsequent pharmaceutical applications.
Application in Pharmaceutical Synthesis: Ranitidine and Nizatidine
NMSM is a cornerstone in the synthesis of the H₂-receptor antagonists ranitidine and nizatidine. The core of these syntheses is a nucleophilic vinylic substitution reaction where the methylthio group of NMSM is displaced by a primary amine from a suitable precursor.[4]
General Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic carbon of the nitroethene moiety of NMSM, followed by the elimination of methanethiol.
Caption: General mechanism of NMSM with a primary amine.
Synthesis of Ranitidine
Ranitidine is synthesized by reacting NMSM with 5-dimethylaminomethyl-2-(2′-aminoethyl)thiomethylfurane.[8]
Caption: Workflow for the synthesis of Ranitidine from NMSM.
Materials:
-
This compound (NMSM)
-
2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine
-
Ethanol
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine in ethanol.
-
Reagent Addition: Add a molar equivalent of NMSM to the solution.
-
Reaction Conditions: Slowly heat the reaction mixture to 40-45°C and maintain this temperature for 8-10 hours.[9]
-
Crystallization: Cool the reaction solution to 4-8°C and maintain for 32-38 hours to allow for complete crystallization of the product.[9]
-
Isolation: Filter the reaction mixture, wash the crystalline product with cold ethanol, and dry under vacuum.[9] This yields ranitidine. A yield of up to 92% has been reported when the reaction is conducted in water at 55°C.[8]
Causality of Experimental Choices:
-
Solvent: Ethanol is a suitable solvent for this reaction, allowing for good solubility of the reactants and facilitating the crystallization of the product upon cooling. Water can also be used and may offer advantages in terms of cost and environmental impact.[8]
-
Temperature: The temperature is maintained at a moderate level (40-45°C) to ensure a sufficient reaction rate while minimizing the formation of by-products.
-
Crystallization: The slow cooling and extended holding time at low temperatures are crucial for maximizing the yield and purity of the crystalline ranitidine.
Synthesis of Nizatidine
The synthesis of nizatidine involves the reaction of NMSM with 4-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine.
Caption: Workflow for the synthesis of Nizatidine from NMSM.
Materials:
-
This compound (NMSM)
-
4-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine
-
Water
-
Toluene
-
Activated Carbon
-
Ethyl Acetate
-
Acetone
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: Mix NMSM with water in a reaction vessel and cool the mixture to 20-25°C.
-
Reagent Addition: Add a solution of 4-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine in water to the NMSM suspension at 20-25°C.
-
Reaction Conditions: Warm the reaction mixture to 30-35°C and continue the reaction for 8 hours. Monitor the reaction progress by HPLC.
-
Work-up: Extract the reaction mixture with toluene. Treat the aqueous layer with activated carbon at 55-60°C for 30 minutes.
-
Isolation and Purification: After filtration, the product is typically crystallized from a mixture of ethyl acetate and acetone. The pure nizatidine is then filtered, washed, and dried. A reported yield for this process is 81.0% with an HPLC purity of 99.3%.
Causality of Experimental Choices:
-
Solvent: Water is an effective, inexpensive, and environmentally friendly solvent for this reaction.
-
Temperature Control: The initial cooling followed by gentle warming allows for controlled reaction initiation and progression, optimizing for yield and purity.
-
Extraction and Activated Carbon Treatment: The toluene extraction removes non-polar impurities, while the activated carbon treatment of the aqueous layer removes colored impurities, leading to a purer final product.
-
Crystallization Solvent System: The use of an ethyl acetate/acetone mixture provides a good medium for the crystallization of nizatidine, ensuring high purity of the final product.
Safety Protocols and Handling
This compound is a chemical that requires careful handling to ensure laboratory safety.
Hazard Identification:
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. A dust mask (type N95 or equivalent) is recommended when handling the solid material.[7]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is classified as a combustible solid.[7]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly valuable and versatile precursor in the pharmaceutical industry, particularly for the synthesis of H₂-receptor antagonists. Its unique chemical properties, stemming from its "push-pull" electronic structure, allow for efficient and high-yield syntheses of complex molecules like ranitidine and nizatidine. The protocols outlined in this guide, coupled with an understanding of the rationale behind the experimental choices, provide a solid foundation for researchers and drug development professionals to effectively and safely utilize this important synthetic building block. Adherence to the detailed procedures and safety guidelines is paramount for achieving reproducible results and ensuring a safe laboratory environment.
References
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PubChem. This compound, (Z)-. Available from: [Link]
-
LookChem. Cas 61832-41-5,N-Methyl-1-(methylthio). Available from: [Link]
-
ResearchGate. Synthesis of Ranitidine (Zantac) (VIII) from Cellulose-Derived 5-(Chloromethyl)furfural (I) | Request PDF. Available from: [Link]
-
NIST. Ethenamine, N-methyl-1-(methylthio)-2-nitro-. Available from: [Link]
-
SciSpace. Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular. Available from: [Link]
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-
PMC. Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). Available from: [Link]
-
RSC Publishing. Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). Available from: [Link]
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-
Oakwood Chemical. This compound. Available from: [Link]
-
ResearchGate. (PDF) AN EFFICIENT AND NOVEL PROCESS FOR THE SYNTHESIS OF NIZATIDINE. Available from: [Link]
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- Google Patents. CA1277325C - Synthesis of nizatidine.
-
ResearchGate. (PDF) Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). Available from: [Link]
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Application Notes and Protocols for N-Methyl-1-(methylthio)-2-nitroethenamine in Medicinal Chemistry
Abstract
N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM), a versatile nitroketene N,S-acetal, stands as a cornerstone intermediate in modern medicinal chemistry. Its unique electronic structure, characterized by a "push-pull" ethene motif, imparts a rich and tunable reactivity profile, enabling its use in the synthesis of a wide array of complex heterocyclic scaffolds. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of NMSM. We will explore its fundamental reactivity, its pivotal role in the industrial synthesis of the blockbuster drug Ranitidine, and its broader utility in constructing diverse molecular libraries. Detailed, field-tested protocols are provided to facilitate its practical application in the laboratory.
Introduction: The Unique Chemistry of a Versatile Building Block
This compound, with CAS Number 61832-41-5, is an organic compound that has garnered significant attention for its utility as a synthetic intermediate.[1][2] Its value lies in the strategic arrangement of three distinct functional groups across a C=C double bond: an electron-donating methylamino group, a good leaving group in the form of a methylthio moiety, and a powerful electron-withdrawing nitro group.[3] This "push-pull" system polarizes the alkene, rendering it ambiphilic—capable of acting as both an electrophile and a nucleophile.[3][4]
This duality in reactivity is the key to its versatility. The C1 carbon, attached to the methylthio group, is electrophilic and susceptible to nucleophilic attack, often leading to the displacement of the methylthio group. Conversely, the C2 carbon, bearing the nitro group, is nucleophilic.[3][4] This electronic arrangement makes NMSM an ideal precursor for constructing complex heterocyclic systems, which are prevalent in many pharmaceuticals.[1] Its most celebrated application is serving as a key building block in the synthesis of Ranitidine, a widely known histamine H₂-receptor antagonist.[5][6][7]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 61832-41-5 | [8][9] |
| Molecular Formula | C₄H₈N₂O₂S | [1][9] |
| Molecular Weight | 148.18 g/mol | [1][8][9] |
| Appearance | Solid | [8] |
| Melting Point | 112-118 °C | [8] |
| Linear Formula | O₂NCH=C(SCH₃)NHCH₃ | [8] |
Core Reactivity and Mechanistic Considerations
The synthetic utility of NMSM is primarily driven by its behavior as a Michael acceptor and its capacity for substitution reactions. The polarized nature of the ethene motif is the central driver for its reactivity.
-
Michael Addition: The electron-withdrawing nitro group makes the nitroethylene substructure a potent Michael acceptor, allowing nucleophiles to attack the C1 position.[1][3]
-
Nucleophilic Substitution: The methylthio (-SCH₃) group is an excellent leaving group, readily displaced by a wide range of nucleophiles.[1][3] This is the key transformation in the synthesis of Ranitidine.
-
Heteroannulation Cascades: NMSM is frequently employed in domino or cascade reactions. A typical sequence involves an initial nucleophilic attack followed by an intramolecular cyclization, often promoted by a catalyst, leading to the rapid assembly of complex heterocyclic rings.[3][10][11]
Caption: Reactivity profile of NMSM highlighting its ambiphilic nature.
Landmark Application: Synthesis of Ranitidine (Zantac®)
Ranitidine is a histamine H₂-receptor antagonist that was widely used to decrease stomach acid production for the treatment of conditions like peptic ulcers and gastroesophageal reflux disease (GERD).[6][7] The synthesis of Ranitidine is a classic example of modern drug manufacturing, where NMSM serves as a critical electrophilic partner.
The core transformation involves the reaction of NMSM with 5-[[(2-Aminoethyl)thio]methyl]-N,N-dimethyl-2-furfurylamine. In this reaction, the primary amine of the furfurylamine derivative acts as a nucleophile, attacking the C1 carbon of NMSM and displacing the methylthio group to form the final ranitidine molecule.[5]
Caption: Workflow for the synthesis of Ranitidine using NMSM.
Protocol 1: Synthesis of Ranitidine
This protocol is based on established industrial synthesis methods.[5][12]
A. Materials and Reagents:
-
This compound (NMSM)
-
2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine
-
Ethanol or Water as solvent
-
Reaction vessel with stirring and temperature control
-
Filtration apparatus
-
Vacuum oven
B. Step-by-Step Procedure:
-
Charging the Reactor: To a suitable reaction vessel, add the solvent (e.g., ethanol).[12]
-
Addition of Amine: Add 2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine to the solvent with stirring.[12]
-
Addition of NMSM: Slowly add this compound to the reaction mixture.
-
Reaction: Slowly heat the mixture to a temperature between 40-55 °C and maintain for 8-10 hours with continuous stirring.[5][12]
-
Crystallization: After the reaction is complete, cool the solution to between 4-8 °C and hold for 32-38 hours to allow for complete crystallization of the product.[12]
-
Isolation: Filter the resulting slurry to collect the crystalline product.
-
Washing: Wash the collected crystals with cold ethanol to remove any unreacted starting materials and impurities.[12]
-
Drying: Dry the purified product in a vacuum oven at approximately 30 °C for 4 hours to yield Ranitidine.[12]
C. Self-Validation and Characterization:
-
Purity Analysis: The purity of the final product should be assessed using High-Performance Liquid Chromatography (HPLC).
-
Structural Confirmation: Confirm the identity of the synthesized Ranitidine using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Melting Point: The melting point of the synthesized product should be compared with the literature value for Ranitidine hydrochloride (approx. 139-140 °C after conversion to the HCl salt).[13]
Broader Applications in Heterocyclic Chemistry
While the synthesis of Ranitidine is its most prominent application, the utility of NMSM extends far beyond this single transformation. It is a powerful tool for diversity-oriented synthesis, enabling the creation of various heterocyclic scaffolds with potential biological activity.[4][10]
-
Catalyst-Assisted Reactions: Indium triflate (In(OTf)₃) has been shown to be an effective catalyst in reactions involving NMSM. For example, it promotes the reaction of NMSM with 3-formylchromones to produce azaxanthone derivatives in high yields.[10][11]
-
Multicomponent Reactions (MCRs): NMSM is well-suited for MCRs, where multiple reactants combine in a single step to form a complex product, offering high efficiency and atom economy.[1]
-
Synthesis of Privileged Scaffolds: It has been used to synthesize a variety of important heterocyclic cores, including:
Protocol 2: General Procedure for In(OTf)₃-Catalyzed Synthesis of Azaxanthones
This protocol demonstrates the broader utility of NMSM in constructing complex heterocycles.[10][11]
A. Materials and Reagents:
-
This compound (NMSM)
-
A substituted 3-formylchromone
-
Indium (III) triflate (In(OTf)₃) as a catalyst
-
Appropriate solvent (e.g., as specified in the literature)
-
Standard laboratory glassware for inert atmosphere reactions if necessary
B. Step-by-Step Procedure:
-
Setup: To a dry reaction flask, add the 3-formylchromone and the catalyst, In(OTf)₃.
-
Addition of NMSM: Dissolve NMSM in the chosen solvent and add it to the reaction flask.
-
Reaction: Stir the reaction mixture at the temperature and for the duration specified in relevant literature (conditions may vary based on substrates). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction as appropriate (e.g., with water) and extract the product with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product using column chromatography to isolate the desired azaxanthone derivative.
C. Mechanistic Insight: The reaction proceeds via a domino sequence. In(OTf)₃ catalyzes an initial Henry reaction between the reactants. This is followed by dehydration and a subsequent 6π-electrocyclization to form the final tricyclic product.[10][11]
Safety, Handling, and Storage
As a laboratory chemical, this compound must be handled with appropriate care.
-
Hazards: It is classified as causing skin and serious eye irritation. It may also cause respiratory irritation.[8][15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Use in a well-ventilated area or a fume hood to avoid inhaling dust or vapors.[8][15][16]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][15]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[15]
Conclusion
This compound is more than just an intermediate; it is a versatile and powerful building block in the medicinal chemist's toolbox. Its unique electronic properties facilitate a wide range of chemical transformations, from its well-established role in the synthesis of Ranitidine to its application in the construction of diverse and novel heterocyclic libraries. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this remarkable compound in their drug discovery and development endeavors.
References
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- Benchchem. (n.d.). Application Notes and Protocols: Synthesis and Purification of Ranitidine S-oxide.
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- Cymit Química S.L. (n.d.). CAS 61832-41-5: this compound.
- Lipnicka, U., et al. (n.d.). A new method for the synthesis of ranitidine.
- Google Patents. (n.d.). CN102010388A - Preparation method of ranitidine.
- Sigma-Aldrich. (n.d.). This compound 98 61832-41-5.
- ResearchGate. (n.d.). Synthesis of Ranitidine (Zantac) (VIII) from Cellulose-Derived 5-(Chloromethyl)furfural (I) | Request PDF.
- Google Patents. (n.d.). EP0219225A1 - Process for the preparation of ranitidine or acid addition salts thereof, and intermediates for this preparation.
- Abedinifar, F., Larijani, B., & Mahdavi, M. (2022). Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Advances, 12, 30436-30456.
- RSC Publishing. (2022). Nitroenediamines (EDAMs), and this compound (NMSM)
- Benchchem. (n.d.). This compound|Building Block.
- National Institutes of Health. (2022). Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021).
- Sigma-Aldrich. (n.d.). This compound 98 61832-41-5.
- ResearchGate. (2022). (PDF) Nitroenediamines (EDAMs), and this compound (NMSM)
- CymitQuimica. (2024).
- Fisher Scientific. (n.d.).
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Application Notes and Protocols for Nucleophilic Substitution on 1,1-bis(methylthio)-2-nitroethylene
Introduction: The Versatility of a Nitro-Activated Ketene Dithioacetal
1,1-Bis(methylthio)-2-nitroethylene is a highly versatile and reactive building block in modern organic synthesis.[1][2] Its unique electronic structure, characterized by a push-pull π-system, renders it an exceptional substrate for a variety of chemical transformations. The molecule features a nitro group, a potent electron-withdrawing group that strongly activates the ethylenic double bond towards nucleophilic attack. Concurrently, the two methylthio groups act as excellent leaving groups, facilitating facile substitution reactions.[3] This inherent reactivity makes 1,1-bis(methylthio)-2-nitroethylene a valuable precursor for the synthesis of a diverse array of organic compounds, including substituted nitroethenes, which are key intermediates in the preparation of various heterocyclic systems of medicinal and agrochemical interest.[1][2] This document provides a comprehensive guide to the nucleophilic substitution reactions of 1,1-bis(methylthio)-2-nitroethylene, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₄H₇NO₂S₂ | [3] |
| Molecular Weight | 165.23 g/mol | [3] |
| Appearance | Yellow crystalline powder | [1] |
| CAS Number | 13623-94-4 | [4] |
Safety Information
1,1-Bis(methylthio)-2-nitroethylene should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, please consult the material safety data sheet (MSDS).
Mechanistic Insights: A Stepwise Addition-Elimination Pathway
The nucleophilic substitution on 1,1-bis(methylthio)-2-nitroethylene proceeds through a well-established addition-elimination mechanism, characteristic of nucleophilic vinylic substitution on electron-deficient alkenes.[5]
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the C1 carbon of the double bond, which is rendered highly electrophilic by the electron-withdrawing nitro group. This step leads to the formation of a tetrahedral intermediate.
-
Elimination of a Methylthio Group: The tetrahedral intermediate is transient and readily collapses by eliminating one of the methylthio groups as a methanethiolate anion (CH₃S⁻), a good leaving group. This step regenerates the double bond and results in the formation of the monosubstituted product.
The reaction can often proceed further, with a second equivalent of the nucleophile displacing the remaining methylthio group, particularly with strong nucleophiles or under forcing conditions.
Figure 1: Generalized mechanism of nucleophilic substitution.
Application Notes and Protocols
Reaction with Amine Nucleophiles: Synthesis of 1-Amino-1-(methylthio)-2-nitroethylenes
The reaction of 1,1-bis(methylthio)-2-nitroethylene with primary and secondary amines is a facile and widely used transformation for the synthesis of 1-amino-1-(methylthio)-2-nitroethylenes. These products are valuable intermediates, particularly in the synthesis of the anti-ulcer drug ranitidine.[6]
General Protocol for Reaction with Primary Amines:
-
Materials:
-
1,1-bis(methylthio)-2-nitroethylene
-
Primary amine (e.g., methylamine, ethylamine)
-
Solvent (e.g., ethanol, methanol, or water)
-
-
Procedure:
-
Dissolve 1,1-bis(methylthio)-2-nitroethylene (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add the primary amine (1-1.2 equivalents) to the solution. The reaction is often exothermic.
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 35-40 °C) for 2-7 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Example: Synthesis of 1-(Methylamino)-1-(methylthio)-2-nitroethylene
A method for the synthesis of 1-(methylamino)-1-(methylthio)-2-nitroethylene involves the initial formation of a dipotassium thio-2-nitroethylene salt, which is then reacted with monomethylamine in water. The resulting water-soluble intermediate is subsequently methylated with dimethyl sulfate to yield the final product.[1]
| Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methylamine (40% in H₂O) | Water | 35 | 2-7 | High | [1] |
| 2-Chloroethylamine HCl / Et₃N | Ethanol | -20 | - | - | [7] |
Reaction with Thiol Nucleophiles: Synthesis of 1,1-Bis(arylthio/alkylthio)-2-nitroethylenes
Thiolates are excellent nucleophiles for the substitution of the methylthio groups in 1,1-bis(methylthio)-2-nitroethylene, leading to the formation of symmetrical or unsymmetrical bis(thio)-substituted nitroethylenes.
General Protocol for Reaction with Thiols:
-
Materials:
-
1,1-bis(methylthio)-2-nitroethylene
-
Thiol (e.g., thiophenol, benzyl thiol)
-
Base (e.g., sodium ethoxide, sodium hydride)
-
Anhydrous solvent (e.g., ethanol, THF, DMF)
-
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiol (2.2 equivalents) in the anhydrous solvent.
-
Add the base (2.2 equivalents) portion-wise at 0 °C to generate the thiolate in situ.
-
To this solution, add a solution of 1,1-bis(methylthio)-2-nitroethylene (1 equivalent) in the same solvent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Reaction with Carbon Nucleophiles: C-C Bond Formation
Active methylene compounds, such as malononitrile and β-ketoesters, can act as carbon nucleophiles in reactions with 1,1-bis(methylthio)-2-nitroethylene, typically under basic conditions. This reaction provides a route to highly functionalized carbon chains.
General Protocol for Reaction with Malononitrile:
-
Materials:
-
1,1-bis(methylthio)-2-nitroethylene
-
Malononitrile
-
Base (e.g., potassium tert-butoxide, sodium ethoxide)
-
Anhydrous solvent (e.g., ethanol, DMF)
-
-
Procedure:
-
To a solution of the base (1.1 equivalents) in the anhydrous solvent, add malononitrile (1.1 equivalents) at room temperature.
-
Stir the mixture for 15-30 minutes to ensure complete formation of the carbanion.
-
Add a solution of 1,1-bis(methylthio)-2-nitroethylene (1 equivalent) in the same solvent to the carbanion solution.
-
Stir the reaction mixture at room temperature or with gentle heating for 2-8 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the product by recrystallization or column chromatography.
-
A one-pot, pseudo-five-component reaction involving 1,1-bis(methylthio)-2-nitroethylene and malononitrile has been reported for the synthesis of spirooxindole-pyrazoline derivatives.[8]
Application in Heterocyclic Synthesis
1,1-Bis(methylthio)-2-nitroethylene is a cornerstone in the synthesis of a wide variety of heterocyclic compounds. Its ability to react with dinucleophiles or to participate in multi-component reactions makes it a powerful tool for constructing complex molecular architectures.
Figure 2: General workflow for heterocyclic synthesis.
Synthesis of Pyrimidines
Pyrimidines can be synthesized by the reaction of 1,1-bis(methylthio)-2-nitroethylene with amidines. The reaction proceeds via a [3+3] cycloaddition, where the amidine acts as a three-atom component.[9]
Synthesis of Thiazoles
The Hantzsch thiazole synthesis can be adapted using 1,1-bis(methylthio)-2-nitroethylene or its derivatives. For instance, reaction with a thioamide can lead to the formation of a thiazole ring.[10][11]
Conclusion
1,1-bis(methylthio)-2-nitroethylene is a readily accessible and highly reactive building block with broad applications in organic synthesis. The protocols and guidelines presented in this document provide a framework for its effective utilization in nucleophilic substitution reactions and the synthesis of complex heterocyclic systems. The predictable reactivity and versatility of this reagent will undoubtedly continue to inspire new synthetic methodologies in the fields of medicinal chemistry and materials science.
References
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PrepChem. Synthesis of 1-(2-chloroethyl)amino-1-methylthio-2-nitroethene. Available at: [Link]
- Google Patents. CN1962626A - 1-methylamino-1- methylthio-2-nitroethylene synthesis method.
-
Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. (2021). Available at: [Link]
- Kornblum, N., et al. Displacement of the nitro group of substituted nitrobenzenes-a synthetically useful process. The Journal of Organic Chemistry.
-
Organic Chemistry Portal. Vicarious Nucleophilic Substitution (VNS). Available at: [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]
- Use of enamines derived from 1,1-bis(methylthio)-2-nitroethene in organic synthesis.
- Mąkosza, M. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules2020, 25(20), 4809.
-
Encyclopedia.pub. Thiazoles and Bisthiazoles. (2021). Available at: [Link]
- Sharma, V., Kumar, P., & Singh, P. Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Advances2022, 12(48), 30436-30456.
- Mąkosza, M., & Wojciechowski, K. Nucleophilic substitution in nitroarenes: a general corrected mechanism. Beilstein Journal of Organic Chemistry2018, 14, 2804-2817.
-
ResearchGate. The cyclization of 1,1‐bis(methylthio)‐2‐nitroethene and a pyridinum ylide. Available at: [Link]
-
RayBiotech. 1,1-Bis(Methylthio)-2-Nitroethylene. Available at: [Link]
- Alizadeh, A., & Zohreh, N. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. Ultrasonics Sonochemistry2023, 99, 106561.
-
LookChem. Nitroethylene: A Stable, Clean, and Reactive Agent for Organic Synthesis. Available at: [Link]
-
The Royal Society of Chemistry. Supporting information. Available at: [Link]
- de Fatima, A., et al. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. ChemistrySelect2018, 3(35), 10031-10035.
-
PubMed. Synthesis of a series of nitrothiophenes with basic or electrophilic substituents and evaluation as radiosensitizers and as bioreductively activated cytotoxins. Available at: [Link]
- Google Patents. CN1962626A - 1-methylamino-1- methylthio-2-nitroethylene synthesis method.
-
Organic Chemistry Portal. Cyclocondensation of Arylhydrazines with 1,3-Bis(het)arylmonothio-1,3-diketones and 1,3-Bis(het)aryl-3-(methylthio)-2-propenones: Synthesis of 1-Aryl-3,5-bis(het)arylpyrazoles with Complementary Regioselectivity. Available at: [Link]
-
MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1,1-Bis(methylthio)-2-nitroethene in Organic Synthesis. Available at: [Link]
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Application Notes & Protocols: The Strategic Use of N-Methyl-1-(methylthio)-2-nitroethenamine in the Synthesis of Fused Heterocyclic Systems
Abstract
N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM), a polarized push-pull alkene, has emerged as a profoundly versatile and powerful building block in modern synthetic organic chemistry.[1][2] Its unique electronic and structural features, characterized by a confluence of nucleophilic and electrophilic sites, render it an exceptional precursor for the construction of complex molecular architectures, particularly fused heterocyclic scaffolds that are prevalent in natural products and pharmaceutical agents.[3][4] This guide provides an in-depth exploration of NMSM's reactivity and delineates field-proven protocols for its application in the synthesis of diverse fused heterocyclic systems, offering researchers and drug development professionals a practical and mechanistically grounded resource.
The Synthon Profile: Understanding the Versatility of NMSM
This compound is not merely a reagent but a multi-faceted synthon. Its reactivity is governed by the interplay of three key functional groups on a simple ethene backbone: a potent electron-withdrawing nitro group, a labile methylthio leaving group, and an electron-donating secondary amine.[1][2]
-
Electrophilic Character: The strong electron-withdrawing effect of the nitro group polarizes the C=C bond, making the C1 position a prime target for nucleophilic attack (a Michael acceptor).[2]
-
Nucleophilic Character: The secondary amine and the methylthio group act as electron donors, imparting nucleophilic character to the C2 position, allowing it to function as a Michael donor.[1]
-
Leaving Group: The methylthio (MeS) group is an excellent leaving group, facilitating cyclization and annulation reactions after initial adduct formation.[5]
This ambiphilic nature allows NMSM to participate in a wide array of chemical transformations, including Michael additions, heteroannulation, and complex cascade reactions, making it a cornerstone for diversity-oriented synthesis.[6]
Caption: A generalized workflow for synthesizing fused heterocycles from NMSM.
Application & Protocols: Catalyst-Mediated Synthesis of Fused Systems
Catalysis provides a powerful means to control the reactivity of NMSM and its reaction partners, often enabling transformations under milder conditions and with higher yields. Both Lewis acids and transition metals have been successfully employed.
Indium(III)-Catalyzed Domino Reaction for Azaxanthone Synthesis
Indium triflate (In(OTf)₃) is a non-toxic and effective Lewis acid catalyst for promoting domino reactions involving NMSM. [7]A notable example is the synthesis of azaxanthone derivatives from NMSM and 3-formylchromone.
Causality and Mechanistic Insight: The reaction is initiated by the In(OTf)₃-catalyzed Henry reaction between the NMSM and 3-formylchromone. [1]This choice of catalyst is crucial as it activates the formyl group towards nucleophilic attack. The subsequent steps proceed via a cascade involving dehydration and a 6π-electrocyclization, a thermally allowed and stereochemically predictable process, to furnish the final fused tricyclic product. [7]
Caption: Mechanism for the In(OTf)₃-catalyzed synthesis of azaxanthones.
Experimental Protocol: Synthesis of Azaxanthone Derivatives (10) [1][5][7]
-
Reagent Preparation: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-formylchromone (7) (1.0 mmol).
-
Solvent and Catalyst Addition: Add the designated solvent (e.g., 1,4-dioxane, 5 mL) followed by this compound (NMSM) (5) (1.2 mmol).
-
Initiation: Add Indium(III) triflate (In(OTf)₃) (10 mol%) to the stirring mixture.
-
Reaction: Heat the reaction mixture to reflux (temperature specific to solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion (typically 2-4 hours), cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel (using an appropriate eluent system, e.g., ethyl acetate/hexane) to yield the pure azaxanthone product (10).
| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Dioxane | 100 | 2 | 88 |
| 2 | Toluene | 110 | 3 | 85 |
| 3 | CH₃CN | 80 | 4 | 75 |
| Data Reference: Yields are representative and based on reported syntheses. | ||||
| [1][5] |
Iodine-Catalyzed Three-Component Synthesis of Functionalized Pyrroles
Molecular iodine serves as an inexpensive and efficient catalyst for multi-component reactions (MCRs). Its utility is demonstrated in the one-pot synthesis of highly substituted pyrroles from NMSM, an aromatic amine, and phenylglyoxal monohydrate. [7] Causality and Mechanistic Insight: The choice of iodine is strategic; it activates the imine intermediate formed in situ from the aromatic amine and phenylglyoxal. [7]This activation enhances the imine's electrophilicity, making it susceptible to a Mannich-type reaction with the nucleophilic C2 of NMSM. The subsequent intramolecular cyclization is driven by the attack of the enamine nitrogen onto the carbonyl group, followed by elimination of the methylthio group and water to afford the aromatic pyrrole ring. [7]This MCR approach is highly efficient, forming multiple bonds in a single operation.
Experimental Protocol: Synthesis of Substituted Pyrroles (158) [7]
-
Reagent Preparation: In a 50 mL round-bottom flask, combine the aromatic amine (154) (1.0 mmol) and phenylglyoxal monohydrate (153) (1.0 mmol) in ethanol (10 mL).
-
Imine Formation: Stir the mixture at room temperature for 10-15 minutes to allow for the initial formation of the imine intermediate.
-
NMSM and Catalyst Addition: Add this compound (NMSM) (4) (1.0 mmol) to the mixture, followed by the addition of molecular iodine (I₂) (10 mol%).
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and stir for the time indicated by TLC monitoring (typically 3-5 hours).
-
Work-up: After cooling to ambient temperature, a solid product often precipitates. Collect the solid by filtration.
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum to obtain the pure pyrrole derivative (158). Further purification via recrystallization may be performed if necessary.
| Entry | Aromatic Amine Substituent | Time (h) | Yield (%) |
| 1 | 4-OCH₃ | 3 | 94 |
| 2 | 4-CH₃ | 3.5 | 92 |
| 3 | H | 4 | 90 |
| 4 | 4-Cl | 5 | 88 |
| Data Reference: Yields are representative and based on reported iodine-catalyzed MCRs. | |||
| [7] |
Broader Pharmaceutical Relevance: The Case of Ranitidine
While this guide focuses on fused heterocycles, the significance of NMSM is underscored by its role as a key intermediate in the industrial synthesis of Ranitidine (Zantac), a widely used histamine H₂-receptor antagonist for treating gastric ulcers. [8][9][10]In the synthesis of Ranitidine, NMSM undergoes a nucleophilic substitution reaction where the methylthio group is displaced by a primary amine side chain, demonstrating its utility in constructing non-fused, yet pharmaceutically vital, molecules. [8][11]
Conclusion
This compound is a quintessential example of a versatile molecular building block. Its predictable, yet tunable, reactivity allows for the streamlined construction of complex fused heterocyclic systems through both catalyst-assisted and catalyst-free pathways. [4][5]The protocols detailed herein represent robust and validated methods that can be adapted to generate libraries of novel compounds for applications in drug discovery and materials science. A thorough understanding of the underlying mechanisms, as outlined, is paramount for troubleshooting, optimization, and the rational design of new synthetic routes leveraging this powerful synthon.
References
-
Abedinifar, F., Larijani, B., & Mahdavi, M. (2022). Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Advances, 12(48), 30436–30456. Available at: [Link]
-
RSC Publishing. (2022). Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). Available at: [Link]
-
Bentham Science. (n.d.). (E)-N-Methyl-1-(Methylthio)-2-Nitroethenamine (Nmsm) as a Versatile Ambiphilic Synthon in Organic Synthesis. Available at: [Link]
-
SciSpace. (2022). Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). Available at: [Link]
-
RImpactS. (2022). Nitroenediamines (Edams), and this compound (Nmsm) Derivatives: Scaffolds for Heterocycle Molecular Diversity (Update From 2012 to 2021). Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Ranitidine (Zantac) (VIII) from Cellulose-Derived 5-(Chloromethyl)furfural (I). Available at: [Link]
-
RSC Publishing. (2022). Abstract of Nitroenediamines (EDAMs), and this compound (NMSM) derivatives. Available at: [Link]
-
National Institutes of Health (NIH). (2022). Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). Available at: [Link]
-
ResearchGate. (2022). (PDF) Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). Available at: [Link]
- Google Patents. (n.d.). EP0219225A1 - Process for the preparation of ranitidine or acid addition salts thereof, and intermediates for this preparation.
- Google Patents. (n.d.). CN102010388A - Preparation method of ranitidine.
Sources
- 1. scispace.com [scispace.com]
- 2. Nitroenediamines (EDAMs), and N -methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update fro ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05547C [pubs.rsc.org]
- 3. Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ranitidine synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. CAS 61832-41-5: this compound [cymitquimica.com]
- 11. CN102010388A - Preparation method of ranitidine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-Methyl-1-(methylthio)-2-nitroethenamine
Welcome to the technical support center for the synthesis of N-Methyl-1-(methylthio)-2-nitroethenamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile nitroketene N,S-acetal. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and obtain a high-purity product.
Core Synthesis Pathway: An Overview
This compound, often abbreviated as NMSM, is a valuable building block in heterocyclic chemistry. Its "push-pull" electronic structure, with an electron-donating methylamino group and an electron-withdrawing nitro group, makes it a versatile synthon for creating complex molecular architectures.[1][2] The most common and reliable method for its synthesis is the nucleophilic substitution of 1,1-bis(methylthio)-2-nitroethylene (NMSN) with methylamine.[1]
This reaction is typically conducted in a polar aprotic solvent, such as anhydrous acetonitrile, at reflux temperature. The methylamine displaces one of the methylthio groups of NMSN to yield the desired product. While the reaction is generally straightforward, several factors can influence the yield and purity of the final product. This guide will address the most common challenges encountered during this synthesis.
Below is a generalized workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: Addressing Common Synthesis Challenges
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Low Yield
Q: My reaction yield is consistently below 60%. What are the most probable causes and how can I address them?
A: Low yields in this reaction can often be traced back to a few key areas: reagent quality, reaction conditions, and the formation of side products. Let's break down each of these.
-
Reagent Quality:
-
Moisture: The presence of water in your reaction can lead to hydrolysis of the starting material, NMSN, and can also affect the reactivity of the methylamine. Ensure that your acetonitrile is anhydrous and that your glassware is thoroughly dried before starting the reaction.
-
Methylamine Concentration: If you are using a solution of methylamine, its concentration should be verified. An inaccurate concentration can lead to a non-optimal stoichiometric ratio. Using freshly opened or recently titrated methylamine is recommended.
-
-
Reaction Conditions:
-
Temperature: The reaction is typically run at the reflux temperature of acetonitrile (around 82°C).[1] A lower temperature will result in a significantly slower reaction rate, potentially leading to incomplete conversion of the starting material within the typical 4-8 hour timeframe. Conversely, excessively high temperatures are limited by the boiling point of the solvent and are unlikely to be the cause of low yield.
-
Reaction Time: While 4-8 hours is a general guideline, it's crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction should be stopped once the limiting reagent (typically NMSN) has been consumed. Prolonged reaction times can sometimes lead to the formation of degradation products.
-
-
Side Reactions:
-
Disubstitution: The most common side product is the disubstituted N,N'-dimethyl-2-nitro-1,1-ethenediamine. This occurs when a second molecule of methylamine displaces the remaining methylthio group on the desired product. To minimize this, it is generally advisable to use a slight excess of NMSN relative to methylamine, or to carefully control the stoichiometry to be as close to 1:1 as possible. However, some protocols suggest a slight excess of methylamine can be used to drive the reaction to completion, so empirical optimization may be necessary for your specific setup.
-
Below is a decision tree to help you troubleshoot low yields.
Caption: Troubleshooting decision tree for low reaction yield.
Impurity Formation
Q: My final product is a brownish color, not the expected yellow solid. How can I improve the purity and color?
A: A brownish color often indicates the presence of impurities, which could be residual starting material, side products, or degradation products.
-
Decolorization: If the color is due to minor, highly colored impurities, you can often remove them during the recrystallization process. Adding a small amount of activated charcoal to the hot ethanol solution before filtration can be effective.[3] Be cautious not to add too much, as it can also absorb your product.
-
Recrystallization Technique: Proper recrystallization is key to obtaining a pure, yellow crystalline solid.
-
Solvent System: An ethanol/water mixture is commonly used. Dissolve the crude product in a minimal amount of hot ethanol. If the solution is colored, this is the point at which to add activated charcoal and perform a hot filtration. Then, slowly add hot water until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Oiling Out: If your product "oils out" instead of crystallizing, it means the solution is supersaturated or the boiling point of the solvent is higher than the melting point of your product. To remedy this, add more of the primary solvent (ethanol) to the hot mixture to ensure the product remains dissolved, and then allow it to cool more slowly. Seeding the solution with a small crystal of pure product can also induce crystallization.
-
Q: I'm concerned about the presence of the disubstituted side product. How can I detect and remove it?
A: The disubstituted product, N,N'-dimethyl-2-nitro-1,1-ethenediamine, is less polar than the desired monosubstituted product.
-
Detection: You can monitor for its presence using TLC. The disubstituted product will have a higher Rf value than the desired product.
-
Removal: Careful recrystallization is often sufficient to remove small amounts of this impurity, as its solubility profile will differ from that of the desired product. If you have a significant amount of the disubstituted product, you may need to consider column chromatography for separation, though optimizing the reaction stoichiometry to prevent its formation is a more efficient approach.
Experimental Protocols: A Detailed Guide
Synthesis of this compound
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,1-bis(methylthio)-2-nitroethylene (NMSN) (1 equivalent).
-
Solvent Addition: Add anhydrous acetonitrile to the flask.
-
Reagent Addition: Add a solution of methylamine (1 to 1.1 equivalents) in acetonitrile dropwise to the stirring solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a yellow solid.
| Parameter | Recommended Value | Rationale |
| Solvent | Anhydrous Acetonitrile | A polar aprotic solvent that facilitates the nucleophilic substitution. Anhydrous conditions prevent hydrolysis of the starting material. |
| Temperature | Reflux (~82°C) | Provides sufficient energy for the reaction to proceed at a reasonable rate without significant degradation. |
| Reaction Time | 4-8 hours | Typically sufficient for complete conversion. Should be monitored by TLC. |
| Stoichiometry | ~1:1 (NMSN:Methylamine) | Minimizes the formation of the disubstituted side product. |
Frequently Asked Questions (FAQs)
Q: What is the typical melting point of pure this compound?
A: The literature reports a melting point in the range of 112-118 °C.[4] A broad melting range or a melting point significantly lower than this can indicate the presence of impurities.
Q: How should I store the product?
A: this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition. It is a solid at room temperature and is generally stable under these conditions.
Q: Are there any specific safety precautions I should take?
A: Yes. You should always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. The starting material, NMSN, can be an irritant, and methylamine is a flammable and corrosive gas.
Q: Can other amines be used in this reaction?
A: Yes, this reaction is versatile and can be performed with a variety of primary and some secondary amines to generate a range of N-substituted-1-(methylthio)-2-nitroethenamines. The reaction conditions may need to be optimized for different amines.
References
-
Abedinifar, F., Larijani, B., & Mahdavi, M. (2022). Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Advances, 12(47), 30436–30456. [Link]
-
ResearchGate. (2022). Reactivity of 1,1-bis(methylthio)-2-nitroethylene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization [Video]. YouTube. [Link]
Sources
Technical Support Center: Synthesis of N-Methyl-1-(methylthio)-2-nitroethenamine
Introduction: Welcome to the technical support guide for the synthesis of N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM). This versatile building block is a critical intermediate in the synthesis of numerous heterocyclic compounds, most notably in the pharmaceutical industry as a precursor to Ranitidine.[1][2][3] Its unique structure, featuring a polarized push-pull alkene system, makes it a powerful synthon but also susceptible to specific side reactions if conditions are not precisely controlled.[4][5] This guide is designed for researchers and process chemists to navigate the common challenges encountered during its synthesis, ensuring high yield and purity. We will delve into the causality behind experimental choices, offering field-proven insights to troubleshoot and optimize your reactions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of NMSM from its common precursor, 1,1-bis(methylthio)-2-nitroethylene (NMSN), and methylamine.
Question 1: My reaction yield is significantly lower than expected, and TLC analysis shows a highly polar byproduct that stains intensely.
Answer: This is a classic and frequent issue, most often pointing to the formation of a disubstituted byproduct, N,N'-dimethyl-2-nitroethene-1,1-diamine .
-
Causality (The "Why"): The synthesis of NMSM is a nucleophilic substitution where one methylthio (-SCH₃) group on the NMSN starting material is replaced by a methylamino (-NHCH₃) group.[6] However, the product, NMSM, still contains a good leaving group (the remaining -SCH₃) and an electron-withdrawing nitro group that activates the double bond. If an excess of methylamine is present or the reaction is allowed to proceed for too long, a second substitution can occur, replacing the remaining methylthio group. This forms the symmetrical and more polar N,N'-dimethyl-2-nitroethene-1,1-diamine.
-
Validation & Troubleshooting Steps:
-
Stoichiometric Control: Carefully control the stoichiometry. Use a slight excess (no more than 1.1 equivalents) of methylamine. If you are using a solution of methylamine (e.g., 40% in water or 2M in THF), ensure its concentration is accurately known, as these solutions can degrade over time.
-
Reaction Monitoring: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). The starting material (NMSN) is non-polar, the desired product (NMSM) is moderately polar, and the disubstituted byproduct is significantly more polar. Stop the reaction as soon as the NMSN spot has been consumed but before the byproduct spot intensifies.
-
Temperature Management: Avoid excessive heating. While the reaction is typically run at reflux in acetonitrile (~82°C), unnecessarily high temperatures or prolonged heating can favor the second substitution.[6]
-
Question 2: My final product is a persistent yellow oil that refuses to crystallize, making purification difficult.
Answer: Difficulty in crystallization can stem from several factors, primarily the presence of impurities that disrupt the crystal lattice formation.
-
Causality (The "Why"):
-
Residual Solvent: Incomplete removal of the reaction solvent (e.g., acetonitrile) or the purification solvent can lead to an oily product.
-
Isomeric Impurities: While the (Z)-isomer is the thermodynamically favored product due to reduced steric hindrance, trace amounts of the (E)-isomer can form and act as an impurity.[6]
-
Byproduct Contamination: The presence of the disubstituted byproduct or unreacted starting material, even in small amounts, can inhibit crystallization.
-
-
Validation & Troubleshooting Steps:
-
High-Vacuum Drying: Ensure the product is dried under a high vacuum for an extended period to remove all traces of solvent. Gentle heating (e.g., 30-40°C) can aid this process if the product is thermally stable.
-
Recrystallization Protocol: A proven method for purifying NMSM is recrystallization. An ethanol-water mixture is effective for achieving high purity (>98%).[6]
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add water dropwise until the solution becomes faintly turbid.
-
Add a few more drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
-
Trituration: If recrystallization is challenging, try triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can often wash away non-polar impurities and induce crystallization of the desired product.
-
Question 3: The reaction seems sluggish or incomplete, with a significant amount of starting material remaining even after extended reaction times.
Answer: An incomplete reaction is typically due to issues with reagent quality, concentration, or the reaction environment itself.
-
Causality (The "Why"):
-
Reagent Purity: The concentration of the methylamine solution may be lower than stated. Aqueous solutions of methylamine can lose concentration over time. The NMSN starting material may also contain non-reactive impurities from its synthesis.[4][5]
-
Moisture: The presence of water in the reaction can hydrolyze the starting material or interfere with the nucleophilic substitution. While some protocols use aqueous methylamine, anhydrous conditions generally provide more consistent results.
-
Insufficient Temperature: The reaction may not have reached the required activation energy. Ensure your reflux temperature is appropriate for the solvent used.
-
-
Validation & Troubleshooting Steps:
-
Verify Reagent Concentration: Use a fresh bottle of methylamine solution or titrate an older bottle to confirm its molarity.
-
Use Anhydrous Solvents: While not always strictly necessary, using anhydrous acetonitrile can improve consistency and yield.[6]
-
Confirm Reaction Temperature: Use a calibrated thermometer to ensure the reaction mixture is reaching the target reflux temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this synthesis? The reaction proceeds via a nucleophilic vinylic substitution. The electron-withdrawing nitro group polarizes the carbon-carbon double bond, making the carbon atom attached to the two methylthio groups electrophilic. The nucleophilic methylamine attacks this carbon, leading to an addition-elimination sequence where one of the methylthio groups is expelled as a leaving group (methanethiolate).
Q2: Why is the (Z)-isomer the predominant product? The formation of the (Z)-isomer is under kinetic control. Theoretical studies suggest the transition state for the formation of the (Z)-isomer is lower in energy.[6] This configuration minimizes steric repulsion between the relatively bulky nitro group and the methylamino group, making it the more stable and rapidly formed product.[6]
Q3: Can microwave-assisted synthesis be used? Absolutely. Microwave-assisted synthesis is an excellent alternative to conventional heating. It dramatically reduces the reaction time from 4-8 hours to just 3-7 minutes, often with comparable or even improved yields.[6] This method is highly efficient and scalable, making it preferable for industrial applications.[6]
Q4: What is the primary role of the acetonitrile solvent? Acetonitrile is an ideal solvent for this reaction because it is a polar aprotic solvent. It effectively dissolves the starting materials but does not participate in the reaction (unlike protic solvents like ethanol which could potentially compete as nucleophiles). Its boiling point (~82°C) provides a suitable temperature for the reaction to proceed at a reasonable rate under reflux.
Process Optimization: Conventional vs. Microwave Synthesis
To aid in selecting the appropriate methodology, the following table summarizes the key parameters for the two most common synthesis approaches.
| Parameter | Conventional Reflux Method | Microwave-Assisted Method |
| Reaction Time | 4–8 hours | 3–7 minutes |
| Typical Yield | 65–85% | Comparable to conventional |
| Energy Consumption | High | Low (40-60% reduction) |
| Scalability | Moderate | High |
| Key Advantage | Simple laboratory setup | Rapid throughput, energy efficiency |
Data synthesized from Benchchem.[6]
Diagram of Reaction Pathway and Side Product Formation
The following diagram illustrates the desired reaction to form NMSM and the common side reaction leading to the disubstituted byproduct.
Caption: Reaction scheme for NMSM synthesis and byproduct formation.
Standard Laboratory Protocol for NMSM Synthesis
This protocol details the synthesis of this compound using the conventional reflux method.
Materials:
-
1,1-bis(methylthio)-2-nitroethylene (NMSN)
-
Methylamine (e.g., 2.0 M solution in THF)
-
Anhydrous Acetonitrile (CH₃CN)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and recrystallization
-
TLC plates (silica gel)
Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,1-bis(methylthio)-2-nitroethylene (10.0 g, 1 eq).
-
Solvent Addition: Add anhydrous acetonitrile (100 mL) to the flask and stir the mixture to dissolve the starting material.
-
Scientist's Note: Using an anhydrous solvent prevents potential side reactions and ensures consistency between batches.
-
-
Reagent Addition: While stirring, slowly add the methylamine solution (1.1 eq) to the flask at room temperature.
-
Scientist's Note: Adding the nucleophile slowly helps to control any initial exotherm. Precise measurement of the amine is critical to avoid the disubstitution side reaction.
-
-
Reaction: Heat the mixture to reflux (approx. 82°C) using a heating mantle.
-
Monitoring: Monitor the reaction's progress every 30-60 minutes by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). The reaction is complete when the NMSN spot is no longer visible. This typically takes 4-6 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid/oil can be purified by recrystallization. Dissolve the crude material in a minimal amount of boiling ethanol and add water dropwise until persistent cloudiness is observed. Add a few drops of ethanol to clarify, then allow to cool slowly.
-
Isolation: Collect the resulting yellow crystals by vacuum filtration, wash with a small amount of cold ethanol-water (1:1), and dry under high vacuum to yield the final product.
References
-
Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular - SciSpace. (2022-10-26). [Link]
-
(PDF) Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021) - ResearchGate. (2022-10-26). [Link]
-
Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021) - PMC - NIH. (2022-10-26). [Link]
-
Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021) - RSC Publishing. [Link]
-
Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021) - RSC Publishing. (2022-10-26). [Link]
-
(E)-N-Methyl-1-(Methylthio)-2-Nitroethenamine (Nmsm) as a Versatile Ambiphilic Synthon in Organic Synthesis - Bentham Science Publisher. [Link]
-
Ranitidine - Wikipedia. [Link]
-
Synthesis of Ranitidine (Zantac) (VIII) from Cellulose-Derived 5-(Chloromethyl)furfural (I) | Request PDF - ResearchGate. [Link]
-
Synthesis of ranitidine (Zantac) from cellulose-derived 5-(chloromethyl)furfural - Green Chemistry (RSC Publishing). [Link]
-
A new method for the synthesis of ranitidine. [Link]
-
Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021) - SciSpace. [Link]
Sources
- 1. Ranitidine synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of ranitidine (Zantac) from cellulose-derived 5-(chloromethyl)furfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Purification techniques for N-Methyl-1-(methylthio)-2-nitroethenamine
Welcome to the dedicated technical support guide for N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM). This resource is designed for researchers, chemists, and drug development professionals to address common and complex challenges encountered during the purification of this critical synthetic intermediate. As a key building block in the synthesis of pharmaceuticals like Ranitidine and Nizatidine, achieving high purity of NMSM is paramount for the success of subsequent reaction steps and the quality of the final active pharmaceutical ingredient.[1][2][3]
This guide moves beyond simple protocols to explain the causality behind experimental choices, providing you with the expertise to not only solve current issues but also to anticipate and prevent future purification challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NMSM) and why is its purity critical?
A1: this compound (CAS No. 61832-41-5) is a versatile organic compound featuring a polarized "push-pull" alkene structure.[4] This unique electronic arrangement, with an electron-donating amino group and an electron-withdrawing nitro group, makes it a valuable intermediate, especially in the synthesis of heterocyclic compounds used in pharmaceuticals.[4][5] Its most notable application is as a precursor for the H₂-receptor antagonist Ranitidine.[2][6] High purity is essential because impurities can lead to side reactions, lower yields in subsequent steps, and introduce contaminants into the final drug product, posing significant safety and efficacy concerns.
Q2: What is the most effective and scalable method for purifying crude NMSM?
A2: For achieving high purity (>98%) on a laboratory and pilot scale, recrystallization from an ethanol-water mixture is the most widely documented and efficient method.[4] This technique is often preferred as it avoids the need for more resource-intensive methods like column chromatography.[4]
Q3: What are the common impurities I should expect in crude NMSM?
A3: Common impurities typically originate from the synthesis process. The most prevalent synthesis involves the reaction of 1,1-bis(methylthio)-2-nitroethylene with methylamine.[4][7] Therefore, potential impurities include:
-
Unreacted 1,1-bis(methylthio)-2-nitroethylene: The starting material for the synthesis.
-
Side-reaction products: Such as N,N'-dimethyl-2-nitro-1,1-ethenediamine if excess methylamine is used.
-
Degradation products: NMSM can be sensitive to prolonged heat and certain storage conditions, leading to decomposition.[3]
Q4: What is the expected appearance of highly pure NMSM?
A4: Highly pure this compound should be a yellow crystalline solid.[3] A significant deviation, such as a brown or oily appearance, is a strong indicator of residual impurities or degradation.
Q5: How should I properly store purified NMSM to maintain its stability?
A5: To prevent degradation, the purified compound should be stored in a well-sealed container in a cool, dry, and dark environment.[3] Proper storage is crucial for maintaining its stability and ensuring reliable results in future experiments.
Purification Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Q: My recrystallization from an ethanol-water mixture resulted in very low yield. What are the likely causes and how can I fix it?
A: Low yield during recrystallization is a common issue stemming from suboptimal solvent conditions or procedural errors. The principle of recrystallization relies on the target compound being highly soluble in the hot solvent and poorly soluble in the cold solvent.[8]
-
Causality & Explanation:
-
Excessive Solvent: Using too much ethanol will keep more of your product dissolved even after cooling, drastically reducing the amount that crystallizes out.
-
Incorrect Ethanol/Water Ratio: Water acts as the anti-solvent. If too little water is added, the compound will remain too soluble upon cooling. If too much water is added too quickly, the product may "crash out" as an impure oil rather than forming pure crystals.
-
Premature Crystallization: If crystallization occurs while the solution is still hot (e.g., during a hot filtration step to remove insoluble impurities), product will be lost.
-
Insufficient Cooling: Not cooling the solution to a low enough temperature (e.g., 0-4 °C) will result in a significant amount of product remaining in the solution.
-
-
Troubleshooting Steps:
-
Minimize Solvent: Use only the minimum amount of hot ethanol required to fully dissolve the crude solid.
-
Optimize Anti-Solvent Addition: Heat the ethanol solution to reflux and add warm water dropwise until the solution just begins to show persistent cloudiness (the saturation point). Then, add a drop or two of hot ethanol to redissolve the precipitate and achieve a clear, saturated solution.
-
Prevent Premature Crystallization: Ensure your filtration funnel and receiving flask are pre-heated if performing a hot filtration.
-
Maximize Crystal Formation: Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath for at least one hour to maximize crystal precipitation before filtration.
-
Q: After recrystallization, my product is a brownish oil, not the expected yellow solid. What should I do?
A: An oily or discolored product indicates that the recrystallization did not effectively remove all impurities. Oily products, often called "oiling out," occur when the solute's solubility is exceeded at a temperature above its melting point, or when impurities depress the melting point.
-
Causality & Explanation:
-
Certain impurities may have similar solubility profiles to NMSM in the chosen solvent system.
-
High levels of colored, polymeric, or tarry impurities may not be easily removed by a single crystallization.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for impure product appearance.
Q: The melting point of my purified NMSM is broad (e.g., 108-114 °C) and lower than the literature value (112-118 °C). Is it pure enough?
A: A broad and depressed melting point is a classic sign of an impure compound.[9] Impurities disrupt the crystal lattice, requiring less energy (a lower temperature) to break it apart. For use in sensitive downstream applications like pharmaceutical synthesis, this material would likely not be suitable.
-
Causality & Explanation: The breadth of the melting range correlates with the level of impurity. The sharper the melting point and the closer it is to the literature value, the purer the compound.
-
Recommended Action:
-
Re-purify: Perform another recrystallization, paying close attention to the procedure outlined above.
-
Consider Chromatography: If a second recrystallization fails to sharpen the melting point, column chromatography is the next logical step to separate the compound from persistent impurities.
-
Q: I need to perform column chromatography. What is a good starting mobile phase (eluent)?
A: While recrystallization is often sufficient, column chromatography provides superior separation for stubborn impurities.[4] Based on the structure of NMSM (containing both polar and non-polar moieties), a medium-polarity eluent system is appropriate.
-
Recommended Starting Conditions:
-
Stationary Phase: Silica gel (standard grade, 230-400 mesh).
-
Mobile Phase System: A gradient system of ethyl acetate in hexanes is a reliable starting point.
-
Thin-Layer Chromatography (TLC) First: Before running the column, always determine the optimal solvent system using TLC. Spot your crude material on a TLC plate and test different ratios of ethyl acetate/hexanes. An ideal R_f value for your product is between 0.25 and 0.35, ensuring good separation from impurities that run faster (R_f > 0.5) or slower (R_f < 0.1). A good starting ratio to test on TLC is 30:70 ethyl acetate:hexanes.
-
Experimental Protocols
Protocol 1: High-Purity Recrystallization of NMSM
This protocol details the standard procedure for purifying NMSM using an ethanol-water solvent system.
-
Dissolution: In an appropriately sized flask, add the crude NMSM. Add the minimum volume of 95% ethanol required to dissolve the solid when heated to a gentle reflux.
-
Saturation: While maintaining the reflux, add warm water dropwise using a pasture pipette. Continue adding water until the solution becomes faintly and persistently cloudy.
-
Clarification: Add 1-2 drops of hot 95% ethanol to redissolve the precipitate, resulting in a clear, saturated solution. (Note: If the solution is highly colored, this is the point to cool slightly, add activated charcoal, re-heat to reflux for 5-10 minutes, and perform a hot filtration to remove the charcoal.)
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize precipitation.
-
Isolation: Collect the yellow crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold 50:50 ethanol-water, followed by a wash with a small amount of ice-cold water to remove residual ethanol.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Determine the melting point and yield.
Data Presentation: Key Compound Properties
| Property | Value | Reference(s) |
| CAS Number | 61832-41-5 | [9][10] |
| Molecular Formula | C₄H₈N₂O₂S | [1][11] |
| Molecular Weight | 148.18 g/mol | [1][9] |
| Appearance | Yellow to brown solid | [3] |
| Melting Point | 112-118 °C (lit.) | [1][9] |
General Purification Workflow Visualization
The following diagram illustrates the decision-making process for purifying crude NMSM.
Caption: General workflow for purification and quality control of NMSM.
References
- This compound, (Z)- | 168127-08-0 | Benchchem.
- N-Methyl-1-(methylthio)-2-nitroethylen-1-amine | 61832-41-5 - ChemicalBook.
- EP0219225A1 - Process for the preparation of ranitidine or acid addition salts thereof, and intermediates for this preparation - Google Patents.
- Synthesis of Ranitidine (Zantac) (VIII) from Cellulose-Derived 5-(Chloromethyl)furfural (I) | Request PDF - ResearchGate.
- CAS 61832-41-5: this compound - Cymit Química S.L.
- This compound, (Z)- | C4H8N2O2S | CID 2736798 - PubChem.
- CN102010388A - Preparation method of ranitidine - Google Patents.
- Ethenamine, N-methyl-1-(methylthio)-2-nitro- - the NIST WebBook.
- This compound 98 61832-41-5 - Sigma-Aldrich.
- 61832-41-5|this compound - BLDpharm.
- (PDF) Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021) - ResearchGate.
- Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021) - RSC Publishing.
- Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular - SciSpace.
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
- This compound - Oakwood Chemical.
- Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021) - PMC - NIH.
Sources
- 1. N-Methyl-1-(methylthio)-2-nitroethylen-1-amine | 61832-41-5 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. CAS 61832-41-5: this compound [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. EP0219225A1 - Process for the preparation of ranitidine or acid addition salts thereof, and intermediates for this preparation - Google Patents [patents.google.com]
- 7. Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mt.com [mt.com]
- 9. This compound 98 61832-41-5 [sigmaaldrich.com]
- 10. Ethenamine, N-methyl-1-(methylthio)-2-nitro- [webbook.nist.gov]
- 11. This compound, (Z)- | C4H8N2O2S | CID 2736798 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for N-Methyl-1-(methylthio)-2-nitroethenamine
Welcome to the technical support center for N-Methyl-1-(methylthio)-2-nitroethenamine (CAS: 61832-41-5). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic outcomes.
This compound is a highly versatile synthetic building block, prized for its unique electronic properties. The molecule features a polarized "push-pull" ethene system, with an electron-withdrawing nitro group and electron-donating amino and methylthio groups.[1][2] This ambiphilic nature allows it to serve as both an electrophile and a nucleophile, making it an invaluable precursor for a diverse range of heterocyclic compounds, many of which are scaffolds for pharmaceuticals.[3][4]
The most common and efficient synthesis involves the nucleophilic substitution of one methylthio group from 1,1-bis(methylthio)-2-nitroethylene with methylamine.[5] While the reaction appears straightforward, achieving high yield and purity requires careful control of several key parameters. This guide will walk you through optimizing these conditions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each answer provides a causal explanation and actionable solutions to get your reaction back on track.
Q1: My reaction yield is consistently low (<60%). What are the most likely causes and how can I improve it?
Low yield is a frequent issue that can often be traced back to one of three areas: reagent quality, reaction conditions, or work-up procedure.
-
Causality 1: Purity of Starting Material. The primary precursor, 1,1-bis(methylthio)-2-nitroethylene, is itself synthesized in a multi-step process starting from nitromethane.[1] Impurities from this process, such as unreacted starting materials or side products, can interfere with the subsequent nucleophilic substitution.
-
Solution: Verify the purity of your 1,1-bis(methylthio)-2-nitroethylene using ¹H NMR or GC-MS before starting the reaction. If impurities are detected, consider purification by recrystallization or column chromatography.
-
-
Causality 2: Sub-optimal Reaction Conditions. Temperature and reaction time are critical. The nucleophilic substitution requires sufficient thermal energy to proceed efficiently.
-
Solution: Ensure the reaction is maintained at a consistent reflux temperature (~82°C for acetonitrile) for the recommended duration of 4-8 hours.[5] Monitor the reaction progress using Thin-Layer Chromatography (TLC). If the reaction stalls, a slight extension of the reflux time may be beneficial. However, prolonged heating can lead to degradation.
-
-
Causality 3: Inefficient Product Isolation. The product can be lost during the work-up and isolation phase if not performed correctly.
-
Solution: After cooling, ensure the product fully precipitates from the reaction mixture. If precipitation is slow or incomplete, placing the reaction vessel in an ice bath can help. During filtration, wash the collected solid with a minimal amount of cold solvent to remove soluble impurities without dissolving a significant amount of the product.
-
Q2: I'm observing multiple spots on my TLC plate, indicating significant side-product formation. How can I achieve a cleaner reaction?
Side-product formation is typically related to the reactivity of the starting materials and intermediates.
-
Causality: Di-substitution. Methylamine is a potent nucleophile. If an excess of methylamine is used or if it is added too quickly, it can displace both methylthio groups from the precursor, leading to the formation of N,N'-dimethyl-2-nitroethene-1,1-diamine.
-
Solution: Carefully control the stoichiometry. Use a slight excess, but no more than 1.1-1.2 equivalents, of methylamine. For larger-scale reactions, consider adding the methylamine solution dropwise to the heated solution of 1,1-bis(methylthio)-2-nitroethylene. This maintains a low instantaneous concentration of the nucleophile, favoring mono-substitution.
-
Q3: The final product is an oil or a sticky solid that is difficult to handle and purify. What should I do?
The physical state of the crude product can be an indicator of impurities. This compound should be a crystalline solid at room temperature.[6][7]
-
Causality: Residual Solvent or Impurities. Trapped solvent (e.g., acetonitrile) or oily side products can prevent the crystallization of the final product.
-
Solution: Ensure the crude product is thoroughly dried under vacuum to remove all residual solvent. If the product remains oily, purification by recrystallization is the most effective method.[5] Dissolve the crude material in a minimal amount of hot ethanol and slowly add water until the solution becomes turbid. Then, allow it to cool slowly to room temperature, followed by cooling in an ice bath to promote the growth of pure crystals.
-
Frequently Asked Questions (FAQs)
Q: What is the mechanism for the synthesis of this compound?
A: The reaction proceeds via a nucleophilic vinylic substitution mechanism. The methylamine acts as a nucleophile, attacking the electron-deficient carbon atom bonded to the two methylthio groups. This is followed by the elimination of one methylthio group as methanethiol (CH₃SH), resulting in the final product. The strong electron-withdrawing effect of the nitro group is crucial for activating the double bond towards nucleophilic attack.
Q: What are the optimal storage conditions for this compound?
A: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[6] Long-term stability is best maintained under refrigeration.
Q: What are the key safety precautions for this synthesis?
A: Standard laboratory personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times. The reaction should be conducted in a well-ventilated fume hood. Methanethiol, a byproduct, is a volatile and malodorous gas; the reaction setup should be equipped to handle its release appropriately. The final product is for research use only and is not intended for diagnostic or therapeutic use.[8]
Data & Protocols
Table 1: Optimized Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Solvent | Anhydrous Acetonitrile | Provides good solubility for the reactants and an appropriate reflux temperature.[5] |
| Temperature | Reflux (~82°C) | Ensures sufficient activation energy for the substitution reaction.[5] |
| Time | 4–8 hours | Optimal duration to maximize conversion while minimizing degradation.[5] |
| Stoichiometry | 1.1 eq. Methylamine | A slight excess drives the reaction to completion without promoting di-substitution. |
| Typical Yield | 65–85% | Expected yield for an optimized reaction.[5] |
Diagram 1: Synthesis and Purification Workflow
This diagram outlines the key stages from starting materials to the purified final product.
Caption: Workflow for the synthesis and purification of this compound.
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,1-bis(methylthio)-2-nitroethylene (1.0 eq) in anhydrous acetonitrile.
-
Reagent Addition: To the stirred solution, add a solution of methylamine (1.1 eq) in your chosen solvent (e.g., THF or water).
-
Reaction: Heat the mixture to reflux (~82°C) and maintain for 4-8 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase).
-
Work-up: Once the starting material is consumed, remove the flask from the heat and allow it to cool to room temperature. The product should precipitate as a yellow solid. Cooling in an ice bath can enhance precipitation.
-
Isolation: Collect the solid product by vacuum filtration, washing with a small volume of cold acetonitrile or an ethanol-water mixture.
-
Drying: Dry the collected solid under vacuum to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to completely dissolve the solid.
-
While the solution is still hot, add water dropwise until the solution becomes persistently cloudy.
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystal formation appears complete, place the flask in an ice bath for 30 minutes to maximize recovery.
-
Collect the pure crystals by vacuum filtration and dry under vacuum. Purity should exceed 98%.[5]
References
-
Abedinifar, F., Larijani, B., & Mahdavi, M. (2022). Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Advances, 12(48), 30436–30456. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). Retrieved from [Link]
-
SciSpace. (2022). Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). Retrieved from [Link]
-
SciSpace. (n.d.). Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). Retrieved from [Link]
-
PubChem. (n.d.). This compound, (Z)-. Retrieved from [Link]
Sources
- 1. Nitroenediamines (EDAMs), and N -methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update fro ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05547C [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CAS 61832-41-5: this compound [cymitquimica.com]
- 7. N-Methyl-1-(methylthio)-2-nitroethylen-1-amine | 61832-41-5 [chemicalbook.com]
- 8. scbt.com [scbt.com]
Technical Support Center: N-Methyl-1-(methylthio)-2-nitroethenamine
A Guide to Ensuring Stability and Integrity in Experimental Applications
Welcome to the technical support center for N-Methyl-1-(methylthio)-2-nitroethenamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and storage of this versatile synthetic building block. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical advice needed to ensure the integrity of your material and the reliability of your experimental outcomes.
This compound is a valuable intermediate in the synthesis of various heterocyclic compounds.[1] Its unique "push-pull" electronic structure, arising from the interplay of an electron-donating amino group and an electron-withdrawing nitro group across an alkene backbone, makes it a highly reactive and useful molecule.[2] However, this reactivity also makes it susceptible to degradation if not handled and stored correctly. This guide provides a comprehensive overview of best practices, troubleshooting, and frequently asked questions to help you maintain the quality of your this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for storing this compound?
A1: For long-term storage, it is recommended to store this compound in a cool, dry place. A controlled room temperature, typically between 20°C and 25°C, is generally acceptable for short-term storage. For extended periods, refrigeration at 2-8°C is advisable to minimize the rate of potential degradation pathways.
Q2: Is this compound sensitive to light?
A2: Yes, compounds containing nitro groups can be sensitive to light.[3] Photochemical reactions can potentially occur, leading to degradation of the material. Therefore, it is crucial to store this compound in a light-protected environment, such as in an amber glass vial or a container wrapped in aluminum foil.
Q3: Does humidity affect the stability of this compound?
A3: Absolutely. The enamine functional group in the molecule is susceptible to hydrolysis, especially in the presence of acidic conditions.[4] Moisture from the air can facilitate this degradation pathway. Therefore, it is imperative to store the compound in a tightly sealed container in a desiccated environment. Using a desiccator or storing with a desiccant is highly recommended.
Q4: What is the typical appearance of high-purity this compound?
A4: High-purity this compound is typically a yellow to brown solid.[5] Any significant deviation from this appearance, such as darkening, melting, or the appearance of a liquid phase, may indicate degradation.
Q5: What are the main degradation pathways for this compound?
A5: Based on its functional groups, the primary potential degradation pathways are:
-
Hydrolysis: The enamine moiety can hydrolyze in the presence of water to form a ketone and methylamine.[4]
-
Oxidation: The thioether (methylthio) group is susceptible to oxidation to the corresponding sulfoxide or sulfone, especially in the presence of oxidizing agents.[6]
-
Photochemical degradation: As a nitro-containing compound, it may be susceptible to light-induced reactions.[3]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Problem | Possible Cause(s) | Troubleshooting & Optimization |
| Inconsistent reaction yields or unexpected side products. | Degradation of the starting material. | 1. Verify Purity: Before use, check the purity of your this compound by an appropriate analytical method (e.g., NMR, LC-MS). 2. Fresh is Best: Use a freshly opened container or a sample that has been stored under the recommended conditions. 3. Inert Atmosphere: For sensitive reactions, handle the solid under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture. |
| The solid has changed color (e.g., darkened) or appears oily. | This is a strong indicator of chemical degradation. | 1. Do Not Use: It is highly recommended not to use the material as it may lead to unreliable results. 2. Re-purification: If the material is valuable, you may consider re-purification (e.g., recrystallization), but this should be done with caution and the final product must be thoroughly characterized. 3. Review Storage: Assess your storage conditions to prevent future degradation. |
| Poor solubility of the compound in a solvent where it was previously soluble. | Formation of insoluble degradation products or polymers. | 1. Characterize the Insoluble Material: If possible, analyze the insoluble portion to understand the degradation pathway. 2. Use a Fresh Batch: Discard the old batch and use a new, pure sample of this compound. |
Recommended Storage and Handling Protocol
To ensure the long-term stability and integrity of your this compound, please adhere to the following step-by-step protocol:
-
Receiving and Initial Inspection:
-
Upon receiving the compound, inspect the container for any damage to the seal.
-
Note the date of receipt on the container.
-
Observe the initial color and appearance of the material.
-
-
Container Selection:
-
Store the compound in its original, tightly sealed container.
-
If repackaging is necessary, use an amber glass vial with a PTFE-lined cap to protect from light and ensure an airtight seal.
-
-
Storage Environment:
-
Temperature: For long-term storage, a refrigerator at 2-8°C is recommended. For daily use, a cool, dry, and dark cabinet away from heat sources is acceptable.
-
Atmosphere: Store in a desiccator containing a suitable desiccant (e.g., silica gel) to minimize exposure to moisture.
-
Light: Protect from light at all times by using an amber vial or by wrapping the container with aluminum foil.
-
-
Handling:
-
Before opening, allow the container to warm to room temperature to prevent condensation of moisture onto the cold solid.
-
If possible, handle the compound in a glove box or under a stream of inert gas (nitrogen or argon).
-
Use clean, dry spatulas and glassware.
-
After dispensing, securely reseal the container and return it to the proper storage conditions promptly.
-
-
Disposal of Degraded Material:
-
Consult your institution's safety guidelines for the disposal of chemical waste.
-
Do not attempt to use material that shows visible signs of degradation.
-
Summary of Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (long-term); Room Temperature (short-term) | Slows down the rate of chemical degradation. |
| Light | Protect from light (amber vial or foil wrap) | Prevents potential photochemical reactions.[3] |
| Humidity | Dry, desiccated environment | Minimizes hydrolysis of the enamine functional group.[4] |
| Atmosphere | Tightly sealed container (inert gas for sensitive applications) | Prevents reaction with atmospheric moisture and oxygen. |
| Incompatibilities | Strong oxidizing agents, strong bases, strong acids | Avoids chemical reactions leading to degradation. |
Visualizing Potential Degradation
The following diagram illustrates the key functional groups of this compound and the potential sites of degradation under improper storage conditions.
Caption: Potential degradation pathways of this compound.
References
-
ACS Publications. (n.d.). Effects of Thioether Content on the Solubility and Thermal Properties of Aromatic Polyesters. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Beilstein Journals. (2024). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Retrieved from [Link]
-
Georgia State University. (2025). PUBLICATION: "Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis". Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Shining light on the nitro group: distinct reactivity and selectivity. Chemical Communications. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Advances. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. PubMed Central. Retrieved from [Link]
-
Master Organic Chemistry. (2010). Enamines. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. PubMed Central. Retrieved from [Link]
Sources
- 1. Endowing nitro-compounds with bright and stimuli-responsive luminescence based on propeller-like AIEgens - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Shining light on the nitro group: distinct reactivity and selectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.gsu.edu [chemistry.gsu.edu]
Technical Support Center: Solvent Effects on N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM) Reactivity
Welcome to the technical support guide for N-Methyl-1-(methylthio)-2-nitroethenamine (CAS 61832-41-5). As Senior Application Scientists, we have compiled this resource to address common challenges and questions encountered during the use of this versatile synthetic building block. This guide moves beyond simple protocols to explain the chemical principles governing NMSM's reactivity, with a special focus on the critical role of solvent selection.
Core Concepts: Understanding the Reactivity of NMSM
This compound, which we will refer to as NMSM, is a highly functionalized nitroalkene. Its unique reactivity stems from its "push-pull" electronic structure.[1] The electron-donating methylamino (-NHCH₃) group and the electron-withdrawing nitro (-NO₂) group polarize the carbon-carbon double bond. This makes the C1 carbon electrophilic (electron-poor) and the C2 carbon nucleophilic (electron-rich).[2][3][4] Furthermore, the methylthio (-SCH₃) group is an excellent leaving group, facilitating nucleophilic vinylic substitution reactions.[2][3][4]
This ambiphilic nature allows NMSM to participate in a wide array of reactions, including:
-
Nucleophilic Vinylic Substitution: The primary reaction pathway where a nucleophile displaces the methylthio group. This is famously used in the synthesis of the H₂-receptor antagonist Ranitidine.[5][6]
-
Michael Additions: The electrophilic C1 position is susceptible to attack by Michael donors.[1]
-
Domino and Multicomponent Reactions: NMSM is a valuable component in complex, one-pot syntheses to build diverse heterocyclic scaffolds.[1][2][7]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered in reactions involving NMSM, with a focus on how solvent choice can be both the problem and the solution.
Q1: My nucleophilic substitution reaction is sluggish or not proceeding at all. What's going wrong?
Answer: This is a classic problem often rooted in solvent choice, especially when using amine or thiol nucleophiles.
-
Causality - The "Solvent Cage" Effect: If you are using a polar protic solvent (e.g., ethanol, methanol, water), the solvent molecules can form strong hydrogen bonds with your anionic or lone-pair-containing nucleophile. This creates a "solvent cage" that stabilizes the nucleophile, lowering its ground state energy and increasing the activation energy required for it to attack the electrophilic C1 of NMSM.[8][9] This effectively reduces the nucleophile's reactivity.
-
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: The best solution is to switch to a polar aprotic solvent such as acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). These solvents can dissolve the reactants but do not have acidic protons to form hydrogen bonds.[9] They solvate the cation (e.g., K⁺, Na⁺) of a salt, leaving the anionic nucleophile "naked," more reactive, and free to attack the substrate.[8] The reaction between bromoethane and potassium iodide, for example, is 500 times faster in acetone (polar aprotic) than in methanol (polar protic).[9]
-
Check Reagent Purity: Ensure your NMSM and nucleophile are pure and dry. Water is a protic solvent and can inhibit the reaction even in small amounts.
-
Increase Temperature: If changing the solvent is not feasible, cautiously increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. Monitor for decomposition by TLC.
-
Q2: I'm observing multiple spots on my TLC, including unreacted starting material and potential side products. How can I improve selectivity?
Answer: Poor selectivity often indicates that the reaction conditions are not optimized for the desired pathway. The solvent plays a crucial role here.
-
Causality - Competing Reaction Pathways: NMSM's dual reactivity can lead to side products. For instance, a strong, bulky base might favor elimination or decomposition over substitution. The polarity of the solvent stabilizes charged intermediates and transition states differently, influencing which reaction pathway is kinetically favored.[10] A highly polar solvent will strongly stabilize a charged transition state, potentially accelerating an undesired pathway.[10][11]
-
Troubleshooting Steps:
-
Solvent Polarity Tuning: Systematically screen solvents with varying polarities (see Table 1 below). Start with a medium-polarity aprotic solvent like THF or MeCN before moving to highly polar options like DMF or DMSO, which might accelerate side reactions.
-
Control Stoichiometry: Use a precise stoichiometry. An excess of a basic nucleophile can lead to deprotonation and decomposition. A slight excess (1.1-1.2 equivalents) of the nucleophile is often sufficient.
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or room temperature instead of reflux) can often enhance selectivity by favoring the pathway with the lowest activation energy.
-
Q3: The reaction works, but my product decomposes during aqueous workup or purification on silica gel. How can I protect my product?
Answer: Product instability is common for electron-rich heterocyclic compounds. The nitro group on the NMSM backbone can also render the final product sensitive to pH changes.
-
Causality - Acid/Base Sensitivity: Silica gel is weakly acidic and can cause decomposition of acid-sensitive products during column chromatography. Similarly, aggressive aqueous workups using strong acids or bases can degrade the product.
-
Troubleshooting Steps:
-
Neutralize Silica Gel: Before performing column chromatography, wash the silica gel with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (~1%), to neutralize the acidic sites.
-
Use Alternative Sorbents: Consider using a more inert stationary phase like neutral alumina or Florisil for purification.
-
Gentle Workup: Use a mild aqueous workup. Instead of washing with HCl or NaOH solutions, use saturated sodium bicarbonate (NaHCO₃) solution for a gentle basic wash and brine (saturated NaCl) to break up emulsions and remove water.
-
Avoid Water if Possible: If the product is highly sensitive, try to avoid an aqueous workup altogether. The reaction mixture can sometimes be filtered to remove salts and then concentrated, with the residue taken directly for purification.
-
Data Presentation: Solvent Effects on Nucleophilic Substitution
The choice of solvent is arguably the most critical parameter in controlling the outcome of nucleophilic substitution on NMSM. The following table provides a guideline for solvent selection.
| Solvent Name | Type | Dielectric Constant (ε) | General Effect on Nucleophilic Substitution Rate | Rationale |
| Ethanol (EtOH) | Polar Protic | 24.5 | Slow | Forms a "solvent cage" via H-bonding, deactivating the nucleophile.[8][9] |
| Methanol (MeOH) | Polar Protic | 32.7 | Very Slow | Stronger H-bonding and higher polarity than ethanol further deactivates the nucleophile. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | Fast | Solvates cations well, leaving the nucleophile "naked" and highly reactive.[8] |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Very Fast | Highly polar; effectively solvates cations. High boiling point allows for higher reaction temperatures. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Very Fast | Similar to DMF, highly effective at promoting SN2-type reactions.[9] |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Moderate | Less polar than MeCN/DMF, but a good general-purpose solvent for moderate reactivity. |
| Toluene | Non-Polar | 2.4 | Very Slow / Insoluble | Generally unable to dissolve the ionic nucleophiles required for the reaction. |
Experimental Protocols
This section provides a generalized, self-validating protocol for the substitution of NMSM with a primary amine.
Protocol: Synthesis of an N,N'-disubstituted-2-nitroethene-1,1-diamine
Step-by-Step Methodology:
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq). Add anhydrous acetonitrile (approx. 0.1 M concentration).
-
Reagent Addition: In a separate vial, dissolve the primary amine nucleophile (1.1 eq) in a small amount of anhydrous acetonitrile. Add this solution dropwise to the stirring NMSM solution at room temperature over 5 minutes.
-
Reaction Monitoring (Self-Validation):
-
Immediately after addition, take a small aliquot of the reaction mixture and spot it on a TLC plate. This is your t=0 reference point.
-
Monitor the reaction progress every 30-60 minutes by TLC (e.g., using 30% Ethyl Acetate in Hexanes).
-
Validation Checkpoint: A successful reaction is indicated by the gradual disappearance of the NMSM starting material spot and the appearance of a new, typically more polar, product spot. The reaction is complete when the NMSM spot is no longer visible by TLC.
-
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Re-dissolve the residue in a water-immiscible organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by saturated aqueous sodium chloride (brine).
-
-
Purification and Analysis:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent if the product is potentially acid-sensitive).
-
Confirm the structure of the pure product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy).
-
Safety Information
This compound is classified as a hazardous substance.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12]
-
Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12] Avoid breathing dust or vapors.
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.[12]
Disclaimer: This guide is for informational purposes only. Always consult the full Safety Data Sheet (SDS) provided by the manufacturer before handling this chemical and follow all institutional safety protocols.[12]
References
-
ResearchGate. (n.d.). Synthesis of Ranitidine (Zantac) (VIII) from Cellulose-Derived 5-(Chloromethyl)furfural (I). Retrieved from ResearchGate. [Link]
-
Abedinifar, F., Larijani, B., & Mahdavi, M. (2022). Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Advances. [Link]
-
Chemistry Stack Exchange. (2014). What is the result when the polarity of the solvent is increased in nucleophilic substitution?. [Link]
-
Abedinifar, F., Larijani, B., & Mahdavi, M. (2022). Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Publishing. [Link]
-
PubChem. (n.d.). This compound, (Z)-. Retrieved from PubChem. [Link]
-
Abedinifar, F., Larijani, B., & Mahdavi, M. (2022). Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). SciSpace. [Link]
-
RSC Publishing. (2022). Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). [Link]
-
Abedinifar, F., Larijani, B., & Mahdavi, M. (2022). Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). National Institutes of Health. [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from Chemistry Steps. [Link]
-
Chemistry LibreTexts. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
-
University of Calgary. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. Retrieved from University of Calgary. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]
-
University of Rochester. (n.d.). How to Troubleshoot a Reaction. Retrieved from University of Rochester. [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from University of Rochester. [Link]
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Technical Support Center: Optimizing Heterocyclic Synthesis with N-Methyl-1-(methylthio)-2-nitroethenamine
Welcome to the technical support center for N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on utilizing NMSM for heterocyclic synthesis, with a core focus on minimizing byproduct formation and maximizing reaction efficiency. This resource combines established chemical principles with practical, field-proven insights to help you navigate the complexities of your synthetic challenges.
Introduction to the Versatility and Reactivity of NMSM
This compound is a highly versatile and valuable building block in modern organic synthesis.[1][2] Its utility stems from its unique "push-pull" electronic structure. The electron-donating methylamino (-NHCH₃) and methylthio (-SCH₃) groups "push" electron density towards the double bond, while the strongly electron-withdrawing nitro group (-NO₂) "pulls" electron density away. This polarization makes NMSM an ambiphilic synthon, capable of acting as both a nucleophile and an electrophile, opening up a wide array of synthetic possibilities.[2]
NMSM is frequently employed in the synthesis of diverse heterocyclic scaffolds, including fused and spirocyclic systems, through various reaction pathways such as Michael additions, cycloadditions, and multi-component cascade reactions.[1][2][3] It can be utilized in both catalyst-assisted and catalyst-free reaction conditions, offering significant flexibility in experimental design.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (NMSM) in heterocyclic synthesis?
A1: NMSM serves as a versatile C2 synthon, providing a two-carbon unit with built-in reactivity for cyclization reactions. Its push-pull nature allows it to react with a wide range of dinucleophiles and electrophiles to construct various five- and six-membered heterocyclic rings. The methylthio group acts as an excellent leaving group, facilitating cyclization, while the nitro group activates the double bond for nucleophilic attack.
Q2: What are the typical reaction types where NMSM is used?
A2: NMSM is commonly used in:
-
Michael Addition Reactions: The electron-deficient nature of the double bond makes it an excellent Michael acceptor.
-
Domino and Cascade Reactions: NMSM is a popular component in multi-component reactions (MCRs) where several bonds are formed in a single pot, leading to complex molecules with high atom economy.[1][3]
-
[3+2] and [4+2] Cycloaddition Reactions: The polarized double bond can participate in various cycloaddition reactions to form different ring systems.
Q3: Should I use a catalyst in my reaction with NMSM?
A3: The necessity of a catalyst depends on the specific transformation. Many reactions involving NMSM proceed efficiently without a catalyst due to its inherent reactivity.[1] However, for certain substrates or to enhance reaction rates and selectivity, Lewis acids (e.g., In(OTf)₃, ZnCl₂) or Brønsted acids are often employed.[1][3] The choice of catalyst should be determined based on literature precedents for similar transformations and empirical optimization.
Q4: What is the stereochemistry of the NMSM double bond?
A4: NMSM can exist as both (E) and (Z) isomers. The (Z)-isomer is often the thermodynamically more stable form and is commonly used in synthesis. The stereochemistry can be crucial for the outcome of stereoselective reactions, and it is important to characterize the isomer used.
Troubleshooting Guide: Minimizing Byproducts
While NMSM is a powerful reagent, improper reaction conditions can lead to the formation of undesired byproducts, resulting in complex product mixtures and reduced yields. This section provides a troubleshooting guide to address common issues encountered during heterocyclic synthesis with NMSM.
Issue 1: Low Yield of the Desired Heterocycle
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Incomplete Reaction | - Increase reaction time.- Gradually increase the reaction temperature in 5-10 °C increments.- Consider the use of a suitable catalyst (Lewis or Brønsted acid) if not already employed. | Many reactions require sufficient thermal energy to overcome the activation barrier. Catalysts can provide an alternative, lower-energy reaction pathway. |
| Decomposition of NMSM | - Lower the reaction temperature.- Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).- Use high-purity, anhydrous solvents. | NMSM, like many nitroalkenes, can be sensitive to heat and air. Moisture can lead to hydrolysis of the enamine or other side reactions. |
| Suboptimal Stoichiometry | - Vary the molar ratio of NMSM to the reaction partner(s). Start with a 1:1 ratio and then adjust as needed. | An excess of one reactant can sometimes lead to the formation of byproducts or inhibit the desired reaction pathway. |
Issue 2: Formation of a Complex Product Mixture
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Side Reactions of NMSM | - Polymerization: Lower the reaction temperature and ensure slow, controlled addition of reagents.- Hydrolysis: Use anhydrous solvents and perform the reaction under an inert atmosphere.- Reduction of Nitro Group: Avoid harsh reducing conditions or reagents that can selectively reduce the nitro group if it is not the intended transformation. | The reactive nature of NMSM can lead to self-condensation or polymerization at elevated temperatures. The enamine functionality is susceptible to hydrolysis in the presence of water. |
| Lack of Regio- or Chemoselectivity | - Screen different catalysts and solvents.- Modify the electronic properties of the reaction partner (e.g., by changing substituents). | The choice of catalyst and solvent can significantly influence the transition state energies of different reaction pathways, thereby controlling selectivity. |
| Isomerization of the Product | - Analyze the product mixture at different time points to monitor for isomerization.- Adjust work-up conditions (e.g., avoid strongly acidic or basic washes). | The initial kinetic product may isomerize to a more thermodynamically stable, but undesired, isomer under the reaction or work-up conditions. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Formation of Polar Byproducts | - Employ column chromatography with a gradient elution, starting with a non-polar solvent system.- Consider a liquid-liquid extraction with a suitable pH adjustment to separate acidic or basic byproducts. | Byproducts arising from decomposition or side reactions are often more polar than the desired product. |
| Presence of Unreacted Starting Material | - Optimize the reaction stoichiometry and conditions to drive the reaction to completion.- Choose a recrystallization solvent in which the desired product has lower solubility than the starting materials at low temperatures. | Careful reaction monitoring (e.g., by TLC or LC-MS) can help determine the optimal reaction time to consume the starting materials. |
Experimental Protocols & Methodologies
General Protocol for a Catalyst-Free Synthesis of a Dihydropyridine Derivative
This protocol describes a general procedure for the reaction of NMSM with a 1,3-dicarbonyl compound and an aldehyde in a multi-component reaction.
Step 1: Reagent Preparation
-
Dissolve the 1,3-dicarbonyl compound (1.0 mmol) and the aldehyde (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL) in a round-bottom flask equipped with a magnetic stir bar.
Step 2: Addition of NMSM
-
To the stirred solution, add this compound (1.0 mmol) portion-wise at room temperature.
Step 3: Reaction Monitoring
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to reflux) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Step 4: Product Isolation
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
Step 5: Purification
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Step 6: Characterization
-
Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: General Reactivity of NMSM
Caption: A logical workflow for troubleshooting low reaction yields.
References
-
Abedinifar, F., Larijani, B., & Mahdavi, M. (2022). Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Advances, 12(47), 30436–30456. [Link]
-
Bentham Science Publishers. (n.d.). (E)-N-Methyl-1-(Methylthio)-2-Nitroethenamine (Nmsm) as a Versatile Ambiphilic Synthon in Organic Synthesis. Retrieved from [Link]
-
SciSpace. (2022). Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity. Retrieved from [Link]
-
PubMed. (2022). Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Advances, 12(47), 30436–30456. [Link]
Sources
Validation & Comparative
A Comparative Spectroscopic Guide for the Structural Confirmation of N-Methyl-1-(methylthio)-2-nitroethenamine
For professionals in pharmaceutical development and chemical synthesis, the unambiguous confirmation of a molecule's structure is the bedrock of quality, safety, and efficacy. N-Methyl-1-(methylthio)-2-nitroethenamine, a key intermediate in the synthesis of pharmaceuticals like Ranitidine and Nizatidine, is no exception.[1] Its polarized "push-pull" alkene structure, featuring both electron-donating and electron-withdrawing groups, makes it a versatile synthetic building block but also necessitates a rigorous analytical approach to exclude isomers and impurities.[2]
This guide provides an in-depth comparison of the primary spectroscopic techniques used to verify the chemical structure of this compound (Molecular Formula: C₄H₈N₂O₂S, Molecular Weight: 148.18 g/mol ).[3][4] We will move beyond simply listing data, instead focusing on the causality behind experimental choices and demonstrating how a multi-technique workflow creates a self-validating system for ultimate confidence in your material.
Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map of Molecular Connectivity
NMR spectroscopy is the cornerstone of structural elucidation, providing unparalleled detail about the chemical environment and connectivity of atoms. For a molecule like this compound, both proton (¹H) and carbon-13 (¹³C) NMR are essential to piece together its atomic framework.
¹H NMR Spectroscopy: Identifying the Proton Skeleton
Expertise & Causality: ¹H NMR is the initial method of choice due to its high sensitivity and the wealth of information it provides on proton environments. The choice of deuterated solvent is critical; while CDCl₃ is common, a solvent like DMSO-d₆ is often preferred for its ability to better resolve exchangeable protons, such as the N-H proton in our target molecule, by forming hydrogen bonds and slowing its exchange rate.
Expected ¹H NMR Spectrum: The structure of this compound predicts four distinct proton signals. The strong electron-withdrawing effect of the nitro group and the push-pull nature of the alkene system significantly influence the chemical shifts.
| Predicted Signal | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Signal A | S-CH₃ (Thioether Methyl) | ~2.4 ppm | Singlet (s) | 3H | The methyl group is attached to sulfur, which is less electronegative than oxygen or nitrogen, placing it in this region. |
| Signal B | N-CH₃ (Amine Methyl) | ~3.1 ppm | Doublet (d) | 3H | Attached to nitrogen, this methyl group is deshielded. It will likely appear as a doublet due to coupling with the N-H proton. |
| Signal C | =CH-NO₂ (Vinylic Proton) | ~6.7 ppm | Singlet (s) | 1H | This proton is on a double bond and is strongly deshielded by the adjacent electron-withdrawing nitro group. |
| Signal D | N-H (Amine Proton) | ~9.5 - 10.5 ppm | Broad Quartet (br q) | 1H | This proton is highly deshielded due to its attachment to nitrogen within a polarized system. It appears broad due to quadrupolar effects and chemical exchange. Its multiplicity is a quartet from coupling to the N-CH₃ protons. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Place the tube in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the spectrum using a standard pulse program. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm).
-
Analysis: Integrate the peaks to determine the relative proton ratios and analyze the multiplicities to deduce coupling patterns.
¹³C NMR Spectroscopy: Mapping the Carbon Backbone
Expertise & Causality: ¹³C NMR complements ¹H NMR by providing a direct count of unique carbon atoms. While less sensitive, it is invaluable for confirming the carbon skeleton and identifying non-protonated carbons. The spectrum is typically acquired as a proton-decoupled experiment to simplify the signals into singlets.
Expected ¹³C NMR Spectrum: The molecule has four chemically distinct carbon atoms.
| Predicted Signal | Carbon Environment | Expected Chemical Shift (δ, ppm) | Rationale |
| Signal 1 | S -CH₃ | ~16 ppm | A typical shielded sp³ carbon attached to sulfur. |
| Signal 2 | N -CH₃ | ~35 ppm | An sp³ carbon attached to nitrogen, which is more deshielding than sulfur. |
| Signal 3 | =C H-NO₂ | ~108 ppm | The vinylic carbon attached to the proton. It is significantly influenced by the resonance of the push-pull system. |
| Signal 4 | C=C (S)NH | ~160 ppm | This sp² carbon is highly deshielded due to its attachment to two heteroatoms (S and N) and its role in the polarized double bond. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be beneficial due to the lower sensitivity of the ¹³C nucleus.
-
Instrument Setup: Tune the spectrometer to the ¹³C frequency.
-
Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A significantly larger number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR.
-
Data Processing & Analysis: Process the data similarly to the ¹H spectrum. Calibrate the spectrum using the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).
Workflow for NMR Confirmation
A logical workflow ensures that data from different NMR experiments are used to build a cohesive and validated structure.
Chapter 2: Infrared (IR) Spectroscopy: A Fast Screen for Functional Groups
Expertise & Causality: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[5] It works by detecting the absorption of infrared radiation that corresponds to the vibrational energies of specific covalent bonds.[6] For this compound, IR serves as a crucial quality check, quickly confirming the presence of the key nitro, amine, and alkene moieties. The absence of certain bands (e.g., a carbonyl C=O stretch) can be equally informative for ruling out impurities.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Rationale |
| ~3350 - 3450 | N-H Stretch | Secondary Amine | Medium | A characteristic stretching vibration for the N-H bond. |
| ~2850 - 2960 | C-H Stretch | Methyl (sp³) | Medium-Weak | Aliphatic C-H stretching from the N-CH₃ and S-CH₃ groups. |
| ~1600 - 1620 | C=C Stretch | Nitroalkene | Strong | The double bond is highly polarized ("push-pull"), leading to a strong absorption. |
| ~1540 - 1560 | NO₂ Asymmetric Stretch | Nitro Group | Strong | One of the two most characteristic and intense bands for a nitro compound.[7] |
| ~1350 - 1370 | NO₂ Symmetric Stretch | Nitro Group | Strong | The second highly diagnostic band for the nitro functional group.[7] |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the ambient air.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.
-
Analysis: Identify the key absorption bands and compare their positions and intensities to reference values for the expected functional groups. The NIST database provides a reference gas-phase spectrum for this compound.[8]
Chapter 3: Mass Spectrometry (MS): The Final Verdict on Mass and Formula
Expertise & Causality: Mass spectrometry provides two critical pieces of information: the precise molecular weight and, through fragmentation patterns, corroborating evidence for the molecule's structure. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can confirm the elemental composition, leaving no doubt as to the molecular formula.
Expected Mass Spectrum:
-
Molecular Ion (M⁺): Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see a prominent protonated molecule [M+H]⁺ at an m/z of 149.038.
-
High-Resolution MS: An exact mass measurement of 148.0306 for the neutral molecule will confirm the elemental formula of C₄H₈N₂O₂S.[4]
-
Fragmentation Analysis: Using a harder ionization technique like Electron Ionization (EI) or by inducing fragmentation (MS/MS), we can observe characteristic fragment ions that validate the proposed structure.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Parameters: Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable signal for the ion of interest.
-
Data Acquisition: Acquire the high-resolution mass spectrum in positive ion mode. Ensure the mass analyzer (e.g., TOF or Orbitrap) is properly calibrated to achieve high mass accuracy (< 5 ppm).
-
Analysis: Determine the exact mass of the molecular ion and use software to calculate the most plausible elemental composition.
Chapter 4: A Holistic, Self-Validating Workflow for Unambiguous Confirmation
No single technique provides the complete picture. True analytical trustworthiness comes from integrating these techniques into a logical workflow where each result cross-validates the others. The mass confirmed by MS must match the formula deduced from NMR. The functional groups seen in IR must be consistent with the building blocks identified by NMR and MS.
Comparative Summary of Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity (J-coupling), relative stoichiometry. | Highly detailed structural information; quantitative. | Can be complex to interpret; sensitive to sample purity. |
| ¹³C NMR | Number of unique carbons, chemical environment of carbons. | Confirms carbon skeleton; excellent for identifying symmetry. | Low sensitivity; requires longer acquisition times. |
| IR Spec. | Presence/absence of key functional groups. | Fast, simple, requires minimal sample. | Provides no connectivity information; complex fingerprint region. |
| HRMS | Exact molecular weight and elemental formula. | Extremely accurate and sensitive; definitive formula confirmation. | Provides little to no connectivity information on its own. |
Integrated Confirmation Workflow
By following this integrated approach, researchers, scientists, and drug development professionals can achieve the highest level of confidence in the identity and purity of this compound, ensuring the integrity of their subsequent research and development activities.
References
-
PubChem. This compound, (Z)- | C4H8N2O2S | CID 2736798. [Link]
-
Abedinifar, F., Larijani, B., & Mahdavi, M. (2022). Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Advances, 12(49), 30436–30456. [Link]
-
National Center for Biotechnology Information. (2022). Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). PubMed Central. [Link]
-
Abedinifar, F., Larijani, B., & Mahdavi, M. (2022). Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Publishing. [Link]
-
NIST. Ethenamine, N-methyl-1-(methylthio)-2-nitro-. NIST Chemistry WebBook. [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Nitro Groups. [Link]
-
PubChem. This compound | C4H8N2O2S | CID 3035401. [Link]
-
University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
Columbia University. 13-C NMR Chemical Shift Table. [Link]
-
Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 34-37. [Link]
-
Wipf Group. Organic Chemistry 1 Infrared Spectroscopy & Reactions of Alkenes. [Link]
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Michigan State University. Infrared Spectroscopy. [Link]
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- 4. This compound, (Z)- | C4H8N2O2S | CID 2736798 - PubChem [pubchem.ncbi.nlm.nih.gov]
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A Comparative Guide to the Efficacy of N-Methyl-1-(methylthio)-2-nitroethenamine and Alternative Synthons in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of histamine H₂ receptor antagonists, a class of drugs pivotal in managing acid-related gastrointestinal disorders, the choice of synthetic precursors is a critical determinant of efficiency, yield, and overall process viability. This guide provides an in-depth technical comparison of N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM), a widely utilized synthon, with its common alternatives. By examining experimental data and procedural nuances, we aim to equip researchers and drug development professionals with the insights necessary to make informed decisions in their synthetic strategies.
Introduction: The Central Role of Nitroethene Synthons
The final convergent step in the synthesis of prominent H₂ antagonists like ranitidine and nizatidine typically involves the formation of a nitroethenediamine moiety. This is achieved by reacting a key amine intermediate with a suitable nitroethene-based synthon. This compound (NMSM) has historically been a popular choice for this transformation due to its commercial availability and reactivity. However, alternative synthons have been developed to address some of the limitations associated with NMSM, particularly concerning by-product formation and reaction conditions.
This guide will focus on a comparative analysis of the following key synthons:
-
This compound (NMSM)
-
1,1-bis(methylthio)-2-nitroethene
-
1-Alkoxy-N-methyl-2-nitroetheneamines
The efficacy of these synthons will be evaluated based on reported reaction yields, process simplicity, and the nature of by-products, with a focus on their application in the synthesis of ranitidine and nizatidine.
Comparative Efficacy in Nizatidine Synthesis
The synthesis of nizatidine provides a clear case study for comparing the performance of NMSM against its alternatives. The final step involves the reaction of 4-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine with a nitroethene synthon.
This compound (NMSM): The High-Yielding Standard
NMSM is a widely used reagent in the final step of nizatidine synthesis, often delivering high yields.[1]
Experimental Data Summary:
| Synthon | Key Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| NMSM | 4-(2-aminoethyl)thiomethyl-2-dimethylaminomethylthiazole | Water | 30-35 | 8 | 81.0 | [2] |
Causality Behind Experimental Choices: The use of water as a solvent is a significant advantage from a green chemistry and industrial scale-up perspective. The moderate reaction temperature helps to minimize side reactions while ensuring a reasonable reaction rate.
Trustworthiness of the Protocol: This protocol is well-documented and has been used in large-scale manufacturing, indicating its robustness and reproducibility. The high yield and purity of the final product underscore the effectiveness of NMSM in this specific transformation.[1]
1-Alkoxy-N-methyl-2-nitroetheneamine: The Odorless Alternative
A significant drawback of using NMSM is the production of methanethiol, a volatile and malodorous by-product that requires special handling and disposal procedures. To circumvent this issue, 1-alkoxy-N-methyl-2-nitroetheneamines were developed as an alternative.[3]
Experimental Data Summary:
| Synthon | Key Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1-Ethoxy-N-methyl-2-nitroetheneamine | 4-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine | Water | 55-75 | ~5.5 | 53.9 | [3] |
Causality Behind Experimental Choices: The primary driver for using an alkoxy-based synthon is the elimination of methanethiol formation, making the process safer and more environmentally friendly, which is a major consideration for industrial applications. The reaction is also performed in water, retaining the green solvent advantage.
Trustworthiness of the Protocol: This method, detailed in a European Patent, presents a viable industrial alternative to the NMSM route.[3] While the reported yield is lower than that achieved with NMSM, the operational advantages of avoiding a toxic and foul-smelling by-product can outweigh the reduced yield in a manufacturing setting.
Comparative Efficacy in Ranitidine Synthesis
The synthesis of ranitidine offers another platform to compare NMSM with a related synthon, 1,1-bis(methylthio)-2-nitroethene. The final step involves the reaction of 2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine with the chosen synthon.
This compound (NMSM)
NMSM is a common reagent for the final step in ranitidine synthesis, leading to good overall yields. One synthetic route starting from 5-(chloromethyl)furfural reports an overall yield of 68% for the multi-step process, with the final condensation using NMSM being a key step. Another source reports a 92% yield for the final step of reacting the amine intermediate with NMSM in water at 55°C.[4]
1,1-bis(methylthio)-2-nitroethene: A Two-Step Approach
An alternative strategy for introducing the nitroethenediamine group involves a two-step process starting with 1,1-bis(methylthio)-2-nitroethene. This approach first involves the displacement of one methylthio group with the primary amine, followed by a second displacement with methylamine.
Experimental Data Summary:
| Synthon | Key Reactants | Solvent | Temperature | Yield (%) | Reference |
| 1,1-bis(methylthio)-2-nitroethene | 5-[[(2-Aminoethyl)thio]methyl]-2-furanmethanol | Ethanol | Reflux | 46 (for intermediate) | [5] |
| Intermediate from above | 33% Methylamine in methanol | Room Temp. | 68 (for second intermediate) | [5] |
Causality Behind Experimental Choices: This two-step approach allows for a more controlled introduction of the two different amine groups onto the nitroethene scaffold. The initial reaction is carried out under reflux to drive the first substitution, while the second reaction with the more volatile methylamine is performed at room temperature.
Trustworthiness of the Protocol: This patented method provides a well-defined, albeit more complex, route to a key ranitidine intermediate. The yields for each step are moderate, and the overall yield for the two steps would be lower than the direct condensation with NMSM. This route also generates methanethiol as a by-product in both steps.
Mechanistic Considerations and Synthon Reactivity
The reactivity of these synthons is governed by the electronic nature of the nitroethene system. The strongly electron-withdrawing nitro group makes the β-carbon electrophilic and susceptible to nucleophilic attack by the primary amine of the drug scaffold's side chain. The methylthio or alkoxy group on the α-carbon acts as a leaving group.
The general mechanism for the reaction of an amine with these synthons is a nucleophilic vinyl substitution, proceeding through an addition-elimination pathway.
Caption: Generalized mechanism of nucleophilic vinyl substitution.
The superior yield often observed with NMSM in a single step compared to the two-step process with 1,1-bis(methylthio)-2-nitroethene can be attributed to the pre-formation of the N-methylamino group on the synthon, simplifying the reaction to a single displacement. The lower yields with alkoxy-based synthons might be related to the relative leaving group ability of the alkoxy group compared to the methylthio group under the given reaction conditions.
Experimental Protocols
Synthesis of Nizatidine using this compound[1]
Materials:
-
4-(2-aminoethyl)thiomethyl-2-dimethylaminomethylthiazole (1000 g; 4.32 mol)
-
N-methyl-1-methylthio-2-nitroethyleneamine (610 g; 4.12 mol)
-
Water (3000 ml)
-
Toluene
-
Activated carbon
-
Chloroform
-
Ethyl acetate
-
Acetone
Procedure:
-
Mix N-methyl-1-methylthio-2-nitroethyleneamine (610 g) with water (1500 ml) and cool the mixture to 20-25°C.
-
Add a solution of 4-(2-aminoethyl)thiomethyl-2-dimethylaminomethylthiazole (1000 g) in water (1500 ml) to the suspension at 20-25°C.
-
Warm the reaction mixture to 30-35°C and continue the reaction for 8 hours, monitoring progress by HPLC.
-
Extract the reaction mixture with toluene (2 x 1000 ml).
-
Treat the aqueous layer with activated carbon (50 g) at 55-60°C for 30 minutes.
-
Filter the hot solution and cool the filtrate to 20-25°C.
-
Extract the aqueous layer with chloroform (4 x 2000 ml).
-
Combine the chloroform extracts and concentrate under reduced pressure below 50°C.
-
Add ethyl acetate (3000 ml) to the concentrate and reconcentrate.
-
Add acetone (300 ml) and ethyl acetate (300 ml) to the concentrate and cool to 0-5°C to crystallize the product.
-
Filter the product, wash with precooled ethyl acetate (250 ml), and dry to obtain pure Nizatidine (1160 g, Yield = 81.0%; HPLC purity = 99.3%).
Caption: Workflow for Nizatidine Synthesis using NMSM.
Synthesis of Nizatidine using 1-Ethoxy-N-methyl-2-nitroetheneamine[3]
Materials:
-
4-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine (8.48 g, 0.035 mol, 95% pure)
-
1-ethoxy-N-methyl-2-nitroetheneamine (8.03 g, 0.056 mol)
-
Water (200 ml)
-
Potassium carbonate
-
Methylene chloride
-
Sodium chloride
-
Anhydrous magnesium sulfate
-
Ethanol
-
Ethyl acetate
Procedure:
-
Heat a mixture of 4-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine (8.48 g), 1-ethoxy-N-methyl-2-nitroetheneamine (8.03 g), and water (200 ml) at approximately 55°C with stirring for about four hours.
-
Monitor the reaction progress by HPLC.
-
Raise the temperature to 65°C for an additional 90 minutes, and then to 75°C for an additional 60 minutes.
-
Add one gram of potassium carbonate and heat the mixture at about 50°C for approximately 15 minutes.
-
Cool the reaction mixture, dilute with 100 ml of methylene chloride, and add 40 g of sodium chloride.
-
Separate the organic phase and extract the aqueous phase with methylene chloride (100 ml, then 50 ml).
-
Combine the organic phases and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent under vacuum.
-
Dissolve the residue in 100 ml of ethanol and concentrate again.
-
To the residue, add 90 ml of ethyl acetate, stir at room temperature for about 20 minutes, and then let it stand overnight.
-
Collect the precipitated solid (nizatidine) by vacuum filtration, wash with 50 ml of fresh ethyl acetate, and dry under vacuum to yield 6.25 g (53.9% yield) with a purity of 95% by HPLC.
Caption: Workflow for Nizatidine Synthesis using 1-Ethoxy-N-methyl-2-nitroetheneamine.
Conclusion and Future Perspectives
The selection of a synthon for the synthesis of H₂ receptor antagonists like nizatidine and ranitidine is a multifaceted decision that balances reaction yield, process safety, and environmental impact.
-
This compound (NMSM) remains a highly effective and high-yielding synthon for the direct, one-step formation of the desired nitroethenediamine moiety. Its primary drawback is the formation of the malodorous and toxic by-product, methanethiol.
-
1,1-bis(methylthio)-2-nitroethene offers a more controlled, two-step approach for introducing different amine substituents. However, this comes at the cost of a more complex procedure, potentially lower overall yields, and the generation of methanethiol in multiple steps.
-
1-Alkoxy-N-methyl-2-nitroetheneamines represent a significant process improvement by eliminating the formation of methanethiol. While the reported yields may be lower than with NMSM, the enhanced safety and reduced environmental impact make this class of synthons particularly attractive for large-scale industrial synthesis.
For academic and small-scale research, the high yields offered by NMSM may be the deciding factor. However, for industrial drug development and manufacturing, the "odorless" process using alkoxy-based synthons presents a compelling case, even with a trade-off in yield. Future research in this area could focus on developing novel, high-yielding, and environmentally benign synthons that combine the efficiency of NMSM with the favorable process characteristics of its alkoxy counterparts.
References
- Google Patents. (1987).
-
ResearchGate. (2017). Synthesis of Ranitidine (Zantac) (VIII) from Cellulose-Derived 5-(Chloromethyl)furfural (I). [Link]
- Google Patents. (1987).
-
New Drug Approvals. (2016). Ranitidine. [Link]
- Google Patents. (1987).
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- 5. EP0219225A1 - Process for the preparation of ranitidine or acid addition salts thereof, and intermediates for this preparation - Google Patents [patents.google.com]
A Mechanistic Deep Dive: N-Methyl-1-(methylthio)-2-nitroethenamine in Heterocyclic Synthesis and a Comparative Analysis with Key Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the quest for efficient and versatile building blocks for the construction of complex molecular architectures is perpetual. N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM), a polarized push-pull alkene, has emerged as a powerful and adaptable reagent, particularly in the synthesis of a diverse array of nitrogen- and oxygen-containing heterocycles.[1][2] This guide provides an in-depth exploration of the mechanistic nuances of NMSM reactions, offering a comparative analysis with structurally related alternatives to inform rational synthetic design.
The Unique Reactivity of this compound (NMSM)
NMSM's utility stems from its distinct electronic properties. The molecule possesses a unique combination of functional groups on an ethene backbone: a potent electron-withdrawing nitro group, a good leaving group in the form of a methylthio moiety, and an electron-donating secondary amine.[3][4] This arrangement polarizes the double bond, rendering the C1 carbon electrophilic and the C2 carbon nucleophilic.[3][4] This "push-pull" character is the foundation of its diverse reactivity, allowing it to participate in a variety of transformations, most notably multicomponent reactions (MCRs).[2][3]
Mechanistic Pathways of NMSM Reactions
The reactions of NMSM are often intricate, proceeding through a series of well-defined mechanistic steps. Understanding these pathways is crucial for predicting outcomes and optimizing reaction conditions.
1. Michael Addition and Subsequent Cyclization:
A predominant reaction pathway for NMSM involves an initial Michael addition of a nucleophile to the electron-deficient C2 position. The resulting intermediate can then undergo a variety of intramolecular cyclizations, often with the elimination of the methylthio group, to form stable heterocyclic rings.
-
Causality of Experimental Choice: The choice of nucleophile and reaction partner dictates the final heterocyclic scaffold. For instance, the reaction with active methylene compounds in the presence of an aldehyde can lead to the formation of highly substituted pyridines or pyrans. The catalyst, often a base or a Lewis acid, plays a critical role in activating the nucleophile and/or the electrophilic partner.
dot
Caption: General mechanism of Michael addition-cyclization of NMSM.
2. Henry-Type Reactions and Electrocyclization:
In the presence of aldehydes, NMSM can participate in Henry-type (nitro-aldol) reactions. For example, in an indium triflate-catalyzed reaction with 3-formylchromone, NMSM acts as the nucleophile, attacking the aldehyde to form an intermediate. This is followed by dehydration and a 6π-electrocyclization to furnish azaxanthone derivatives.[4][5]
-
Expertise in Action: The use of a Lewis acid catalyst like In(OTf)₃ is key here. It activates the aldehyde carbonyl group, making it more susceptible to nucleophilic attack by the enamine tautomer of NMSM. The subsequent steps are driven by the formation of a conjugated system and the thermodynamic stability of the final aromatic heterocycle.
dot
Caption: Indium-catalyzed Henry reaction and electrocyclization pathway.
Comparative Analysis: NMSM vs. Key Alternatives
While NMSM is a powerful tool, a comprehensive understanding requires a comparison with other reagents that can effect similar transformations. The primary alternatives include nitro-1,1-enediamines (EDAMs) and 1,1-bis(methylthio)-2-nitroethene (NMSN).
| Feature | This compound (NMSM) | Nitro-1,1-enediamines (EDAMs) | 1,1-bis(methylthio)-2-nitroethene (NMSN) |
| Reactivity Profile | Acts as both a Michael acceptor and donor. The methylthio group is a good leaving group.[3][4] | Primarily act as bis-nucleophiles.[3] | Primarily a Michael acceptor; both methylthio groups can be displaced by nucleophiles.[3][4] |
| Typical Reactions | Multicomponent reactions, cycloadditions, synthesis of pyridines, pyrans, and other heterocycles.[3][6] | Synthesis of fused heterocyclic systems through reactions with bis-electrophiles.[3] | Precursor for the synthesis of NMSM and EDAMs; used in reactions where sequential displacement of both methylthio groups is desired.[4][5] |
| Advantages | High versatility, participates in a wide range of MCRs, often under mild or catalyst-free conditions.[3] | Excellent for building complex, fused heterocyclic scaffolds.[3] | Symmetrical structure can be advantageous in certain synthetic strategies.[4] |
| Limitations | Can exhibit complex reactivity, potentially leading to multiple products if not carefully controlled. | Generally less explored in the context of the diverse MCRs seen with NMSM. | Less versatile than NMSM as it lacks the inherent nucleophilic character of the enamine moiety. |
| Typical Yields | Generally good to excellent (often >80%).[4] | Variable, depending on the specific reaction and substrates. | Typically used as a starting material; yields for subsequent reactions are generally good. |
Experimental Protocols: A Practical Guide
To ensure the trustworthiness and reproducibility of the chemistry described, detailed experimental protocols for key transformations are provided below.
Protocol 1: Catalyst- and Solvent-Free Synthesis of N-methyl-1,4-dihydropyridines via Microwave Irradiation[6]
This protocol exemplifies a green chemistry approach to the synthesis of functionalized dihydropyridines.
Workflow:
dot
Caption: Workflow for the microwave-assisted synthesis of N-methyl-1,4-dihydropyridines.
Step-by-Step Procedure:
-
In a clean microwave reaction vessel, add the aromatic aldehyde (1.0 mmol) and (E)-N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) (2.0 mmol).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 100 °C. Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction vessel to cool to room temperature.
-
The resulting solid product is typically of high purity and may not require further purification. If necessary, recrystallization from a suitable solvent can be performed.
Protocol 2: Synthesis of Fused Pyridines using a Nanomagnetic Catalyst[7]
This protocol demonstrates the use of a heterogeneous catalyst for the synthesis of complex heterocyclic systems.
Step-by-Step Procedure:
-
In a 10 mL round-bottom flask, combine the aldehyde (1.0 mmol), a pyrimidine derivative (e.g., 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione), and a pyrazole-5-amine derivative (e.g., 3-methyl-1H-pyrazole-5-amine).
-
Add the nanomagnetic catalyst (e.g., Fe₃O₄@Co(BDC)-NH₂) (10 mg) and DMF (5 mL) as the solvent.
-
Subject the mixture to ultrasonic irradiation.
-
Monitor the reaction progress using TLC (n-hexane/ethyl acetate; 4:6).
-
Once the reaction is complete, separate the catalyst using an external magnet.
-
Isolate the product from the solution, typically by precipitation or extraction.
Conclusion
This compound stands out as a remarkably versatile and efficient building block in modern organic synthesis. Its unique electronic structure underpins a rich and varied reaction chemistry, particularly in the realm of multicomponent reactions for the construction of diverse heterocyclic scaffolds. While alternatives such as nitro-1,1-enediamines and 1,1-bis(methylthio)-2-nitroethene offer their own synthetic advantages, NMSM's balanced profile of electrophilic and nucleophilic reactivity provides a broader scope for innovation. A thorough understanding of the mechanistic principles governing its reactions, as outlined in this guide, is paramount for harnessing its full potential in the design and development of novel chemical entities for the pharmaceutical and agrochemical industries.
References
-
Abedinifar, F., Larijani, B., & Mahdavi, M. (2022). Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Advances, 12(49), 30436-30456. [Link]
-
Abedinifar, F., Larijani, B., & Mahdavi, M. (2022). Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). [PMC - NIH]. [Link]
-
Abedinifar, F., Larijani, B., & Mahdavi, M. (2022). Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). [RSC Publishing]. [Link]
-
Abedinifar, F., Larijani, B., & Mahdavi, M. (2022). Nitroenediamines (Edams), and this compound (Nmsm) Derivatives: Scaffolds for Heterocycle Molecular Diversity (Update From 2012 to 2021). [RImpactS]. [Link]
-
Abedinifar, F., Larijani, B., & Mahdavi, M. (2022). Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). [SciSpace]. [Link]
-
Application of novel nanomagnetic metal–organic frameworks as a catalyst for the synthesis of new pyridines and 1,4-dihydropyridines via a cooperative vinylogous anomeric based oxidation. (2021). [PubMed Central]. [Link]
-
Khan, M. M., Saigal, Khan, S., Shareef, S., & Sahoo, S. C. (2017). Microwave irradiation: A green approach for the synthesis of functionalized N-methyl-1,4-dihydropyridines. [ResearchGate]. [Link]
-
Abedinifar, F., Larijani, B., & Mahdavi, M. (2022). Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). [ResearchGate]. [Link]
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- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Antimicrobial Activity of N-Methyl-1-(methylthio)-2-nitroethenamine (N-MSN) Derivatives
In an era defined by the escalating threat of antimicrobial resistance (AMR), the exploration of novel chemical scaffolds with potent antimicrobial properties is a critical priority for the global scientific community. Among the promising candidates, derivatives of N-Methyl-1-(methylthio)-2-nitroethenamine (N-MSN) have emerged as versatile building blocks for synthesizing heterocyclic compounds with significant biological activity.[1][2][3][4] This guide provides an in-depth comparison of the antimicrobial performance of N-MSN derivatives, grounded in experimental data and established methodologies, to assist researchers and drug development professionals in this vital field.
Introduction: The Chemical and Biological Rationale
This compound, also known as NMSM, is a polarized push-pull alkene.[1][2] Its unique structure, featuring a potent electron-withdrawing nitro group and an electron-donating methylthio group, makes it an excellent scaffold for chemical synthesis.[1][2] The nitro group, in particular, is a well-established pharmacophore in antimicrobial agents.[5][6][7] Its presence is often linked to the compound's ability to undergo intracellular reduction, producing toxic reactive nitrogen species that can damage microbial DNA and other critical biomolecules, ultimately leading to cell death.[5][6][8] This mechanism is a cornerstone of the activity seen in established drugs like metronidazole.[5][6][7]
The versatility of the N-MSN core allows for the synthesis of a diverse library of derivatives, enabling a systematic investigation of structure-activity relationships (SAR). By modifying the substituents, researchers can fine-tune the compound's electronic properties, lipophilicity, and steric profile to optimize antimicrobial potency and selectivity.
Synthesis of N-MSN Derivatives: A Generalized Pathway
The parent N-MSN compound and its derivatives are typically synthesized through a multi-step process starting from nitromethane. A common method involves the condensation of nitromethane with carbon disulfide, followed by methylation and subsequent reaction with various amines to introduce diversity.[1] This synthetic flexibility is a key advantage, allowing for the creation of extensive compound libraries for screening.
Below is a generalized schematic for the synthesis of N-MSN derivatives, which serves as a foundation for creating diverse molecular structures.
Caption: Generalized synthesis pathway for N-MSN derivatives.
Assessing Antimicrobial Efficacy: Standardized Protocols
To ensure data comparability and reliability, the antimicrobial activity of N-MSN derivatives must be evaluated using standardized, self-validating protocols. The Clinical and Laboratory Standards Institute (CLSI) provides gold-standard guidelines for these assays.[9][10][11] The core experiments are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.
Experimental Workflow: From Inhibition to Cidal Activity
The logical progression from determining the lowest concentration that inhibits growth (MIC) to the lowest concentration that kills the bacteria (MBC) is fundamental. This workflow ensures a comprehensive understanding of a compound's antimicrobial profile—whether it is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Caption: Standard experimental workflow for MIC and MBC determination.
Detailed Protocol: Broth Microdilution MIC Assay
This protocol is adapted from CLSI M07 guidelines and is a cornerstone for quantitative antimicrobial susceptibility testing.[10][12]
Objective: To determine the lowest concentration of an N-MSN derivative that inhibits the visible growth of a target microorganism.
Materials:
-
N-MSN derivative stock solution (e.g., 10 mg/mL in DMSO).
-
96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Standardized bacterial inoculum (0.5 McFarland standard, diluted to ~5x10^5 CFU/mL).
-
Positive control (e.g., Ciprofloxacin).
-
Negative control (broth only) and vehicle control (broth + DMSO).
Procedure:
-
Plate Preparation: Dispense 50 µL of sterile MHB into all wells of a 96-well plate.
-
Compound Dilution: Add 50 µL of the N-MSN derivative stock (prepared at 2x the highest desired final concentration) to the first column of wells.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating across the plate. Discard 50 µL from the final column. This creates a concentration gradient.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the negative control). The final volume in each well is 100 µL.
-
Controls: Ensure the plate includes a growth control (bacteria + broth), a sterility control (broth only), and a vehicle control.
-
Incubation: Seal the plate and incubate at 37°C for 16-20 hours.[13]
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[14]
Comparative Performance of N-MSN Derivatives
While specific MIC values for a wide range of N-MSN derivatives are proprietary or sparsely published, the literature indicates that heterocyclic compounds derived from this scaffold exhibit promising antibacterial activities.[1][2] The antimicrobial effect is often influenced by the nature of the substituents introduced. For the purpose of this guide, we present a representative dataset based on typical findings for nitro-containing heterocyclic compounds against common pathogens.
Table 1: Representative Antimicrobial Activity (MIC in µg/mL) of Hypothetical N-MSN Derivatives
| Compound ID | Derivative Type | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) |
| N-MSN-01 | Parent Scaffold | >128 | >128 | >128 |
| N-MSN-02 | Phenyl-substituted | 32 | 64 | >128 |
| N-MSN-03 | Chloro-phenyl | 16 | 32 | 128 |
| N-MSN-04 | Imidazole-fused | 8 | 16 | 64 |
| N-MSN-05 | Thiophene-fused | 4 | 8 | 32 |
| Ciprofloxacin | (Control) | 0.5 | 0.015 | 0.25 |
| Vancomycin | (Control) | 1 | >128 | >128 |
Analysis of Performance:
-
Parent Scaffold: The unmodified N-MSN scaffold generally shows weak to no activity, highlighting the necessity of derivatization.
-
Aromatic Substitution: The introduction of aromatic rings (N-MSN-02) often confers moderate antibacterial activity.
-
Halogenation: Adding electron-withdrawing groups like chlorine to the aromatic ring (N-MSN-03) can enhance potency, potentially by altering the electronic properties of the molecule to favor interaction with biological targets.[5][6]
-
Heterocyclic Fusions: Fusing heterocyclic rings like imidazole (N-MSN-04) or thiophene (N-MSN-05) to the core structure frequently leads to the most significant improvements in antimicrobial activity. This is a common strategy in medicinal chemistry to create structures that can better interact with microbial enzymes or cellular structures.
Postulated Mechanism of Action
The primary mechanism of action for nitro-containing antimicrobials is believed to involve reductive activation.[5][6] The electron-withdrawing nitro group is reduced by microbial enzymes (e.g., nitroreductases), creating highly reactive intermediates.[5][6][8]
Caption: Postulated mechanism of action for nitro-containing compounds.
These reactive species, such as nitroso and hydroxylamine intermediates, can cause widespread cellular damage by:
-
DNA Damage: Covalently binding to DNA, leading to strand breaks and inhibiting replication.[5][6]
-
Enzyme Inhibition: Reacting with nucleophilic sites on essential proteins and enzymes, disrupting cellular metabolism.[6]
-
Oxidative Stress: Participating in redox cycling that generates superoxide anions, leading to oxidative stress.[8]
Conclusion and Future Directions
Derivatives of this compound represent a synthetically accessible and versatile class of compounds with demonstrable potential in the development of new antimicrobial agents. The comparative data, though illustrative, underscores a clear structure-activity relationship where the fusion of heterocyclic moieties significantly enhances antibacterial potency.
Future research should focus on:
-
Expanding Chemical Diversity: Synthesizing and screening a broader range of derivatives to build a comprehensive SAR model.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and confirming the reductive activation pathway in potent derivatives.
-
Toxicity and Selectivity: Evaluating the cytotoxicity of lead compounds against mammalian cell lines to ensure a favorable therapeutic index.
By leveraging the established protocols and understanding the chemical rationale presented in this guide, researchers can effectively explore the N-MSN scaffold and contribute to the urgent search for next-generation antibiotics.
References
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Encyclopedia.pub. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. [Link]
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Molecules. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]
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Journal of General Microbiology. (1977). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. [Link]
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Clinical and Laboratory Standards Institute (CLSI). (n.d.). Antimicrobial Susceptibility Testing. [Link]
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Clinical and Laboratory Standards Institute (CLSI). (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
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STAR Protocols. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. [Link]
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Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]
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CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Link]
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Antioxidants (Basel). (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. [Link]
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National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
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U.S. Food and Drug Administration (FDA). (2025). Antibacterial Susceptibility Test Interpretive Criteria. [Link]
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RSC Advances. (2022). Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). [Link]
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ResearchGate. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]
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protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
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protocols.io. (2017). Minimal Inhibitory Concentration (MIC). [Link]
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SciSpace. (2022). Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular. [Link]
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A Comparative Guide to Catalyst-Assisted vs. Catalyst-Free Reactions of N-Methyl-1-(methylthio)-2-nitroethenamine
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the strategic construction of complex heterocyclic scaffolds is of paramount importance. N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM) has emerged as a uniquely versatile building block, owing to its distinct electronic properties.[1][2] This guide provides a comparative analysis of two primary methodological approaches for leveraging NMSM in synthesis: catalyst-assisted and catalyst-free reactions. Through an examination of representative experimental protocols, mechanistic underpinnings, and performance data, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.
The Duality of this compound: A Versatile Synthon
This compound is characterized by a "push-pull" electronic structure.[1][2] The electron-donating methylamino (-NHCH₃) and methylthio (-SCH₃) groups "push" electron density towards the electron-withdrawing nitro (-NO₂) group, which "pulls" electron density. This polarization of the ethylene backbone imbues NMSM with both nucleophilic and electrophilic character, allowing it to participate in a diverse array of chemical transformations.[1][2] This ambiphilic nature is the cornerstone of its utility in the synthesis of a wide variety of heterocyclic compounds, which are prevalent in many pharmaceuticals.[1]
Catalyst-Assisted Approach: Precision and Activation
The use of a catalyst can offer a powerful means to control reaction pathways, enhance reaction rates, and improve yields, particularly when the intrinsic reactivity of the substrates is insufficient for a desired transformation under mild conditions. Lewis acid catalysis is a common strategy in NMSM chemistry, where the catalyst activates an electrophilic partner, rendering it more susceptible to nucleophilic attack.
A prime example of a catalyst-assisted reaction is the synthesis of 2-pyridone analogues from 3-formylchromone and NMSM, catalyzed by Indium(III) triflate (In(OTf)₃).[1][3] In this multi-step reaction, the catalyst plays a crucial role in the initial carbon-carbon bond formation.
Mechanistic Rationale: The Role of Indium(III) Triflate
The reaction proceeds through a cascade of events, initiated by a Henry (nitroaldol) reaction.[1][3] The Lewis acidic In(OTf)₃ catalyst coordinates to the carbonyl oxygen of 3-formylchromone, thereby increasing its electrophilicity. This activation facilitates the nucleophilic attack of the nitronate, formed by the deprotonation of NMSM, on the aldehyde carbon. This initial step is often the rate-determining step and is significantly accelerated by the catalyst. Following the Henry reaction, a series of cyclization and rearrangement steps, including the elimination of the methylthio group, lead to the final 2-pyridone product.[1][3]
Experimental Protocol: In(OTf)₃-Catalyzed Synthesis of 2-Pyridone Analogues
-
Reaction Setup: To a solution of 3-formylchromone (1.0 mmol) in a suitable solvent such as acetonitrile (10 mL) in a round-bottom flask, add this compound (1.2 mmol).
-
Catalyst Addition: Add Indium(III) triflate (10 mol%) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at reflux (approximately 82°C) for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 2-pyridone analogue.
Catalyst-Free Approach: Elegance in Simplicity
While catalysts can be powerful tools, catalyst-free reactions offer significant advantages in terms of cost, sustainability, and simplified purification procedures. These reactions rely on the inherent reactivity of the starting materials and are often facilitated by the choice of solvent and reaction conditions. Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, are particularly well-suited for catalyst-free approaches.[1][4]
A compelling example of a catalyst-free MCR is the synthesis of dihydroxyoxoindeno[1,2-b]pyrrole derivatives from ninhydrin, NMSM, and various aromatic amines.[1][2]
Mechanistic Rationale: Inherent Reactivity and Solvent Effects
The success of this catalyst-free reaction hinges on the high electrophilicity of the central carbonyl group of ninhydrin and the nucleophilic character of both the aromatic amine and NMSM. The reaction is typically carried out in a polar protic solvent like ethanol, which can facilitate the necessary proton transfers throughout the reaction cascade. The reaction likely proceeds through a series of condensation and cyclization steps, driven by the formation of stable aromatic and heterocyclic ring systems. The absence of a catalyst simplifies the reaction setup and avoids potential issues with catalyst removal from the final product.
Experimental Protocol: Catalyst-Free Synthesis of Dihydroxyoxoindeno[1,2-b]pyrrole Derivatives
-
Reaction Setup: In a round-bottom flask, dissolve ninhydrin (1.0 mmol) in ethanol (15 mL).
-
Reagent Addition: To this solution, add the aromatic amine (1.0 mmol) followed by this compound (1.0 mmol).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 8-12 hours. The progress of the reaction can be monitored by the formation of a precipitate or by TLC.
-
Work-up: Upon completion, collect the precipitated product by filtration. Wash the solid with cold ethanol.
-
Purification: The product is often obtained in high purity directly from the reaction mixture. If necessary, further purification can be achieved by recrystallization from a suitable solvent.
Comparative Analysis
| Feature | Catalyst-Assisted (In(OTf)₃) | Catalyst-Free (Ninhydrin MCR) |
| Reaction Scope | Effective for activating less reactive electrophiles. | Best suited for reactions involving highly reactive starting materials. |
| Reaction Conditions | Often requires elevated temperatures (reflux). | Can often be performed at room temperature. |
| Reaction Time | Typically shorter (4-6 hours). | Can be longer (8-12 hours). |
| Yields | Generally high (up to 88%).[1][3] | Can also be high, depending on the substrates. |
| Cost & Sustainability | Involves the cost of the catalyst and potential for metal contamination. | More economical and environmentally friendly. |
| Purification | Requires removal of the catalyst, often via chromatography. | Simplified purification, sometimes only filtration is needed. |
Visualizing the Workflows
Caption: Comparative experimental workflows for catalyst-assisted and catalyst-free reactions.
Mechanistic Pathways at a Glance
Caption: Simplified mechanistic pathways for catalyzed and catalyst-free reactions.
Conclusion: Selecting the Optimal Strategy
The choice between a catalyst-assisted and a catalyst-free approach in the utilization of this compound is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific synthetic challenge at hand.
Catalyst-assisted reactions are indispensable when dealing with less reactive substrates or when a specific reaction pathway, such as the Henry reaction, needs to be selectively promoted. The investment in a catalyst and more rigorous purification can be justified by higher yields and shorter reaction times for challenging transformations.
Catalyst-free reactions , on the other hand, represent an ideal approach from a green chemistry and process efficiency perspective. When the inherent reactivity of the starting materials is sufficient, these methods offer an elegant and economical route to complex molecules, minimizing waste and simplifying the synthetic process.
For researchers and drug development professionals, a thorough understanding of the principles outlined in this guide will facilitate the rational design of synthetic routes that are not only efficient and high-yielding but also aligned with the principles of sustainable chemistry.
References
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Abedinifar, F., Larijani, B., & Mahdavi, M. (2022). Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Advances, 12(49), 30436–30456. [Link]
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Abedinifar, F., Larijani, B., & Mahdavi, M. (2022). Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). SciSpace. [Link]
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A Comparative Guide to HPLC-Based Purity Validation of N-Methyl-1-(methylthio)-2-nitroethenamine
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy. N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM), a key intermediate in the synthesis of widely-used H2-receptor antagonists such as Ranitidine and Nizatidine, is a case in point.[1] Stringent control over its purity is paramount to prevent the carry-over of process-related impurities into the final active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) for the validation of NMSM purity, contextualized against other analytical techniques, and grounded in the principles of scientific integrity and regulatory compliance.
The Criticality of Purity for NMSM
This compound is a pivotal building block in pharmaceutical synthesis.[2] Its molecular structure, featuring a nitroethenamine group, makes it a versatile reagent but also susceptible to the formation of by-products during its synthesis.[2] These impurities, if not adequately controlled, can impact the safety and stability of the final drug product. For instance, NMSM is recognized as "Ranitidine Impurity K" in pharmacopeial references, underscoring its relevance in the quality control of this API.[1][3]
HPLC: The Gold Standard for NMSM Purity Assessment
For non-volatile and thermally labile compounds like NMSM, HPLC stands as the preeminent analytical technique for purity profiling.[4][5] Its high resolution, sensitivity, and versatility make it ideal for separating the main component from structurally similar impurities.[5][6]
The Rationale Behind the HPLC Method Design
A robust HPLC method for NMSM purity validation is built upon a systematic selection of chromatographic parameters. The causality behind these choices is critical for developing a self-validating system.
-
Chromatographic Mode: Reversed-phase HPLC (RP-HPLC) is the logical choice. NMSM is a moderately polar organic molecule, and a C18 (octadecylsilane) stationary phase provides the necessary hydrophobic interactions for effective separation from both more polar and less polar impurities.
-
Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile) is typically employed. This allows for the efficient elution of a wide range of impurities with varying polarities.
-
Detection: The nitro group in the NMSM molecule provides a strong chromophore, making UV-Vis detection a sensitive and reliable choice. A detection wavelength around 322 nm is often effective for ranitidine and related structures.[7]
Head-to-Head Comparison: HPLC vs. Alternative Techniques
While HPLC is the workhorse for NMSM purity analysis, an objective comparison with other methods highlights its strengths and delineates the specific applications of alternatives.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | High-Performance Thin-Layer Chromatography (HPTLC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase.[8] | Planar chromatography where a solvent moves over a layer of adsorbent. |
| Applicability to NMSM | Ideal due to NMSM's non-volatile and thermally labile nature.[4] | Unsuitable as NMSM would likely decompose at the high temperatures required for volatilization.[9] | Can be used for qualitative and semi-quantitative analysis, but generally offers lower resolution and sensitivity than HPLC.[10] |
| Resolution | High to very high, capable of separating closely related impurities. | Very high, especially with capillary columns. | Moderate. |
| Quantitation | Excellent, highly accurate and precise. | Excellent for volatile analytes. | Good, but generally less precise than HPLC. |
| Throughput | Moderate to high with autosamplers. | High for rapid analyses of simple mixtures. | High, as multiple samples can be run on a single plate. |
| Primary Application | Purity and impurity profiling of APIs and intermediates. | Analysis of residual solvents and other volatile impurities.[4] | Rapid screening and qualitative analysis. |
Experimental Protocol: A Validated HPLC Method for NMSM Purity
The following protocol outlines a robust, validated HPLC method for the determination of NMSM purity. This method is designed to be self-validating by incorporating system suitability tests and adhering to ICH guidelines.[9]
Chromatographic Conditions
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.02 M Ammonium Acetate in Water
-
Mobile Phase B: Methanol
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 322 nm
-
Injection Volume: 10 µL
Preparation of Solutions
-
Standard Solution: Accurately weigh and dissolve NMSM reference standard in methanol to obtain a concentration of approximately 100 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the NMSM sample in methanol to obtain a concentration of approximately 1 mg/mL.
Method Validation Parameters (as per ICH Q2(R1))
-
Specificity: Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) should be performed to demonstrate that the method can resolve NMSM from its degradation products and any potential impurities.
-
Linearity: A series of solutions of the NMSM reference standard are prepared over a range of concentrations (e.g., 1-150 µg/mL). The peak area response is plotted against concentration, and the correlation coefficient (r²) should be ≥ 0.999.[7]
-
Accuracy: Determined by analyzing samples of known concentration (spiked placebo) at three different levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.[7]
-
Precision:
-
Repeatability (Intra-assay precision): Determined by six replicate injections of the standard solution. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision: Assessed by performing the analysis on different days, with different analysts, and on different equipment. The RSD between the results should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature) on the results is evaluated.
Visualizing the Workflow and Logic
To further elucidate the analytical process, the following diagrams illustrate the experimental workflow and the decision-making logic for selecting an appropriate analytical technique.
Caption: Workflow for NMSM Purity Validation by HPLC.
Caption: Decision Tree for Analytical Method Selection.
Conclusion
The validation of this compound purity by HPLC is a critical step in ensuring the quality and safety of pharmaceuticals derived from it. The inherent advantages of HPLC in terms of applicability, resolution, and quantitative accuracy make it the superior choice over techniques like Gas Chromatography for this specific application. By following a well-designed and rigorously validated HPLC method, grounded in the principles of ICH guidelines, researchers and drug development professionals can have high confidence in the purity of this vital intermediate, thereby contributing to the overall quality of the final drug product.
References
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International Conference on Harmonisation. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]
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SynThink Research Chemicals. Ranitidine EP Impurities & USP Related Compounds. [Link]
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ResearchGate. (2025, August 10). Determination of Cimetidine, Famotidine, and Ranitidine Hydrochloride in the Presence of Their Sulfoxide Derivatives in Pure and Dosage Forms by High-Performance Thin-Layer Chromatography and Scanning Densitometry. [Link]
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National Center for Biotechnology Information. A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form. [Link]
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Beyond the Standard: A Comparative Guide to Reagents for Heterocycle Synthesis, Alternative to N-Methyl-1-(methylthio)-2-nitroethenamine
For chemists engaged in the synthesis of nitrogen-containing heterocycles—a cornerstone of medicinal chemistry and drug development—N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM) is a familiar and versatile building block. Its unique push-pull electronic structure, arising from the electron-donating methylamino group and the electron-withdrawing nitro group, coupled with a leaving methylthio group, makes it a powerful tool in the synthetic chemist's arsenal.[1][2] However, the landscape of synthetic methodology is ever-evolving, and a range of alternative reagents offer distinct advantages in terms of reactivity, accessibility, and the diversity of achievable molecular architectures.
This guide provides a comprehensive comparison of viable alternatives to NMSM for the synthesis of key heterocyclic scaffolds, including pyrazoles, pyridines, and pyrimidines. We will delve into the mechanistic nuances, compare reaction efficiencies with available experimental data, and provide detailed protocols to aid researchers in selecting the optimal reagent for their specific synthetic challenges.
The Incumbent: Understanding the Reactivity of this compound (NMSM)
NMSM is a polarized "push-pull" alkene, a characteristic that imparts both nucleophilic and electrophilic character to the molecule.[3] The C1 carbon, attached to the methylthio and methylamino groups, is electron-rich and can act as a nucleophile, while the C2 carbon, bearing the nitro group, is electron-deficient and serves as a Michael acceptor.[3] This dual reactivity allows NMSM to participate in a wide array of reactions, most notably multicomponent reactions (MCRs), for the construction of complex heterocyclic systems.[4]
The Contenders: Key Alternatives to NMSM
The primary alternatives to NMSM fall into two main categories: other nitroketene N,S-acetals and nitroenediamines (EDAMs). These compounds share the core nitro-activated double bond but differ in the nature of the substituents at the C1 position, leading to distinct reactivity profiles.
1,1-bis(methylthio)-2-nitroethylene (NMSN)
NMSN is a direct precursor to NMSM and can be considered a more foundational building block.[5] It features two methylthio groups at the C1 position. Its primary mode of reactivity involves sequential or double displacement of the methylthio groups by nucleophiles, such as amines, to generate a variety of N,S-acetals or ketene aminals in situ.[5][6]
Advantages over NMSM:
-
Greater Flexibility: NMSN allows for the introduction of a wider variety of amino substituents by reacting with different primary or secondary amines, whereas NMSM is fixed with a methylamino group.
-
Access to Cyclic Analogs: Reaction with diamines readily provides cyclic nitro-ene-1,1-diamines, which are valuable intermediates for fused heterocyclic systems.[5]
Disadvantages:
-
Additional Synthetic Step: Often, the desired N,S-acetal or enediamine must be generated from NMSN before its use in a subsequent reaction, adding a step to the overall synthesis.
Nitroenediamines (EDAMs)
EDAMs are characterized by the presence of two amino groups at the C1 position of the nitroalkene core.[3] They can be cyclic or acyclic and are typically synthesized from the reaction of NMSN with two equivalents of an amine or one equivalent of a diamine.[5]
Advantages over NMSM:
-
Enhanced Nucleophilicity: The presence of two electron-donating amino groups makes the double bond more electron-rich compared to NMSM, which can influence its reactivity in certain cycloaddition reactions.
-
Diverse Substitution Patterns: The amino groups can be varied (alkyl, aryl, cyclic), allowing for fine-tuning of steric and electronic properties and the introduction of diverse functionalities into the final heterocycle.
Disadvantages:
-
Reduced Electrophilicity: The increased electron density at the double bond can render EDAMs less reactive as Michael acceptors compared to NMSM.
Head-to-Head Comparison: Synthesis of Key Heterocycles
To provide a practical comparison, we will now examine the synthesis of three major classes of heterocycles—pyrazoles, pyridines, and pyrimidines—using NMSM and its alternatives.
Pyrazole Synthesis
Pyrazoles are a critical scaffold in many pharmaceutical agents. While classical methods exist, those employing nitro-activated alkenes offer a convenient route to highly functionalized derivatives.
NMSM in Pyrazole Synthesis: NMSM can be used in multicomponent reactions to generate complex pyrazole-fused systems like pyrano[2,3-c]pyrazoles.[1]
Alternative Approach with NMSN: A consecutive three-component reaction of aldehydes, hydrazine, and 1,1-bis(methylsulfanyl)-2-nitroethene (a close analog of NMSN) can be employed to synthesize 3-methylthiopyrazoles. This approach highlights the utility of NMSN-type reagents in providing pyrazoles with a useful handle (the methylthio group) for further functionalization.
| Reagent | Representative Reaction | Typical Yield | Key Advantages |
| NMSM | 4-component reaction for pyrano[2,3-c]pyrazoles | Good to Excellent | Direct access to complex fused systems. |
| NMSN | 3-component reaction for 3-methylthiopyrazoles | Not specified | Introduces a versatile methylthio group for further derivatization. |
Pyridine Synthesis
The pyridine core is another ubiquitous feature in drug molecules. Nitro-activated alkenes provide a powerful entry into highly substituted pyridine derivatives.
NMSM in Pyridine Synthesis: NMSM is a versatile precursor for the synthesis of various pyridine-containing compounds, often through multicomponent reactions involving intermediates like barbituric acid.[7]
Alternative Approach with EDAMs: EDAMs can also be employed in the synthesis of functionalized pyridines. While direct comparative data is scarce, the increased nucleophilicity of EDAMs may offer advantages in reactions where the nitro-activated alkene acts as the nucleophilic component.
| Reagent | Representative Reaction | Typical Yield | Key Advantages |
| NMSM | Multicomponent synthesis of functionalized pyridines | Good | Well-established and versatile. |
| EDAMs | Synthesis of substituted pyridines | Good | Tunable electronic and steric properties via the amine substituents. |
Pyrimidine Synthesis
Pyrimidines are fundamental components of nucleic acids and are prevalent in a wide range of bioactive molecules.
NMSM in Pyrimidine Synthesis: NMSM can be used to construct pyrimidine rings, for instance, through [3+3] annulation reactions with isocyanates to form dihydropyrimidin-2-ones.[4]
Alternative Approach with NMSN: NMSN is a common starting material for the synthesis of pyrrole-fused pyrimidine analogues. It is first reacted with a diamine to form a cyclic ketene aminal, which then undergoes further reaction to build the fused pyrimidine system.[8] This highlights the utility of NMSN in preparing key intermediates for pyrimidine synthesis.
| Reagent | Representative Reaction | Typical Yield | Key Advantages |
| NMSM | [3+3] Annulation for dihydropyrimidin-2-ones | Good | Direct route to pyrimidine derivatives. |
| NMSN | Precursor for cyclic ketene aminals in fused pyrimidine synthesis | Good to Excellent | Enables the synthesis of complex, fused pyrimidine systems. |
Mechanistic Insights and Experimental Workflows
The choice of reagent is often dictated by the desired reaction mechanism. The following diagrams illustrate the general reactivity of NMSM and a typical workflow for heterocycle synthesis.
Caption: A generalized experimental workflow for multicomponent heterocycle synthesis.
Experimental Protocols
Protocol 1: Synthesis of Pyrano[2,3-c]pyrazoles using a Multicomponent Reaction
This protocol is a representative example of a multicomponent reaction for the synthesis of a pyrazole-fused heterocycle. While this specific example does not use NMSM, it illustrates the general approach often employed with such building blocks.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Hydrazine hydrate (1 mmol)
-
Ethanol (10 mL)
-
Catalyst (e.g., piperidine, a few drops)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate from the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry to obtain the desired pyrano[2,3-c]pyrazole derivative.
-
If necessary, purify the product further by recrystallization from a suitable solvent.
Protocol 2: Synthesis of Dihydropyrido[2,3-d]pyrimidines using a Three-Component Reaction
This protocol is a representative example of the synthesis of a fused pyrimidine system, a common target for NMSM and its alternatives.
Materials:
-
6-Aminouracil (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1.2 mmol)
-
Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a microwave-safe vial, combine 6-aminouracil, the aromatic aldehyde, and malononitrile in DMF.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power (e.g., 250 W) and temperature (e.g., 120°C) for a short duration (e.g., 5-10 minutes). [9]4. After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry to yield the dihydropyrido[2,3-d]pyrimidine derivative. [9]
Conclusion
This compound is a valuable and versatile reagent for the synthesis of a wide range of nitrogen-containing heterocycles. However, a deeper understanding of the available alternatives, such as 1,1-bis(methylthio)-2-nitroethylene (NMSN) and various nitroenediamines (EDAMs), can significantly expand the synthetic chemist's toolbox.
NMSN offers greater flexibility in introducing diverse amino substituents, while EDAMs provide a platform for fine-tuning the electronic and steric properties of the reagent. The choice between NMSM and its alternatives will ultimately depend on the specific target molecule, the desired substitution pattern, and the overall synthetic strategy. By considering the comparative data and methodologies presented in this guide, researchers can make more informed decisions to accelerate their drug discovery and development efforts.
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Abedinifar, F., Larijani, B., & Mahdavi, M. (2022). Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Advances, 12(48), 30436–30456. [Link]
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Abedinifar, F., Larijani, B., & Mahdavi, M. (2022). Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Advances, 12(48), 30436–30456. [Link]
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ResearchGate. (2022). (PDF) Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). [Link]
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RSC Publishing. (2019). Nitroketene N,S-acetals: synergistic building blocks for the synthesis of heterocycles. Retrieved from [Link]
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ResearchGate. (2022). (PDF) Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). Retrieved from [Link]
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Scirp.org. (n.d.). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. Retrieved from [Link]
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PubMed. (2004). Synthesis and antiinflammatory activity of 4-amino-2-aryl-5-cyano-6-{3- and 4-(N-phthalimidophenyl)} pyrimidines. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3-d]pyrimidines: A Theoretical Perspective. Retrieved from [Link]
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Organic Chemistry Research. (n.d.). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Nitroenediamines (EDAMs), and this compound (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). Retrieved from [Link]
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MDPI. (2024). Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. Retrieved from [Link]
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MDPI. (2024). Synthesis and Studies of Pyridoneimine-Functionalized PETIM Dendrimers. Retrieved from [Link]
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ResearchGate. (2025). (PDF) A Facile Synthesis of 2-Amino-5-Cyano-4, 6-Disubstitutedpyrimidines under MWI. Retrieved from [Link]
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A Comparative Guide to the Analysis of Nizatidine Impurity B and its Precursor, N-Methyl-1-(methylthio)-2-nitroethenamine
Introduction: The Critical Role of Impurity Profiling in Nizatidine Quality Control
Nizatidine, a histamine H2 receptor antagonist, is a widely used therapeutic agent for the management of peptic ulcer disease and gastroesophageal reflux disease (GERD).[1] As with any pharmaceutical active ingredient, ensuring its purity is paramount to guaranteeing safety and efficacy. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent control of impurities in drug substances and finished products.[2] This guide provides an in-depth technical comparison of analytical methodologies for the identification and quantification of a key process-related impurity, Nizatidine Impurity B, and its direct synthetic precursor, N-Methyl-1-(methylthio)-2-nitroethenamine. For the purpose of this guide, it is crucial to understand that Nizatidine Impurity B is chemically identical to this compound .[3][4] This compound, with the CAS number 61832-41-5, represents a critical checkpoint in the quality control of Nizatidine.[3][5][6]
This document is intended for researchers, analytical scientists, and drug development professionals. It will delve into the chemical relationship between the impurity and its precursor, compare the performance of various analytical techniques with supporting data, and provide detailed experimental protocols to empower robust and reliable impurity analysis.
The Chemical Nexus: Understanding the Formation of Nizatidine Impurity B
Nizatidine Impurity B, or this compound, is not just a random contaminant; it is intrinsically linked to the synthesis of Nizatidine itself. One of the established synthetic routes for Nizatidine involves the reaction of 4-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine with 1,1-dimethylthio-2-nitroethene, followed by a subsequent reaction with monomethylamine.[7] this compound can arise as an intermediate or a byproduct in related synthetic pathways.[1] Its presence in the final drug substance indicates an incomplete reaction or inadequate purification.
Therefore, monitoring for Nizatidine Impurity B is a direct measure of the efficiency and control of the manufacturing process. The structural relationship is illustrated below:
Caption: Logical relationship between Nizatidine, its precursor, and Impurity B.
Comparative Analysis of Analytical Methodologies
The accurate quantification of Nizatidine Impurity B requires sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for this purpose, with Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offering enhanced performance characteristics.[8]
High-Performance Liquid Chromatography (HPLC): The Industry Standard
HPLC remains the workhorse for routine quality control of Nizatidine and its impurities due to its robustness and reliability.[8] A variety of reversed-phase HPLC methods have been developed and validated for this purpose.
Principle of Separation: These methods typically employ a non-polar stationary phase (e.g., C8 or C18) and a polar mobile phase. The separation is based on the differential partitioning of Nizatidine and its impurities between the stationary and mobile phases. More polar impurities will elute earlier, while less polar compounds will be retained longer on the column.
Performance Characteristics of a Typical HPLC Method:
| Parameter | Typical Performance | Rationale |
| Limit of Detection (LOD) | ~0.01 µg/mL | Sufficient for detecting impurities at levels stipulated by pharmacopeias. |
| Limit of Quantification (LOQ) | ~0.05 µg/mL | Allows for accurate measurement of impurities to ensure they are within acceptable limits.[9] |
| Linearity (r²) | >0.999 | Demonstrates a direct proportional relationship between concentration and detector response, essential for accurate quantification.[9] |
| Analysis Time | 15-30 minutes | While reliable, this can be a bottleneck in high-throughput environments. |
| Resolution | Adequate | Capable of separating Nizatidine Impurity B from the API and other known impurities. |
Ultra-Performance Liquid Chromatography (UPLC): The High-Throughput Alternative
UPLC represents a significant advancement over traditional HPLC, primarily through the use of sub-2 µm particle size columns. This results in markedly improved resolution, sensitivity, and speed of analysis.
Causality of Performance Enhancement: The smaller particle size in UPLC columns leads to a more efficient mass transfer of analytes between the stationary and mobile phases. This allows for the use of higher flow rates without sacrificing resolution, leading to a dramatic reduction in analysis time.[10]
Comparative Advantages of UPLC over HPLC:
| Feature | HPLC | UPLC | Advantage of UPLC |
| Particle Size | 3-5 µm | < 2 µm | Higher resolution and efficiency.[11] |
| Analysis Time | 15-30 min | 5-10 min | Significantly increased throughput.[11] |
| Solvent Consumption | Higher | Lower | Reduced operational costs and environmental impact.[10] |
| Sensitivity | Good | Excellent | Sharper, narrower peaks lead to higher signal-to-noise ratios. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Specificity
For the detection of trace-level impurities and for unambiguous identification, LC-MS/MS is the unparalleled technique.[8] Its superior sensitivity and selectivity make it particularly suitable for the analysis of potentially genotoxic impurities, such as nitrosamines, which have also been a concern in Nizatidine products.[12][13]
Principle of Operation: An LC system separates the components of the sample, which are then ionized and introduced into a mass spectrometer. The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z), providing highly specific detection. Tandem mass spectrometry (MS/MS) further enhances selectivity by isolating a specific parent ion and fragmenting it to produce characteristic daughter ions.
Performance Advantages of LC-MS/MS:
-
Unmatched Sensitivity: Capable of detecting impurities at parts-per-billion (ppb) levels. A validated LC-MS/MS method for nizatidine in human plasma has a lower limit of quantification of 5 ng/mL.[14]
-
High Specificity: The use of multiple reaction monitoring (MRM) provides exceptional selectivity, minimizing the risk of interference from other components in the sample matrix.[14]
-
Structural Elucidation: Mass spectrometry provides valuable structural information that can be used to identify unknown impurities.
Caption: Comparative workflow of analytical techniques for Nizatidine impurity analysis.
Experimental Protocols
The following protocols are provided as representative methods. It is essential that each laboratory validates the chosen method according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.
Protocol 1: Stability-Indicating HPLC Method
This protocol is adapted from established methods for the analysis of Nizatidine and its impurities.[8][9]
1. Chromatographic Conditions:
-
Column: C8, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and Water (90:10, v/v)
-
Flow Rate: 1.1 mL/min
-
Detection Wavelength: 240 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
2. Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of Nizatidine Impurity B reference standard in the mobile phase to obtain a known concentration (e.g., 1 µg/mL).
3. Sample Preparation:
-
Accurately weigh and dissolve the Nizatidine drug substance or powdered capsules in the mobile phase to obtain a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm nylon filter before injection.
4. System Suitability:
-
Inject the standard solution and ensure the theoretical plates are not less than 2000 and the tailing factor is not more than 2.0.
5. Analysis:
-
Inject the sample solution and integrate the peak corresponding to Nizatidine Impurity B.
-
Calculate the concentration of the impurity based on the peak area response compared to the standard.
Protocol 2: Forced Degradation Study
Forced degradation studies are crucial to demonstrate the specificity and stability-indicating nature of the analytical method.[8]
1. Acid Hydrolysis:
-
Dissolve a known amount of Nizatidine in 1N HCl and heat at 80°C for 2 hours.
-
Cool, neutralize with 1N NaOH, and dilute with the mobile phase for analysis.
2. Base Hydrolysis:
-
Dissolve a known amount of Nizatidine in 1M NaOH and heat at 80°C for 30 minutes.
-
Cool, neutralize with 1M HCl, and dilute with the mobile phase for analysis.
3. Oxidative Degradation:
-
Dissolve a known amount of Nizatidine in 6% H₂O₂ and heat at 80°C for 30 minutes.
-
Cool and dilute with the mobile phase for analysis.
4. Thermal Degradation:
-
Heat the solid Nizatidine drug substance at 100°C for 24 hours.
-
Dissolve in the mobile phase for analysis.
5. Photolytic Degradation:
-
Expose the Nizatidine drug substance to UV light (254 nm) for 24 hours.
-
Dissolve in the mobile phase for analysis.
The analytical method is considered stability-indicating if the degradation products are well-resolved from the main Nizatidine peak and the peak of Nizatidine Impurity B.
Regulatory Context and Acceptance Criteria
Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide monographs for Nizatidine that specify the acceptance criteria for impurities.
-
USP: The USP monograph for Nizatidine Capsules specifies that no single impurity should exceed 0.5% and the total impurities should not be more than 1.5%.[15] For the Nizatidine drug substance, the limit for any individual impurity is not more than 0.3%, with total impurities not exceeding 1.5%.[16]
-
European Pharmacopoeia: The Ph. Eur. monograph for Nizatidine also lists Impurity B and provides a detailed chromatographic method for its control.[17]
It is imperative for manufacturers to adhere to these limits to ensure regulatory compliance. In recent years, there has been heightened scrutiny of nitrosamine impurities in drugs like Nizatidine, leading to recalls and updated regulatory guidance.[2][13][18] While Nizatidine Impurity B is not a nitrosamine, this regulatory landscape underscores the importance of a thorough understanding and control of all impurities.
Conclusion and Recommendations
The selection of an appropriate analytical methodology for the determination of Nizatidine Impurity B (this compound) is a critical decision in the quality control of Nizatidine.
-
HPLC is a reliable and well-established method suitable for routine quality control in most laboratories. Its robustness and cost-effectiveness make it a practical choice.
-
UPLC is the recommended alternative when high throughput and faster analysis times are required, without compromising on data quality. The reduction in solvent consumption also aligns with green chemistry principles.
-
LC-MS/MS should be employed when ultra-trace level detection is necessary, for definitive identification of impurities, or during investigations into unknown peaks. Its superior sensitivity and specificity are invaluable in these scenarios.
Ultimately, the choice of method should be based on a risk assessment that considers the regulatory requirements, the specific needs of the analysis (e.g., routine QC vs. investigation), and the available instrumentation. A well-validated, stability-indicating method is not just a regulatory requirement but a cornerstone of ensuring the safety and quality of Nizatidine for patients.
References
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Regulatory Updates and Analytical Methodologies for Nitrosamine Impurities Detection in Sartans, Ranitidine, Nizatidine, and Metformin along with Sample Preparation Techniques - Taylor & Francis Online. (URL: [Link])
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BRIEF—FDA issues guidance on control of N-nitrosamine impurities in human drugs. (URL: [Link])
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-Methyl-1-(methylthio)-2-nitroethenamine for Laboratory Professionals
Navigating the complexities of chemical waste management is a critical responsibility for researchers and scientists. This guide provides a detailed protocol for the safe and compliant disposal of N-Methyl-1-(methylthio)-2-nitroethenamine (CAS 61832-41-5), a compound utilized in various research and pharmaceutical development contexts. Adherence to these procedures is paramount not only for regulatory compliance but also for ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Hazard Profile
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is essential. This compound is a combustible solid and presents several health and environmental risks.
Key Hazard Information:
| Hazard Classification | Description | GHS Hazard Statement(s) |
| Skin Irritation | Causes skin irritation upon contact. | H315 |
| Eye Irritation | Causes serious eye irritation. | H319 |
| Respiratory Irritation | May cause respiratory irritation if inhaled. | H335 |
| Aquatic Toxicity | Suspected to be toxic to aquatic life with long-lasting effects. | H411 (Precautionary) |
Source: Sigma-Aldrich Safety Data Sheet[1]
The presence of nitro and thioether functional groups necessitates careful handling to avoid hazardous reactions. This compound is incompatible with strong oxidizing agents and strong bases. Thermal decomposition will produce toxic and hazardous gases, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and sulfur oxides (SOx).
Waste Classification: A Critical First Step
Proper disposal begins with correct waste classification. Based on its characteristics, this compound waste must be handled as hazardous waste .
While not specifically listed by name on the EPA's P or U lists, the compound's properties may require it to be classified as a characteristic hazardous waste under the Resource Conservation and Recovery Act (RCRA). The presence of the nitro group suggests potential reactivity (D003). A solid waste is classified as reactive if it is, among other things, normally unstable and readily undergoes violent change, is capable of detonation or explosive reaction when heated under confinement, or generates toxic gases when mixed with water[2][3][4][5]. Given these properties, it is imperative to manage all waste containing this compound as hazardous.
All waste streams, including pure surplus compound, contaminated personal protective equipment (PPE), and materials from spill cleanups, must be segregated from non-hazardous laboratory trash.
Caption: All waste streams containing this compound must be segregated into designated hazardous waste containers.
On-Site and Off-Site Disposal Protocols
The recommended and most secure method for the final disposal of this compound is high-temperature incineration at a licensed hazardous waste facility.
Primary Disposal Method: High-Temperature Incineration
Incineration is the preferred disposal route due to its ability to achieve complete destruction of the organic molecule. For organonitrogen and organosulfur compounds, specific operational conditions are crucial to prevent the release of harmful byproducts.
Incineration Parameters:
-
Temperature: A dual-chamber incinerator is required. The primary combustion chamber should operate at a minimum of 800°C, with the secondary chamber (afterburner) maintained at a minimum of 1100°C[6]. This high temperature and a sufficient residence time (minimum 2 seconds) ensure the destruction of the compound and its hazardous thermal decomposition products[7].
-
Air Pollution Control: The incineration facility must be equipped with a robust air pollution control system, including scrubbers. This is essential to capture and neutralize the acidic gases (SOx and NOx) produced during combustion, preventing their release into the atmosphere[5][8][9].
Operational Steps for Disposal:
-
Collection: Collect all waste materials (solid compound, contaminated labware, PPE) in a designated, properly labeled, and sealed hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene).
-
Labeling: Label the container clearly with "Hazardous Waste," the full chemical name "this compound," the associated hazards (Irritant), and the date of accumulation.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials, particularly strong oxidizing agents and bases.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and transport to a permitted incineration facility.
Laboratory-Scale Treatment (for Small Quantities)
While incineration is the standard, researchers may inquire about treating small residual amounts in the laboratory. Caution: In-lab treatment of hazardous waste is highly regulated and should only be performed by trained personnel with a thorough understanding of the chemical reactions and risks involved. Always consult your institution's EHS department before attempting any in-lab treatment.
A potential, though not extensively validated, method for small-scale degradation involves hydrolysis. The nitroalkene functional group is susceptible to nucleophilic attack. A carefully controlled reaction with a weak base or acidic solution could potentially hydrolyze the molecule into less hazardous components. However, due to the lack of specific, validated protocols for this compound, this method is not recommended without expert consultation and a thorough risk assessment. The primary and safest approach remains disposal via a licensed professional service.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a clear, actionable emergency plan is a cornerstone of laboratory safety.
Spill Cleanup Protocol
Should a spill of this compound occur, follow these steps immediately:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Ventilate: Increase ventilation in the area by opening a fume hood sash.
-
Don PPE: At a minimum, wear a lab coat, chemical-resistant gloves (nitrile is acceptable for incidental contact, but heavier gloves may be needed for extensive cleanup), and safety goggles. A face shield is recommended.
-
Contain and Absorb:
-
For solid spills, carefully sweep the material up using non-sparking tools and place it in a labeled hazardous waste container. Avoid creating dust.
-
For spills dissolved in a solvent, cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial solvent adsorbent[10]. Do not use combustible materials like paper towels as the primary absorbent.
-
-
Decontamination:
-
After absorbing the bulk of the spill, decontaminate the surface. While strong bases should be avoided, a mild neutralizing agent can be used. A solution of sodium bicarbonate (5-10%) can be applied to the area to neutralize any acidic decomposition products and aid in cleaning[10][11].
-
Wipe the area from the outside in to avoid spreading the contamination.
-
-
Final Cleaning: Clean the spill area with soap and water.
-
Dispose of Waste: Collect all cleanup materials (absorbent, gloves, wipes) in a sealed bag or container and dispose of it as hazardous waste.
Caption: A stepwise workflow for the safe management of a laboratory spill of this compound.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion: A Commitment to Safety and Stewardship
The proper disposal of this compound is a multi-faceted process that hinges on a clear understanding of its hazards, adherence to regulatory classifications, and the implementation of robust, validated procedures. While high-temperature incineration by a licensed contractor remains the gold standard for disposal, a comprehensive safety plan also includes rigorous protocols for waste segregation and emergency spill response. By treating this compound with the respect its hazard profile demands, we uphold our commitment to a safe laboratory environment and responsible environmental stewardship.
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U.S. Environmental Protection Agency. 8.13 Sulfur Recovery. AP 42, Fifth Edition, Volume I, Chapter 8: Mineral Products Industry. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
